C16-18:1 PC
Description
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEDNCDNGMIKST-IYEJTHTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural and Functional Landscape of C16-18:1 Phosphatidylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological significance of C16-18:1 phosphatidylcholine (PC). The designation "C16-18:1 PC" typically refers to a phosphatidylcholine molecule containing a 16-carbon saturated fatty acid and an 18-carbon monounsaturated fatty acid. This guide will focus on two prominent isomers: the diacyl variant, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and the ether-linked variant, 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine. Understanding the distinct structural features and resultant biological activities of these molecules is crucial for advancements in membrane biophysics, cell signaling research, and the development of lipid-based therapeutics.
Deciphering the Core Structure of this compound
The fundamental structure of this compound consists of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, a 16-carbon saturated fatty acid (palmitic acid or a hexadecyl group), and an 18-carbon monounsaturated fatty acid (oleic acid). The key distinction lies in the linkage of the 16-carbon chain at the sn-1 position of the glycerol backbone.
1.1. Diacyl Variant: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
In POPC, both the palmitic acid at the sn-1 position and the oleic acid at the sn-2 position are attached to the glycerol backbone via ester bonds . This is the more common form of phosphatidylcholine found in eukaryotic cell membranes and is a cornerstone in the study of lipid bilayers.[1]
1.2. Ether-Linked Variant: 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine
The ether-linked variant features a hexadecyl group attached to the sn-1 position of the glycerol backbone through an ether bond . The oleoyl (B10858665) group at the sn-2 position remains attached via an ester bond. This structural modification renders the molecule more resistant to chemical degradation by phospholipases and reactive oxygen species, and it plays a significant role in specific signaling pathways.[2]
Below is a diagram illustrating the general structure of a phosphatidylcholine molecule, highlighting the positions of the fatty acid chains.
Caption: General chemical structure of a C16-18:1 phosphatidylcholine.
Physicochemical Properties
The nature of the linkage at the sn-1 position and the specific arrangement of the fatty acid chains influence the physicochemical properties of this compound. These properties are critical for their role in membrane structure and function.
| Property | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine |
| Molecular Formula | C42H82NO8P | C42H84NO7P |
| Molecular Weight | 760.08 g/mol [3] | 746.09 g/mol [2] |
| Synonyms | POPC, PC(16:0/18:1) | PC(O-16:0/18:1), 1-O-hexadecyl-2-oleoyl-sn-glycero-3-PC |
| Phase Transition Temp. | ~ -2 °C[4] | Not widely reported |
| Area per Lipid | ~64.3 Ų (experimental)[5] | Not widely reported |
Role in Cellular Signaling
While both forms of this compound are integral membrane components, they exhibit distinct roles in cellular signaling.
3.1. POPC: A Modulator of Membrane Properties and a Source of Second Messengers
POPC is a major constituent of eukaryotic cell membranes and is crucial for maintaining membrane fluidity and integrity.[1] Its primary role in signaling is often indirect, through its influence on the membrane environment, which affects the function of membrane-bound proteins such as receptors and enzymes. Furthermore, POPC can be a substrate for phospholipases, enzymes that cleave phospholipids (B1166683) to generate second messengers. For example, phospholipase C (PLC) can hydrolyze phosphatidylinositols, and phospholipase D (PLD) can act on PC to produce phosphatidic acid (PA), a key signaling lipid.
Caption: Role of POPC in modulating membrane properties and as a precursor for second messengers.
3.2. Ether-Linked PC: A Direct Signaling Precursor
Ether-linked phosphatidylcholines are known to be precursors for potent signaling molecules. A key example is their role as a source for Platelet-Activating Factor (PAF), a pro-inflammatory lipid mediator.[2] The ether linkage at the sn-1 position is a prerequisite for the formation of PAF. Furthermore, studies have shown that ether-linked PCs can directly activate the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell growth and proliferation.
Caption: Signaling roles of ether-linked phosphatidylcholine as a precursor to PAF and an activator of PI3K.
Experimental Protocols
The analysis of this compound from biological samples involves several key steps: extraction, separation, and detection.
4.1. Phospholipid Extraction from Mammalian Cells
A widely used method for total lipid extraction is the Folch method or a modification thereof.
Protocol: Modified Folch Extraction
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation. For suspension cells, pellet directly.
-
Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v). Vortex vigorously.
-
Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex and centrifuge to separate the phases.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen. The dried lipid extract is stored at -80°C until analysis.
4.2. Separation of Phosphatidylcholine by Thin-Layer Chromatography (TLC)
TLC is a cost-effective method for separating different phospholipid classes.
Protocol: One-Dimensional TLC for PC Separation
-
Plate Preparation: Use silica (B1680970) gel TLC plates. Pre-wash the plates with chloroform:methanol (1:1, v/v) and activate by heating.
-
Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto the origin of the TLC plate.
-
Development: Place the plate in a chromatography tank containing a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). Allow the solvent front to migrate up the plate.
-
Visualization: After development, dry the plate and visualize the separated lipid spots using iodine vapor or by spraying with a fluorescent dye and viewing under UV light. The PC spot can be identified by comparing its migration distance to that of a known PC standard.
4.3. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the detailed identification and quantification of individual phospholipid species, including different isomers of this compound.
Protocol: LC-MS/MS Analysis of PC
-
Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent, typically a mixture of isopropanol (B130326) and acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a C18 reversed-phase column. A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as ammonium (B1175870) formate (B1220265) is used to separate the different lipid species.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. For PC analysis, positive ion mode is typically used. Precursor ion scanning for m/z 184 (the phosphocholine headgroup) is a common method for specifically detecting PCs.
-
Data Analysis: The specific this compound species can be identified by their retention time and mass-to-charge ratio. Quantification is typically achieved by comparing the peak area to that of an internal standard.
Caption: A typical experimental workflow for the analysis of this compound from biological samples.
References
- 1. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of phosphatidylinositols and other phospholipids by two-step one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yecunqilab.org [yecunqilab.org]
- 4. Ether Phosphatidylcholine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
biological functions of 1-palmitoyl-2-oleoyl-phosphatidylcholine
An In-depth Technical Guide on the Core Biological Functions of 1-Palmitoyl-2-Oleoyl-Phosphatidylcholine (POPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a prominent glycerophospholipid and a fundamental component of eukaryotic cell membranes[1][2]. Its unique structure, featuring a saturated palmitoyl (B13399708) (16:0) chain at the sn-1 position and a monounsaturated oleoyl (B10858665) (18:1) chain at the sn-2 position, imparts specific biophysical properties that are critical for membrane structure and function[3]. This technical guide provides a comprehensive overview of the core biological functions of POPC, focusing on its role in membrane architecture, its involvement in cellular signaling, and its implications in physiological and pathological processes. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
I. Physicochemical and Biophysical Properties of POPC
POPC's amphipathic nature, with a hydrophilic phosphocholine (B91661) headgroup and hydrophobic acyl chains, drives its self-assembly into bilayer structures in aqueous environments, forming the basic framework of cellular membranes[4]. The presence of an unsaturated oleoyl chain introduces a kink in its structure, influencing membrane fluidity and phase behavior.
Quantitative Biophysical Data
The following tables summarize key quantitative biophysical parameters of POPC bilayers, compiled from various experimental and computational studies. These values are crucial for designing model membrane systems and for interpreting experimental data.
| Property | Value | Conditions | Citation(s) |
| Molecular Weight | 760.1 g/mol | - | [1][5][6][7] |
| Phase Transition Temp. (Tm) | -2 °C to -5 °C (268.15 K to 271.15 K) | Fully hydrated bilayers | [8][9][10] |
| Transition Enthalpy (ΔH) | ~32.8 kJ/mol | - | [5] |
| Area per Lipid (A_L) | 63.2 - 70.5 Ų | Fluid phase (Lα), at 25-48°C | [8][11][12][13] |
| Bilayer Thickness (D_B) | 36.7 - 46.6 Å | Fluid phase (Lα), at 25-48°C | [9][11][14] |
| Hydrophobic Thickness | 26.7 - 28.8 Å | Fluid phase (Lα), at 30°C | [12][15] |
Note: The exact values can vary depending on the experimental or simulation conditions such as temperature, hydration level, and the presence of other molecules like cholesterol.
II. Role in Membrane Structure and Function
POPC is a ubiquitous component of biological membranes, contributing significantly to their structural integrity and dynamic properties.
Membrane Fluidity and Phase Behavior
The unsaturated oleoyl chain in POPC prevents tight packing of the lipid molecules, resulting in a lower phase transition temperature compared to disaturated phospholipids[8]. This ensures that membranes containing POPC remain in a fluid (liquid-crystalline) state at physiological temperatures, which is essential for the function of membrane proteins and for cellular processes such as membrane fusion and fission[8][9].
Interaction with Cholesterol and Other Lipids
Cholesterol is a key modulator of membrane properties and its interaction with POPC is of significant biological relevance. Cholesterol inserts into the POPC bilayer, increasing the order of the acyl chains and reducing membrane permeability to small molecules. At high concentrations, cholesterol can induce the formation of a liquid-ordered (l_o) phase, which coexists with the liquid-disordered (l_d) phase, leading to the formation of membrane domains or "rafts"[16].
Interaction with Membrane Proteins
The physical properties of the POPC bilayer, such as its thickness and fluidity, influence the conformation and function of integral and peripheral membrane proteins[14][17]. For many transmembrane proteins, a pure POPC bilayer may be too thin, and the presence of cholesterol is required to achieve a proper hydrophobic match between the protein's transmembrane domain and the lipid bilayer[14].
III. Involvement in Cellular Signaling
While not a primary signaling molecule itself, POPC serves as a precursor for the generation of important second messengers.
Source of Diacylglycerol (DAG)
POPC can be a substrate for phospholipases, enzymes that cleave phospholipids (B1166683) to generate signaling molecules. Specifically, Phospholipase C (PLC) can hydrolyze the phosphodiester bond of phospholipids to produce diacylglycerol (DAG)[4][18]. While PLC is most known for its action on phosphoinositides, certain isoforms or other phospholipases like Phospholipase D (PLD) followed by the action of phosphatidic acid phosphatase, can act on phosphatidylcholine to generate DAG[19][20][21]. DAG is a crucial second messenger that activates Protein Kinase C (PKC), a key enzyme in numerous signaling cascades involved in cell growth, differentiation, and apoptosis[22].
Indirect Role in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process involving a complex cascade of signaling events. While POPC is not a direct initiator of apoptosis, its metabolism can be linked to the production of pro-apoptotic lipids like ceramide. Sphingomyelin, which can be synthesized using the phosphocholine headgroup from phosphatidylcholine, is a major source of ceramide through the action of sphingomyelinases[23]. Ceramide can then trigger the mitochondrial apoptotic pathway through the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases[23][24][25].
IV. Role in Physiology and Disease
Lung Surfactant
POPC is a significant component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli of the lungs. The presence of unsaturated phospholipids like POPC is crucial for the fluidity and surface tension-lowering properties of the surfactant film, which prevents alveolar collapse during expiration.
Drug Delivery Systems
Due to its biocompatibility and ability to form stable bilayers, POPC is widely used in the development of liposomal drug delivery systems[3]. The physicochemical properties of POPC-containing liposomes, such as their size, charge, and membrane fluidity, can be tailored to optimize drug encapsulation, stability, and release kinetics.
V. Experimental Protocols
Detailed methodologies for key experiments involving POPC are provided below.
Preparation of POPC Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs) and, with subsequent extrusion, unilamellar vesicles (LUVs)[26][27][28][29].
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) powder
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve a known amount of POPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. The final lipid concentration in the organic solvent is typically 10-20 mg/mL.
-
Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of POPC (e.g., 25-30°C) to ensure the formation of a thin, even lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the aqueous buffer to the dried lipid film. The buffer should be pre-warmed to a temperature above the Tm of POPC. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
Extrusion (for LUVs): To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm). This process is typically performed 10-20 times.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a widely used technique to assess membrane fluidity[2][3][15][17][30].
Materials:
-
POPC liposome suspension
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran (B95107) or DMSO)
-
Buffer
-
Fluorometer equipped with polarizers
Procedure:
-
Probe Incorporation: Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.
-
Incubation: Incubate the mixture in the dark at a temperature above the Tm of POPC for at least 30 minutes to allow for the partitioning of the DPH probe into the lipid bilayer.
-
Anisotropy Measurement: Measure the fluorescence intensity of the DPH-labeled liposomes with the excitation and emission polarizers oriented parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light. A correction factor (G-factor = I_HV / I_HH) is determined using horizontally polarized excitation light.
-
Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) A lower anisotropy value corresponds to higher membrane fluidity.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is used to measure the heat changes associated with the phase transition of lipid bilayers[31][32][33][34].
Materials:
-
Concentrated POPC liposome suspension
-
Buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: A precise amount of the liposome suspension is loaded into a DSC sample pan. An equal volume of buffer is loaded into a reference pan.
-
Sealing: The pans are hermetically sealed to prevent evaporation during the experiment.
-
Thermal Scan: The sample and reference pans are placed in the calorimeter, and a temperature program is initiated. This typically involves heating and cooling scans over a temperature range that encompasses the phase transition of the lipid.
-
Data Analysis: The differential heat flow between the sample and reference pans is recorded as a function of temperature. The resulting thermogram shows a peak at the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).
VI. Conclusion
1-palmitoyl-2-oleoyl-phosphatidylcholine is a vital component of biological membranes, playing a crucial role in maintaining membrane structure and fluidity. Its biophysical properties are finely tuned for its diverse biological functions, from providing a suitable environment for membrane proteins to serving as a precursor for important signaling molecules. A thorough understanding of the physicochemical and biological properties of POPC is essential for researchers in various fields, including membrane biophysics, cell biology, and pharmaceutical sciences, particularly for the rational design of lipid-based drug delivery systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in these areas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. The interaction of alpha-tocopherol with bilayers of 1-palmitoyl-2-oleoyl-phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluid Phase Lipid Areas and Bilayer Thicknesses of Commonly Used Phosphatidylcholines as a Function of Temperature | Neutron Science at ORNL [neutrons.ornl.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 14. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gradual Change or Phase Transition: Characterizing Fluid Lipid-Cholesterol Membranes on the Basis of Thermal Volume Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 18. Phospholipase C - Wikipedia [en.wikipedia.org]
- 19. Formation of diacylglycerol by a phospholipase D-phosphatidate phosphatase pathway specific for phosphatidylcholine in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 21. Rapid formation of diacylglycerol from phosphatidylcholine: a pathway for generation of a second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of ceramide production and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 27. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 29. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 30. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
- 33. researchgate.net [researchgate.net]
- 34. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (C16-18:1 PC) in Eukaryotic Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a species of phosphatidylcholine (PC) with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position, is a ubiquitous and abundant component of eukaryotic cell membranes.[1] As the most common phospholipid class in mammalian membranes, PC constitutes approximately 40-50% of the total phospholipids.[2][3] The unique asymmetric structure of POPC, combining a saturated and a monounsaturated fatty acid, imparts critical biophysical properties to the membrane, influencing its fluidity, thickness, and permeability. This technical guide provides an in-depth exploration of C16-18:1 PC's role in membrane structure and function, its involvement in cellular signaling, and detailed methodologies for its study.
Data Presentation: Quantitative Abundance of Phosphatidylcholine
The abundance of phosphatidylcholine, and specifically this compound, varies between different cell types and, critically, between the membranes of different subcellular organelles. This differential distribution is essential for the specialized functions of each organelle.
| Cell/Tissue Type | Membrane/Organelle | Phosphatidylcholine (PC) (% of Total Phospholipids) | C16:0/C18:1 PC (nmol/mg protein) | Reference(s) |
| Hepatocytes (Normal) | Nuclear Membrane | - | ~25 | [4] |
| Hepatocytes (Normal) | Nuclear Lipid Microdomains | - | ~25 | [4] |
| Hepatoma Cells (H35) | Nuclear Membrane | - | ~25 | [4] |
| Hepatoma Cells (H35) | Nuclear Lipid Microdomains | - | ~25 | [4] |
| Mammalian Cells (General) | Total Membranes | 40 - 50% | - | [2] |
| MA-10 Mouse Leydig Tumor Cells | Plasma Membrane | Highest among organelles | - | [5][6] |
| MA-10 Mouse Leydig Tumor Cells | Endoplasmic Reticulum | Intermediate | - | [5][6] |
| MA-10 Mouse Leydig Tumor Cells | Mitochondria | Lower than ER | - | [5][6] |
Note: Quantitative data for specific this compound abundance across a wide range of organelles and cell types is an active area of research. The table reflects currently available data and general principles.
Biophysical Properties and Membrane Dynamics
The unique structure of this compound, with its kinked unsaturated oleoyl (B10858665) chain, prevents tight packing with saturated lipids, thereby increasing membrane fluidity.[7] This fluidity is crucial for the function of membrane-embedded proteins, including receptors and enzymes, and for processes such as membrane fusion and fission. In model membranes, this compound is extensively used to mimic the liquid-disordered phase of biological membranes.[1]
Role in Cellular Signaling
While not a direct signaling molecule itself, the abundance and biophysical properties of this compound are critical for the function of membrane-associated signaling pathways. It forms the matrix in which many signaling events occur. A prime example is the G-protein coupled receptor (GPCR) signaling cascade that activates phospholipase C (PLC).
G-Protein Coupled Receptor (GPCR) - Phospholipase C (PLC) Signaling Pathway
dot
References
- 1. POPC - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The expanding organelle lipidomes: current knowledge and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (C16-18:1 PC) in Membrane Fluidity and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a prominent C16-18:1 phosphatidylcholine (PC), is a ubiquitous and essential component of eukaryotic cell membranes. Its unique asymmetric structure, featuring a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position, imparts a critical balance between structural integrity and dynamic fluidity to the lipid bilayer. This technical guide provides an in-depth exploration of the multifaceted role of C16-18:1 PC in governing membrane fluidity and stability. It delves into the biophysical properties of POPC-containing membranes, outlines detailed experimental protocols for their characterization, and discusses the implications for cellular signaling pathways.
Introduction
The fluid mosaic model of the cell membrane highlights the dynamic nature of the lipid bilayer, which is crucial for a myriad of cellular functions, including transport, signaling, and protein function. The composition of phospholipids (B1166683), with their varying acyl chain lengths and degrees of saturation, is a primary determinant of membrane biophysical properties. This compound, and specifically POPC, is one of the most abundant phospholipid species in mammalian cell membranes.[1] Its structure, with one saturated and one unsaturated acyl chain, allows it to adopt a cylindrical shape that is conducive to the formation of stable lipid bilayers, while the kink in the oleoyl (B10858665) chain prevents tight packing, thereby maintaining membrane fluidity.[2] This guide will elucidate the specific contributions of this compound to membrane fluidity and stability, supported by quantitative data and detailed experimental methodologies.
Biophysical Properties of this compound Membranes
The physical state of a lipid bilayer is paramount to its biological function. Key parameters that define this state include the phase transition temperature, bending rigidity, and permeability.
Phase Transition Temperature (Tm)
The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase. For a pure POPC bilayer, the Tm is approximately -2°C.[3] This low transition temperature ensures that membranes rich in POPC remain in a fluid state at physiological temperatures. The introduction of other lipids, such as cholesterol, can modulate this property.
Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for the lateral diffusion of lipids and membrane proteins. The presence of the unsaturated oleoyl chain in this compound significantly contributes to increased membrane fluidity by disrupting the ordered packing of the acyl chains.[4]
Membrane Stability and Mechanical Properties
While fluidity is essential, the membrane must also maintain its structural integrity. This compound provides a balance between fluidity and stability. The saturated palmitoyl (B13399708) chain contributes to favorable van der Waals interactions, enhancing bilayer stability. Key mechanical properties include bending rigidity and lysis tension.
Table 1: Biophysical Properties of this compound (POPC) Containing Membranes
| Property | Condition | Value | Reference(s) |
| Phase Transition Temperature (Tm) | Pure POPC | ~ -2 °C | [3] |
| Bending Rigidity (κ) | Pure POPC | 20-30 kBT | [5] |
| Bending Rigidity (κ) | POPC with 10 mol% Cholesterol | Increased compared to pure POPC | [1] |
| Water Permeability (Pf) | Pure POPC at 21°C | ~30-40 µm/s | [6] |
| Water Permeability (Pf) | POPC with 10 mol% Cholesterol | 15.7 ± 5.5 µm/s | [7] |
| Area per Lipid | Pure POPC at 48°C | 70.5 Ų | [8] |
| Bilayer Thickness | Pure POPC at 48°C | ~46.6 Å | [8] |
| Lysis Tension | Pure POPC | ~4 mN/m | [9] |
| Lysis Tension | POPC with 30 mol% Cholesterol | ~10 mN/m | [9] |
Experimental Protocols
Characterizing the biophysical properties of this compound-containing membranes requires specialized techniques. This section provides detailed methodologies for key experiments.
Liposome (B1194612) Preparation
Liposomes are spherical vesicles composed of a lipid bilayer and are widely used as model membrane systems.
Protocol for Small Unilamellar Vesicle (SUV) Preparation by Sonication:
-
Lipid Film Formation: Dissolve POPC in chloroform (B151607) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add the desired aqueous buffer to the flask containing the lipid film. Vortex the mixture vigorously to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
Sonication: Submerge the flask in an ice bath and sonicate the MLV suspension using a probe sonicator. Sonication should be performed in short bursts to prevent overheating and lipid degradation until the suspension becomes clear, indicating the formation of SUVs.
-
Centrifugation: Centrifuge the SUV suspension at high speed (e.g., 100,000 x g) to pellet any remaining MLVs or titanium particles from the sonicator probe.
-
Storage: Store the resulting SUV suspension at 4°C.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in lipids.
Protocol for DSC Analysis of Liposomes:
-
Sample Preparation: Prepare a liposome suspension (MLVs or LUVs) at a known lipid concentration (e.g., 1-5 mg/mL) in the desired buffer.[10]
-
Instrument Setup: Equilibrate the DSC instrument at the starting temperature. Load the liposome suspension into the sample pan and an equal volume of buffer into the reference pan.
-
Heating and Cooling Scans: Perform a heating scan at a controlled rate (e.g., 1°C/min) over the temperature range of interest. An endothermic peak will be observed at the phase transition temperature (Tm).
-
Data Analysis: Determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) from the thermogram. The sharpness of the peak provides information about the cooperativity of the transition.
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe for the hydrophobic core of the membrane.[11][12]
Protocol for Fluorescence Anisotropy Measurement:
-
Probe Labeling: Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran). Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to ensure uniform incorporation of the probe into the lipid bilayers. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching. Incubate the mixture in the dark for at least 30 minutes.
-
Measurement: Transfer the labeled liposome suspension to a cuvette in a fluorometer equipped with polarizers.
-
Data Acquisition: Excite the sample with vertically polarized light (e.g., 355 nm for DPH) and measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., 430 nm for DPH).[13]
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the G-factor, an instrument-specific correction factor.
-
Interpretation: A higher anisotropy value corresponds to restricted rotational motion of the probe and thus lower membrane fluidity.
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the topography of lipid bilayers on a solid support and measure their mechanical properties.[3][14][15]
Protocol for AFM Imaging of Supported Lipid Bilayers (SLBs):
-
Substrate Preparation: Cleave a mica disc to obtain a fresh, atomically flat surface.
-
Liposome Deposition: Prepare a suspension of small unilamellar vesicles (SUVs) of POPC. Deposit a drop of the SUV suspension onto the freshly cleaved mica surface.
-
Bilayer Formation: Incubate the sample at a temperature above the Tm of the lipid (for POPC, room temperature is sufficient, but gentle heating to 40-60°C can improve bilayer formation) to facilitate vesicle fusion and the formation of a continuous supported lipid bilayer.[14][15]
-
Rinsing: Gently rinse the surface with buffer to remove excess, non-fused vesicles.
-
Imaging: Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times. Image the bilayer in tapping mode or contact mode in liquid.
-
Analysis: Analyze the AFM images to assess the homogeneity of the bilayer and measure its thickness from the height difference between the bilayer and the mica substrate in intentionally made defects. Force spectroscopy can be performed to measure the force required to puncture the bilayer, providing information on its mechanical stability.
Role in Cellular Signaling
As a primary component of the cell membrane, this compound plays a crucial, albeit often indirect, role in cellular signaling. The fluidity and stability of the membrane, which are significantly influenced by POPC, directly impact the function of membrane-embedded proteins, including receptors and enzymes that are central to signaling cascades.
Phospholipase C (PLC) Signaling Pathway
The Phospholipase C (PLC) signaling pathway is a critical cascade initiated by the activation of various cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a polyphosphoinositide lipid that is structurally similar to PC. This hydrolysis generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While this compound is not the direct substrate for PLC, its abundance in the membrane influences the local environment, accessibility, and conformation of both PLC and its substrate PIP2. The fluidity imparted by POPC allows for the lateral diffusion and interaction of these signaling components.
Caption: Phospholipase C (PLC) Signaling Pathway.
Protein Kinase C (PKC) Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that are activated by DAG, a product of PLC activity. The activation of many PKC isoforms is also dependent on the presence of phospholipids and calcium ions. The overall lipid composition of the membrane, including the abundance of this compound, influences the recruitment and activation of PKC at the membrane. The fluid environment created by POPC facilitates the interaction of PKC with DAG and other necessary cofactors.
Biosynthesis and Metabolism of this compound
The cellular levels of this compound are tightly regulated through a balance of synthesis and degradation pathways.
Biosynthesis
Phosphatidylcholine is primarily synthesized via two pathways: the Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.[9][11] The Kennedy pathway is the main route in most cells.
Caption: Biosynthesis of this compound.
Chemical Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
The chemical synthesis of POPC is a multi-step process that allows for the creation of a highly pure and defined phospholipid for research purposes. A common approach involves the use of a glycerol (B35011) backbone with protecting groups to ensure regioselective acylation.
A General Synthetic Scheme:
-
Protection of Glycerol: Start with a chiral glycerol derivative, such as sn-glycerol-3-phosphocholine, with protecting groups at the sn-1 and sn-2 hydroxyl positions.
-
Selective Deprotection: Selectively remove the protecting group at the sn-1 position.
-
Acylation at sn-1: Acylate the free hydroxyl group at the sn-1 position with palmitic acid or its activated derivative (e.g., palmitoyl chloride or palmitic anhydride).
-
Selective Deprotection at sn-2: Remove the protecting group at the sn-2 position.
-
Acylation at sn-2: Acylate the free hydroxyl group at the sn-2 position with oleic acid or its activated derivative.
-
Final Deprotection: Remove any remaining protecting groups to yield the final POPC molecule.
-
Purification: Purify the synthesized POPC using techniques such as column chromatography to obtain a high-purity product.
Conclusion
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a cornerstone of membrane biology, embodying the delicate balance between structural order and functional fluidity. Its asymmetric acyl chain composition is fundamental to establishing the biophysical properties of eukaryotic cell membranes, thereby ensuring a suitable environment for the vast array of membrane-associated cellular processes. A thorough understanding of the role of this compound, facilitated by the experimental approaches detailed in this guide, is indispensable for researchers in the fields of membrane biophysics, cell biology, and for professionals engaged in the development of drug delivery systems that leverage lipid-based nanocarriers. Future investigations into the specific interactions of this compound with membrane proteins and its influence on the formation and dynamics of lipid rafts will undoubtedly continue to unravel the intricate complexities of cellular membranes.
References
- 1. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. Topographically smooth and stable supported lipid bilayer for high-resolution AFM studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase C Regulation of Phosphatidylinositol 3,4,5-trisphosphate-mediated Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Membrane permeability to water measured by microfluidic trapping of giant vesicles - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00155D [pubs.rsc.org]
- 8. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergosterol in POPC Membranes: Physical Properties and Comparison with Structurally Similar Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 12. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unlocking the Pro-Inflammatory Potential of C16-18:1 PC: A Technical Guide to its Function as a Platelet-Activating Factor Analog
For Immediate Release
Shanghai, China – December 12, 2025 – In the intricate world of cellular signaling and inflammatory responses, the phospholipid 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine (C16-18:1 PC) has emerged as a significant, albeit less potent, analog of the formidable inflammatory mediator, Platelet-Activating Factor (PAF). This technical guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, biological effects, and the experimental methodologies used to characterize its function.
Introduction: A Structural Analog with Biological Significance
This compound, a member of the PAF family of glycerophospholipids, is a naturally occurring bioactive lipid.[1][2][3] Its structure features a hexadecyl ether linkage at the sn-1 position, an oleoyl (B10858665) ester linkage at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position of the glycerol (B35011) backbone.[1][2] This structural similarity to PAF, which possesses a short acetyl group at the sn-2 position, allows this compound to be recognized by the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) pivotal in mediating a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and allergic responses.[2][4]
The presence of a long-chain fatty acyl group (oleoyl, 18:1) at the sn-2 position, in place of the acetyl group in PAF, significantly attenuates its biological activity. Structure-activity relationship studies have consistently demonstrated that elongation of the sn-2 acyl chain beyond a few carbons dramatically reduces the potency of PAF analogs.[4]
Mechanism of Action: Engaging the PAF Receptor Signaling Cascade
Like PAF, this compound exerts its biological effects by binding to and activating the PAFR. This interaction initiates a cascade of intracellular signaling events, primarily through the coupling of the receptor to Gq, Gi, and G12/13 proteins.
Signaling Pathway Overview:
Upon ligand binding, the activated PAFR stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including platelet aggregation, neutrophil activation, and the production of other inflammatory mediators.
Figure 1. Simplified PAF Receptor Signaling Pathway.
Quantitative Analysis of Biological Activity
Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, based on structure-activity relationship studies of various PAF analogs, it is well-established that the presence of a long acyl chain at the sn-2 position significantly reduces potency compared to PAF. For context, data for PAF and structurally related analogs are presented below. It is anticipated that the EC50 and Ki values for this compound would be considerably higher than those for PAF.
| Compound | Assay | Target/Cell Type | Parameter | Value | Reference |
| (R)-PAF | Platelet Aggregation | Rabbit Platelets | EC50 | 1 pM | [5] |
| (S)-PAF | Platelet Aggregation | Rabbit Platelets | EC50 | 50 nM | [5] |
| Hexanolamine PAF | Platelet Aggregation | Rabbit Washed Platelets | % of PAF Max. Aggregation | 50% | [6] |
| 1-O-hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | Platelet Aggregation | Not Specified | Relative Activity to PAF | ~20% |
Experimental Protocols
The characterization of this compound as a PAF analog relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce the clumping of platelets, a hallmark of PAF activity.
Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, increasing light transmission through the sample. This change in light transmission is measured by an aggregometer.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP (supernatant).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The supernatant is the PPP.
-
Adjust the platelet count in the PRP using PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
-
Establish a baseline (0% aggregation) with PRP and a 100% aggregation baseline with PPP.
-
Add a known concentration of this compound or PAF (as a positive control) to the PRP.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
The extent of aggregation is expressed as the maximum percentage change in light transmission. Dose-response curves can be generated to determine the EC50 value.
-
Figure 2. Experimental Workflow for Platelet Aggregation Assay.
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following receptor activation.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to a GPCR that signals through the Gq pathway, intracellular calcium levels rise, leading to an increase in the fluorescence of the indicator dye.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line expressing the PAF receptor (e.g., HEK293 cells stably transfected with PAFR, or primary cells like neutrophils) in a multi-well plate.
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Measure the baseline fluorescence.
-
Inject a solution of this compound or a control agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be used to generate dose-response curves and calculate EC50 values.[7][8]
-
PAF Receptor Binding Assay
This assay directly measures the affinity of a compound for the PAF receptor.
Principle: A radiolabeled PAF ligand (e.g., [³H]-PAF) is incubated with a source of PAF receptors (e.g., cell membranes from PAFR-expressing cells or intact platelets). The ability of an unlabeled compound (the competitor, such as this compound) to displace the radioligand from the receptor is measured.
Methodology:
-
Membrane Preparation (or Platelet Isolation):
-
Homogenize cells expressing the PAF receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Alternatively, isolate platelets from whole blood as described for the aggregation assay.
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of radiolabeled PAF with increasing concentrations of the unlabeled competitor (this compound).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled PAF).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
From this curve, the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant), a measure of the binding affinity of the competitor, can then be calculated using the Cheng-Prusoff equation.
-
Role in Drug Development and Research
While this compound itself is not a primary drug candidate due to its relatively low potency, it serves as a valuable tool in several areas of research and drug development:
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound to PAF and other analogs, researchers can better understand the structural requirements for PAFR activation and antagonism. This knowledge is crucial for the rational design of more potent and selective PAFR modulators.
-
Investigating the Pathophysiological Roles of PAF-like Lipids: this compound can be used as a tool to study the biological effects of naturally occurring, long-chain PAF analogs that may be generated under specific physiological or pathological conditions.
-
Control Compound in High-Throughput Screening: In screens for novel PAFR antagonists, this compound could be used as a weak agonist to validate assay performance and to differentiate between potent and weak antagonists.
Conclusion
This compound represents a fascinating example of how subtle structural modifications can dramatically alter the biological activity of a potent lipid mediator. While its pro-inflammatory effects are significantly weaker than those of PAF, its ability to interact with the PAF receptor makes it an important molecule for understanding the nuances of PAFR signaling and for the development of novel therapeutics targeting inflammatory diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the role of this compound and other PAF analogs in health and disease. Further research is warranted to obtain precise quantitative data on the bioactivity of this compound to fully elucidate its pharmacological profile.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two different sites of action for platelet activating factor and 1-O-alkyl-2-O-methyl-sn-glycero-3-phosphocholine on platelets and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho (N,N,N trimethyl) hexanolamine: an analogue of platelet-activating factor with partial agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
The Biosynthetic Pathway of Ether-Linked Phosphatidylcholines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway for ether-linked phosphatidylcholines (PC O-). It details the enzymatic steps, subcellular locations, and regulatory mechanisms involved in their synthesis. This document also includes representative experimental protocols for the analysis of these unique lipids and the enzymes responsible for their production, along with quantitative data from relevant studies.
Core Biosynthetic Pathway
The de novo synthesis of ether-linked phospholipids (B1166683) is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).[1][2] The pathway utilizes dihydroxyacetone phosphate (B84403) (DHAP), a glycolysis intermediate, as its initial backbone.[1]
1.1 Peroxisomal Phase: Formation of the Ether Bond
The initial and defining steps of ether lipid synthesis occur within the peroxisomes.[1][3][4]
-
Acylation of DHAP : The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP) at the sn-1 position. This reaction is catalyzed by glyceronephosphate O-acyltransferase (GNPAT), also known as DHAP-acyltransferase (DHAPAT), utilizing a long-chain acyl-CoA.[1][5][6]
-
Ether Bond Formation : The acyl group on 1-acyl-DHAP is then exchanged for a long-chain fatty alcohol, forming the characteristic ether linkage. This critical step is catalyzed by alkylglycerone phosphate synthase (AGPS).[1][5][7] The required fatty alcohols are generated from fatty acyl-CoAs by the peroxisomal membrane-associated fatty acyl-CoA reductase 1 (FAR1).[1][3][8]
-
Reduction : The resulting 1-O-alkyl-glycerone-3-phosphate (alkyl-DHAP) is then reduced to 1-O-alkyl-glycerol-3-phosphate (AGP) by an acyl/alkyl-DHAP reductase, which uses NADPH as a cofactor.[1][4]
1.2 Endoplasmic Reticulum Phase: Final Assembly
Following its synthesis in the peroxisome, the 1-O-alkyl-glycerol-3-phosphate precursor is transported to the endoplasmic reticulum for the final assembly steps.[3][4]
-
Acylation at sn-2 : A fatty acid is attached at the sn-2 position of AGP by an acyltransferase, forming 1-O-alkyl-2-acyl-glycerol-3-phosphate.[4]
-
Dephosphorylation : The phosphate group at the sn-3 position is removed by a phosphohydrolase to yield 1-O-alkyl-2-acyl-glycerol.[4]
-
Phosphocholine (B91661) Headgroup Addition : The final step in the formation of ether-linked phosphatidylcholine is the transfer of a phosphocholine headgroup from CDP-choline to the 1-O-alkyl-2-acyl-glycerol. This reaction is catalyzed by choline (B1196258) phosphotransferase.[5]
This pathway leads to the formation of plasmanylcholines. A subsequent desaturation step at the 1- and 2-positions of the alkyl group by plasmanylethanolamine desaturase (PEDS1/TMEM189) can form the vinyl-ether bond characteristic of plasmalogens (plasmenylcholines).[5]
Caption: Overview of the ether-linked phosphatidylcholine biosynthetic pathway.
Key Enzymes in Ether-Linked Phosphatidylcholine Biosynthesis
The synthesis is a coordinated effort between enzymes located in the peroxisomes and the endoplasmic reticulum. A summary of the core enzymes is provided below.
| Enzyme Name | Gene Name | Location | Function |
| Glyceronephosphate O-acyltransferase | GNPAT | Peroxisome | Acylates dihydroxyacetone phosphate (DHAP) at the sn-1 position.[1][5] |
| Alkylglycerone phosphate synthase | AGPS | Peroxisome | Exchanges the acyl group for a fatty alcohol, forming the ether bond.[1][5] |
| Fatty acyl-CoA reductase 1 | FAR1 | Peroxisomal Membrane | Reduces fatty acyl-CoAs to fatty alcohols, the substrate for AGPS.[1][3] |
| Acyl/Alkyl Dihydroxyacetonephosphate Reductase | DHRS7B? | Peroxisome & ER Membranes | Reduces the ketone group on 1-O-alkyl-glycerone-3-phosphate.[1][4] |
| 1-acylglycerol-3-phosphate O-acyltransferase | AGPAT family | Endoplasmic Reticulum | Acylates 1-O-alkyl-glycerol-3-phosphate at the sn-2 position. |
| Lipid Phosphate Phosphohydrolase | LPP/PAP family | Endoplasmic Reticulum | Removes the phosphate group from 1-O-alkyl-2-acyl-glycerol-3-phosphate.[4] |
| Choline Phosphotransferase | CHPT1 | Endoplasmic Reticulum | Transfers phosphocholine from CDP-choline to 1-O-alkyl-2-acyl-glycerol.[5] |
Quantitative Data on Ether Lipid Species
Quantitative lipidomics allows for the detailed measurement of changes in specific lipid species in response to various stimuli or genetic modifications. The following tables summarize data from a study where HEp-2 cells were treated with the ether lipid precursor sn-1-O-hexadecylglycerol (HG) for 24 hours to investigate its effect on the lipidome.[9][10]
Table 1: Changes in Plasmanyl Phosphatidylcholine (PC O-) Species in HEp-2 Cells
| Lipid Species | Control (pmol) | HG-Treated (pmol) | Fold Change |
| PC O-16:0/18:1 | 10.9 | 114.7 | 10.5 |
| PC O-16:0/16:0 | 3.5 | 33.7 | 9.6 |
| PC O-16:0/18:2 | 3.1 | 28.1 | 9.1 |
| PC O-18:1/18:1 | 2.5 | 3.1 | 1.2 |
| PC O-18:0/18:1 | 1.8 | 2.1 | 1.2 |
| Data adapted from Buescher et al., 2013.[10] Values represent the mean amounts of major PC O- species. |
Table 2: Changes in Plasmenyl Phosphatidylcholine (PC P-) Species in HEp-2 Cells
| Lipid Species | Control (pmol) | HG-Treated (pmol) | Fold Change |
| PC P-16:0/18:1 | 1.6 | 13.9 | 8.7 |
| PC P-16:0/18:2 | 0.4 | 3.1 | 7.8 |
| PC P-18:1/18:1 | 7.9 | 8.9 | 1.1 |
| PC P-18:0/18:1 | 2.9 | 3.2 | 1.1 |
| PC P-18:0/20:4 | 2.1 | 2.2 | 1.0 |
| Data adapted from Buescher et al., 2013.[10] Values represent the mean amounts of major PC P- species. |
Experimental Protocols
Protocol: Lipidomics Analysis of Ether-Linked Phospholipids by LC-MS/MS
This protocol describes a general workflow for the extraction and analysis of ether lipids from plasma or cell culture samples using a methyl-tert-butyl ether (MTBE) based method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
4.1.1 Materials
-
Biological sample (e.g., 200 µL plasma, 1x10^6 cells)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards mixture (containing known amounts of deuterated or odd-chain lipid standards)
-
Glass tubes with Teflon-lined caps
-
Vortex mixer, centrifuge, nitrogen evaporator (or SpeedVac)
-
Autosampler vials
-
UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or Q-TOF)
4.1.2 Lipid Extraction (MTBE Method)
-
To a glass tube, add the biological sample (e.g., 200 µL plasma).
-
Add 1.5 mL of methanol and the internal standards mixture.
-
Vortex thoroughly for 1 minute.
-
Add 5 mL of MTBE.
-
Incubate on a rocker at room temperature for 1 hour.[12]
-
Induce phase separation by adding 1.25 mL of water.[12]
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.[12]
-
Carefully collect the upper organic phase into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or in a SpeedVac.
-
Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a suitable solvent mixture (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v) for LC-MS analysis.[11] Transfer to an autosampler vial.
4.1.3 LC-MS/MS Analysis
-
Chromatography : Separate lipids using a reverse-phase C8 or C18 column. A typical gradient might run from a polar mobile phase (e.g., water/acetonitrile/isopropanol with ammonium (B1175870) acetate) to a non-polar mobile phase (e.g., isopropanol/acetonitrile with ammonium acetate).[12]
-
Mass Spectrometry : Operate the mass spectrometer in both positive and negative ion modes to detect different lipid classes.
-
For PC O- : Use positive ion mode with precursor ion scanning for m/z 184 (the phosphocholine headgroup) or Multiple Reaction Monitoring (MRM) for specific, targeted transitions.
-
-
Data Analysis : Process the raw data using specialized software (e.g., AB SCIEX MultiQuant).[13] Identify peaks based on retention time and specific m/z transitions compared to standards. Quantify lipid species by normalizing their peak areas to the corresponding internal standard's peak area.
Caption: A typical workflow for quantitative lipidomics of ether lipids.
Protocol: In Vitro Enzyme Activity Assay for Alkylglyceronephosphate Synthase (AGPS)
This protocol is a representative method for measuring the activity of AGPS, the enzyme that forms the ether bond. It is based on the incorporation of a radiolabeled fatty alcohol into a non-radiolabeled acyl-DHAP substrate.
4.2.1 Materials
-
Source of enzyme: Cell lysate, tissue homogenate, or purified/recombinant AGPS.
-
Substrates: 1-acyl-dihydroxyacetone phosphate (acyl-DHAP), [1-14C]-hexadecanol (or other radiolabeled long-chain fatty alcohol).
-
Assay Buffer: e.g., 100 mM HEPES-NaOH (pH 7.4), 50 mM NaF, 2 mM dithiothreitol (B142953) (DTT).
-
Reaction termination solution: Chloroform (B151607)/Methanol (1:2, v/v).
-
Phase separation solution: Chloroform and 0.9% NaCl solution.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
4.2.2 Assay Procedure
-
Prepare the assay mixture in a microcentrifuge tube by combining the assay buffer, a defined amount of 1-acyl-DHAP, and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the radiolabeled fatty alcohol (e.g., [1-14C]-hexadecanol). The final reaction volume is typically 100-200 µL.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range with respect to time and protein concentration.
-
Terminate the reaction by adding 0.75 mL of Chloroform/Methanol (1:2, v/v) to create a single phase, effectively stopping enzymatic activity.
-
Perform a lipid extraction (Bligh & Dyer type):
-
Add 0.25 mL of chloroform and vortex.
-
Add 0.25 mL of 0.9% NaCl and vortex vigorously to separate the phases.
-
Centrifuge at 1,000 x g for 5 minutes.
-
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Wash the remaining aqueous phase with an additional 0.5 mL of chloroform and combine the lower organic phases.
-
Evaporate the solvent from the combined organic phase under a stream of nitrogen.
-
Re-dissolve the lipid residue in a small amount of chloroform/methanol and transfer to a scintillation vial.
-
Add scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate enzyme activity based on the amount of radioactivity incorporated into the lipid product over time, normalized to the amount of protein used in the assay. A control reaction without the enzyme source should be run to account for non-enzymatic background.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Plasmalogen Synthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Plasmalogen - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine [frontiersin.org]
- 7. Ether lipid - Wikipedia [en.wikipedia.org]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. researchgate.net [researchgate.net]
- 10. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 12. Lipidomic analysis of human plasma reveals ether-linked lipids that are elevated in morbidly obese humans compared to lean - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.4. Lipidomic Analysis [bio-protocol.org]
The Role of C16-18:1 Phosphatidylcholine in Lipid Raft Formation and Dynamics: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid rafts, specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids, are critical platforms for cellular signaling and membrane trafficking. While the roles of saturated lipids and cholesterol as core components of the liquid-ordered (Lo) phase of rafts are well-established, the function of lipids with mixed saturated and unsaturated acyl chains is more nuanced. This technical guide provides an in-depth examination of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), a common C16:0/18:1 phosphatidylcholine (PC), in the formation and dynamics of lipid rafts. We will explore its biochemical properties, its influence on the physicochemical characteristics of the membrane, and its indirect but crucial role in modulating raft-dependent cellular processes. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams to elucidate the complex interplay between POPC and these vital membrane microdomains.
Introduction to Lipid Rafts and C16-18:1 PC
Lipid rafts are dynamic, nanoscale assemblies of lipids and proteins that float within the more fluid, liquid-disordered (Ld) phase of the cell membrane.[1] These domains are defined by their unique lipid composition, being highly enriched in cholesterol, sphingolipids (like sphingomyelin), and glycerophospholipids with saturated fatty acyl chains.[2][3] This composition results in a tightly packed, liquid-ordered (Lo) phase that is distinct from the surrounding bilayer.[2] This unique environment allows rafts to function as organizing centers for a variety of cellular processes, including signal transduction, endocytosis, and protein trafficking.[4][5]
The vast majority of the plasma membrane, however, consists of phospholipids (B1166683) with at least one unsaturated acyl chain, which contributes to the overall fluidity of the membrane. Among these, 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) , a phosphatidylcholine with a saturated palmitic acid (C16:0) at the sn-1 position and a monounsaturated oleic acid (C18:1) at the sn-2 position, is one of the most abundant lipid species in eukaryotic cell membranes.[6]
The presence of a single double bond in the oleoyl (B10858665) chain creates a "kink," preventing the tight packing characteristic of fully saturated lipids. Consequently, POPC is predominantly found in the liquid-disordered (Ld) regions of the membrane that surround lipid rafts.[7] However, its role is not merely passive. As this guide will detail, this compound is a critical modulator of the membrane environment, influencing the stability, size, and boundary conditions of lipid rafts, thereby indirectly regulating their function. Model membranes composed of C16 sphingomyelin (B164518), POPC, and cholesterol are frequently used to investigate the dynamics of lipid rafts and the organization of the membrane.[8][9]
Biochemical Properties and Membrane Partitioning
The defining structural feature of this compound (POPC) is its amphipathic nature combined with its asymmetric acyl chains. The saturated C16:0 chain favors ordered packing, while the cis-double bond in the C18:1 chain introduces a significant steric hindrance. This "hybrid" nature dictates its behavior in a heterogeneous membrane environment.
-
Phase Preference: POPC is a canonical lipid of the liquid-disordered (Ld) phase. Its kinked structure contributes to a larger area per molecule and lower packing density compared to saturated lipids like dipalmitoylphosphatidylcholine (DPPC).
-
Interaction with Cholesterol: Cholesterol preferentially interacts with lipids that have saturated hydrocarbon chains, which is a key driver for the formation of the Lo phase.[10] Its affinity for monounsaturated lipids like POPC is lower, and it has an aversion to polyunsaturated fatty acids.[10][11]
-
Partitioning Behavior: While predominantly found in the non-raft regions, POPC is not entirely excluded from raft domains. Studies analyzing the lipid composition of microdomains from brain tissue have shown that C16:0/18:1 PC is distributed almost equally between microdomain (raft) and non-microdomain fractions.[7] This suggests a dynamic equilibrium and a potential role for POPC at the raft boundary or as a minor, but functionally significant, component within the raft itself.
Quantitative Data on Phosphatidylcholine Distribution
The distribution of different phosphatidylcholine species between lipid rafts and the surrounding membrane is key to understanding the overall membrane architecture. The following table summarizes findings from a lipidomic analysis of mouse brain microdomains.
| Phosphatidylcholine Species | Predominant Location | Description | Reference |
| C16:0 / C16:0 PC (DPPC) | Microdomains (Lipid Rafts) | A fully saturated PC that packs tightly with cholesterol and sphingolipids, forming the liquid-ordered phase. | [7] |
| C16:0 / C18:1 PC (POPC) | Equally in Both Fractions | A mixed-chain PC that resides in the liquid-disordered phase and at the raft/non-raft interface, modulating boundary properties. | [7] |
| C16:0 / C18:2 PC | Predominantly Non-Microdomains | A PC with a polyunsaturated chain that is largely excluded from the ordered raft environment due to its bulky structure. | [7] |
Impact on Lipid Raft Dynamics and Stability
This compound influences lipid raft dynamics primarily by modulating the physical properties of the surrounding membrane and the interface between the Lo and Ld phases.
-
Boundary Regulation: The presence of POPC at the raft boundary is thought to reduce the line tension—the energy cost associated with the phase mismatch between the ordered raft and the disordered bulk membrane. By acting as a "liner," it can stabilize rafts of a certain size and prevent uncontrolled coalescence.
-
Fluidity and Permeability: The enrichment of the bulk membrane with POPC ensures a fluid environment, which is necessary for the lateral mobility of rafts and membrane proteins. Cholesterol's inclusion in membranes generally decreases permeability to non-polar molecules while increasing the hydrophobic barrier to polar ones.[11]
-
Protein Partitioning: The properties of the non-raft membrane, dictated by lipids like POPC, influence the equilibrium of proteins partitioning into and out of rafts. By altering the "bulk" environment, this compound can shift this equilibrium, thereby affecting the concentration of signaling molecules within the raft.
Role in Raft-Mediated Signal Transduction
Lipid rafts serve as platforms that concentrate specific proteins, such as receptors and downstream effectors, to facilitate efficient signal transduction. This compound indirectly regulates these pathways by defining the environment in which rafts exist.
By controlling the size, stability, and protein partitioning of rafts, POPC can modulate the intensity and duration of signaling cascades. For example, the exclusion of a signaling inhibitor from a raft or the recruitment of an activator is dependent on the precise biophysical properties of both the raft and the surrounding membrane.
Experimental Protocols
Investigating the role of specific lipids in raft biology requires robust methods for isolating these domains and characterizing their properties.
Protocol: Detergent-Free Isolation of Lipid Rafts
This method avoids the use of detergents, which can potentially alter the native structure of lipid rafts, providing a more physiologically relevant preparation.[4][12]
Materials:
-
Cultured cells or tissue homogenate
-
500 mM Sodium Carbonate, pH 11.0
-
Sucrose (B13894) solutions: 80%, 35%, and 5% (w/v) in MES-buffered saline (MBS)
-
Ultracentrifuge tubes (e.g., 12 mL)
-
Ultracentrifuge with a swinging bucket rotor
-
Dounce homogenizer or sonicator
-
Syringe and needle for harvesting
Methodology:
-
Cell Lysis: a. Harvest cells and pellet by centrifugation. Wash with ice-cold PBS. b. Resuspend the cell pellet in 1.5 mL of 500 mM sodium carbonate. c. Homogenize the cell suspension by sonication (e.g., five 20-second bursts on ice) or with 10-15 strokes in a Dounce homogenizer.[4][12]
-
Sucrose Gradient Preparation: a. In a 12 mL ultracentrifuge tube, mix the 1.5 mL cell homogenate with 1.5 mL of 80% sucrose to achieve a final concentration of 40% sucrose in 3 mL.[4] b. Carefully overlay the 40% sucrose layer with 4.5 mL of 35% sucrose. c. Complete the gradient by carefully overlaying the 35% layer with 4.5 mL of 5% sucrose.[4]
-
Ultracentrifugation: a. Place the tubes in a pre-cooled swinging bucket rotor. b. Centrifuge at high speed (e.g., 200,000 x g) for 16-18 hours at 4°C.[4][12]
-
Fraction Collection: a. After centrifugation, a light-scattering band should be visible at the 5%/35% sucrose interface. This band contains the lipid rafts. b. Carefully collect 1 mL fractions from the top of the gradient using a syringe or pipette.
-
Analysis: a. Fractions can be analyzed by Western blotting for raft marker proteins (e.g., Caveolin-1, Flotillin-1) and non-raft markers (e.g., Na/K-ATPase) to confirm successful isolation.[13] b. The lipid composition of the raft-containing fractions can be determined using mass spectrometry.
Conclusion and Future Perspectives
C16-18:1 phosphatidylcholine (POPC) is not a passive bystander in the complex world of membrane biology. While it is not a primary structural component of lipid rafts, its abundance in the surrounding membrane makes it a critical regulator of raft properties. By influencing the fluidity of the bulk membrane and modulating the energetic boundary between ordered and disordered phases, POPC indirectly controls the formation, stability, and ultimately the function of these crucial signaling platforms.
Future research, leveraging advanced techniques such as super-resolution microscopy, single-molecule tracking, and sophisticated molecular dynamics simulations, will further elucidate the precise role of mixed-chain phospholipids at the raft interface. A deeper understanding of how lipids like POPC modulate raft dynamics will provide new insights into the fundamental principles of membrane organization and may reveal novel targets for therapeutic intervention in diseases where raft-dependent signaling is dysregulated.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Isolation and characterization of lipid rafts with different properties from RBL-2H3 (rat basophilic leukaemia) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very-long-chain fatty acid sphingomyelin in nuclear lipid microdomains of hepatocytes and hepatoma cells: can the exchange from C24:0 to C16:0 affect signal proteins and vitamin D receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIPID MAPS [lipidmaps.org]
- 9. caymanchem.com [caymanchem.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. mdpi.com [mdpi.com]
- 12. biochem.wustl.edu [biochem.wustl.edu]
- 13. inventbiotech.com [inventbiotech.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Phase Behavior of POPC in Mixed Lipid Systems
This guide provides a detailed exploration into the phase behavior of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a foundational phospholipid in membrane research and liposomal drug delivery systems. Understanding how POPC interacts within mixed lipid environments is critical for designing effective delivery vehicles and for modeling the complex biophysics of cellular membranes. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides a logical workflow for characterization.
Phase Behavior of POPC in Binary and Ternary Systems
POPC is an unsaturated phospholipid with a low main phase transition temperature (T_m) of approximately -2°C to -3.3°C, meaning it exists in a fluid, liquid-disordered (Ld) phase under typical experimental and physiological conditions.[1] Its phase behavior becomes significantly more complex when mixed with other lipids, such as saturated phospholipids, ceramides, or cholesterol, leading to phase separation and the formation of distinct domains.
POPC and DPPC Mixtures
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated lipid with a much higher T_m of around 41°C. In mixtures with POPC, phase separation is commonly observed. At temperatures between the T_m of the two lipids, gel-like domains enriched in DPPC coexist with fluid domains enriched in POPC.[2] The addition of POPC to DPPC does not significantly alter the main transition temperature of DPPC, indicating immiscibility and phase separation.[3][4][5] In monolayer studies, increasing the proportion of POPC widens the plateau of the liquid-expanded (LE) to liquid-condensed (LC) phase coexistence and promotes fluidization of the monolayer.[6]
| System Composition (molar ratio) | Temperature (°C) | Observed Phases/Behavior | Technique Used |
| DPPC/POPC (various) | 25 | Gel-like DPPC-rich domains coexist with fluid POPC-rich domains in the coexistence region.[2] | AFM |
| DPPC/POPC (3:1) | 20 - 45 | Addition of POPC does not change the T_m of DPPC (~41°C), indicating phase separation.[3][4][5] | SAXS, SANS |
| DPPC/POPC (X_POPC = 0.4) | Room Temp | Monolayer is dispersed homogeneously in the LE phase at 30 mN/m.[6] | Brewster Angle Microscopy |
| DPPC/POPC (X_POPC = 0.6) | Room Temp | Monolayer shows phase separation with distinct LC domains at 30 mN/m.[6] | Brewster Angle Microscopy |
POPC and Ceramide Mixtures
Ceramides, known for their strong intermolecular hydrogen bonding capabilities, induce significant changes in POPC membranes. In binary POPC/ceramide mixtures, a broad gel/fluid phase coexistence is observed with up to approximately 25 mol% ceramide, characterized by micrometer-sized gel domains.[7][8]
The addition of cholesterol to POPC/ceramide mixtures introduces further complexity. Cholesterol mediates a transition from a gel/fluid coexistence to a gel/liquid-ordered (Lo) phase coexistence scenario.[7] This ternary system, however, does not appear to support the fluid-ordered (Lo)/fluid-disordered (Ld) phase coexistence that is characteristic of canonical "raft" mixtures like POPC/sphingomyelin/cholesterol.[7]
| System Composition (molar ratio) | Temperature (°C) | Observed Phases/Behavior | Technique Used |
| POPC/Ceramide (up to 25 mol% Cer) | Room Temp | Broad gel/fluid phase coexistence with visible micrometer-sized gel domains.[7][8] | Fluorescence Microscopy |
| POPC/Ceramide (5:1) + 26 mol% Chol | 23 | Abolishes the low-temperature transition of the POPC-rich region; a single transition for the ceramide-rich fraction is seen.[8] | DSC, FTIR |
| POPC with 10 mol% Ceramide Analog | Varies | The length of the ceramide long-chain base has a more significant impact on gel-phase stability than the N-linked acyl chain.[9] | Fluorescence Anisotropy |
POPC and Cholesterol Mixtures
Cholesterol is a crucial modulator of membrane fluidity and phase behavior. In binary mixtures with POPC, cholesterol does not induce a separate gel or Lo phase as dramatically as with saturated lipids, but it does increase the molecular order of the Ld phase. The POPC/cholesterol system is a fundamental component of widely studied ternary phase diagrams used to model lipid rafts, such as Palmitoylsphingomyelin (PSM)/POPC/Cholesterol.[10][11] In these ternary systems, a large region of Ld + Lo phase coexistence is well-established, forming the basis of the lipid raft hypothesis.[12]
| System Composition (molar ratio) | Temperature (°C) | Observed Phases/Behavior | Technique Used |
| PSM/POPC/Cholesterol (1:1:1) | 23 | Located within a region of liquid-ordered (Lo) and liquid-disordered (Ld) phase coexistence.[11] | Fluorescence Spectroscopy, DSC |
| DSPC/DOPC/POPC/Cholesterol | Not specified | Phase boundaries from the DSPC/DOPC/Cholesterol diagram (which has macroscopic Ld+Lo domains) transition smoothly into those for mixtures containing POPC (which has nanoscopic domains).[13] | Fluorescence Microscopy |
Experimental Protocols for Characterization
A multi-technique approach is essential for accurately characterizing the phase behavior of mixed lipid systems.
Sample Preparation: Multilamellar Vesicles (MLVs)
A common starting point for DSC and SAXS experiments is the formation of MLVs.
-
Lipid Mixing: Dissolve the desired lipids (e.g., POPC and DPPC) in a chloroform/methanol solvent mixture (typically 2:1, v/v) to ensure complete mixing at the molecular level.
-
Solvent Evaporation: Dry the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 90 minutes to 2 hours to remove any residual organic solvent.[14]
-
Hydration: Add the desired buffer solution (e.g., PBS, HEPES) to the lipid film. The buffer should be pre-heated to a temperature above the highest T_m of the lipid components (e.g., >41°C for DPPC-containing mixtures).
-
Vortexing/Agitation: Agitate the mixture vigorously using a vortex mixer. This process hydrates the lipid film, causing it to swell and form MLVs. The solution will appear milky.
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes associated with lipid phase transitions, providing data on the T_m, enthalpy (ΔH), and cooperativity of the transition.[14][15][16]
-
Sample Preparation: Prepare MLVs at a total lipid concentration of 1-20 mM.[8]
-
Degassing: Thoroughly degas the lipid dispersion and the reference buffer before loading them into the calorimeter cells to prevent bubble formation.
-
Loading: Carefully load approximately 0.5 mL of the MLV sample into the sample cell and an equal volume of the matched buffer into the reference cell.[14]
-
Scanning: Perform several heating and cooling scans to ensure reproducibility. A typical scan rate is 0.5-1.0 K/min (30-60 °C/h).[8][14]
-
Data Analysis: The resulting thermogram plots heat capacity versus temperature. The peak of the endotherm corresponds to the T_m. The area under the peak is used to calculate the transition enthalpy (ΔH), and the peak's width at half-height relates to the cooperativity of the transition.[14]
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the nanostructure of lipid assemblies, including lamellar repeat distance (d-spacing), bilayer thickness, and overall phase structure (e.g., lamellar, hexagonal).[17][18][19][20]
-
Sample Preparation: MLVs or extruded large unilamellar vesicles (LUVs) can be used. The sample is loaded into a thin-walled borosilicate capillary or a quartz cell.[3]
-
Data Acquisition: The sample is exposed to a collimated X-ray beam. The scattered X-rays are collected by a 2D detector. The scattering pattern is radially averaged to produce a 1D plot of intensity versus the scattering vector, q.
-
Data Analysis:
-
Lamellar Phases: For lamellar systems, the SAXS pattern shows a series of sharp Bragg peaks at positions q_n that are integer multiples of the primary peak position q_1 (i.e., q_n = n * q_1). The lamellar d-spacing is calculated as d = 2π/q_1.
-
Phase Identification: The ratio of peak positions helps identify the phase. For example, a lamellar phase shows peaks at q, 2q, 3q..., while a ripple phase (P_β') will show different relationships. Combining SAXS with Wide-Angle X-ray Scattering (WAXS), which probes the acyl chain packing, can distinguish between gel (ordered chains) and fluid (disordered chains) phases.[18][20]
-
Fluorescence Microscopy with Laurdan GP
This technique allows for the direct visualization of lipid domains in Giant Unilamellar Vesicles (GUVs). The fluorescent probe Laurdan is sensitive to the polarity of its environment, which changes with the degree of water penetration into the bilayer.[21][22]
-
GUV Preparation: Prepare GUVs using methods like electroformation or gentle hydration. Incorporate Laurdan (or C-laurdan for confocal microscopy) at a low mole fraction (e.g., 1:800 probe-to-lipid ratio) during preparation.[21]
-
Imaging: Image the GUVs using a two-photon or confocal microscope equipped with two emission channels (e.g., Channel 1: 400-460 nm for ordered phases; Channel 2: 470-530 nm for disordered phases).
-
GP Calculation: The Generalized Polarization (GP) value is calculated for each pixel using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered)
-
Interpretation: A pseudo-colored GP image is generated. High GP values (blue-shifted emission, typically > 0.3) correspond to ordered phases (gel or Lo) with low water penetration, while low GP values (red-shifted emission, typically < 0.0) correspond to the fluid Ld phase with high water penetration.[22] This allows for the clear visualization of coexisting domains.[23][24]
Visualized Workflows and Relationships
Workflow for Characterizing Mixed Lipid Phase Behavior
The following diagram illustrates a logical workflow for a comprehensive investigation of a novel mixed lipid system. It demonstrates how different techniques provide complementary information, from initial thermodynamic screening to detailed structural analysis and direct visualization.
Caption: A logical workflow for characterizing mixed lipid systems.
Relationship between Experimental Techniques
This diagram illustrates how different experimental techniques provide complementary information to build a complete picture of lipid phase behavior.
Caption: How different techniques provide complementary data.
References
- 1. Stable and Unstable Lipid Domains in Ceramide-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ripple Phase Behavior in Mixtures of DPPC/POPC lipids: SAXS and SANS Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Ripple Phase Behavior in Mixtures of DPPC/POPC lipids: SAXS and SANS Studies [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Absence of fluid-ordered/fluid-disordered phase coexistence in ceramide/POPC mixtures containing cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absence of Fluid-Ordered/Fluid-Disordered Phase Coexistence in Ceramide/POPC Mixtures Containing Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingomyelin/phosphatidylcholine/cholesterol phase diagram: boundaries and composition of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingomyelin/Phosphatidylcholine/Cholesterol Phase Diagram: Boundaries and Composition of Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Phase diagram of a 4-component lipid mixture: DSPC/DOPC/POPC/chol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential scanning calorimetry (DSC) [bio-protocol.org]
- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 17. Machine learning platform for determining experimental lipid phase behaviour from small angle X-ray scattering patterns by pre-training on synthetic data - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 18. news-medical.net [news-medical.net]
- 19. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications - 2hinst.com [2hinst.com]
- 21. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. ora.ox.ac.uk [ora.ox.ac.uk]
- 24. researchgate.net [researchgate.net]
The Pivotal Role of 1-Palmitoyl-2-oleoyl-phosphatidylcholine (C16-18:1 PC) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a prominent glycerophospholipid in eukaryotic cell membranes, has long been considered a fundamental structural component. However, emerging evidence reveals its active and nuanced participation in a multitude of cell signaling pathways. This technical guide delves into the core functions of C16-18:1 PC, moving beyond its structural role to elucidate its involvement in modulating membrane-dependent signaling events, its indirect influence through metabolic remodeling of signaling lipids, and its potential as a direct signaling molecule. We will explore its impact on key signaling cascades such as those mediated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), and discuss the experimental methodologies crucial for investigating its intricate functions.
Introduction: Beyond a Structural Brick
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in mammalian cell membranes, with this compound (POPC) being one of the most common species.[1][2] Comprising a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position, this specific molecular configuration imparts unique biophysical properties to cellular membranes.[3] While its role in maintaining membrane integrity and fluidity is well-established, a growing body of research highlights the critical involvement of POPC in the dynamic regulation of cellular signaling. This regulation can be broadly categorized into three interconnected functions:
-
Modulation of the Membrane Environment: The composition of the lipid bilayer, including the prevalence of specific phospholipids like POPC, directly influences the conformation, oligomerization, and activity of membrane-embedded signaling proteins.[3][4]
-
Precursor to Signaling Molecules: this compound can be metabolically remodeled to generate other lipid species with direct signaling roles.
-
Direct Signaling Molecule: Evidence suggests that this compound itself, or its derivatives, may act as signaling molecules in specific contexts.
This guide will provide an in-depth exploration of these functions, supported by quantitative data and detailed experimental protocols to facilitate further research in this exciting field.
Modulation of Membrane-Dependent Signaling Pathways
The biophysical properties of the cell membrane, dictated by its lipid composition, are paramount for the proper functioning of a vast array of signaling proteins. This compound plays a crucial role in shaping this environment.
G-Protein Coupled Receptor (GPCR) Activation
GPCRs represent the largest family of cell surface receptors and are critical drug targets. Their activation is a dynamic process that is highly sensitive to the surrounding lipid environment. POPC is a key component in model membrane systems used to study GPCR activation, highlighting its importance in providing the necessary environment for proper receptor folding and conformational changes.[5] Molecular dynamics simulations have shown that the specific interactions between GPCRs and surrounding lipids, including POPC, are crucial for stabilizing the active conformation of the receptor.[5]
Receptor Tyrosine Kinase (RTK) Signaling
The activity of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is also influenced by the surrounding lipid milieu. Studies have shown that the saturation of the fatty acyl chains of phosphatidylcholines is critical for proper EGFR signaling. For instance, the knockdown of lysophosphatidylcholine (B164491) acyltransferase 1 (LPCAT1), an enzyme that generates saturated PCs like dipalmitoylphosphatidylcholine (DPPC; PC 16:0/16:0), impairs EGFR phosphorylation and downstream signaling.[6] Notably, this impairment can be rescued by the addition of DPPC liposomes, but not by monounsaturated PCs like POPC (PC 16:0/18:1).[6] This indicates that while POPC is a major component of the membrane, specific microdomains enriched in saturated phospholipids are necessary for optimal RTK function.
This compound in Lipid Metabolism and as a Precursor
This compound is a central hub in lipid metabolism, serving as a substrate for various enzymes that generate other signaling lipids.
Remodeling of Phosphatidylinositol (PI)
In activated human monocytes, palmitoleic acid (16:1) can be mobilized from 1-palmitoyl-2-palmitoleoyl-glycero-3-phosphocholine and incorporated into phosphatidylinositol (PI) species, such as PI(18:0/16:1) and PI(18:1/16:1).[7] This remodeling process generates novel PI species that can then be phosphorylated to form phosphoinositides, which are critical second messengers in a multitude of signaling pathways.
This compound as a Direct Signaling Molecule
Recent studies have begun to uncover potential direct signaling roles for POPC, particularly in the central nervous system. Oral administration of POPC has been shown to ameliorate cognitive decline in rats and humans with mild cognitive impairment.[8] The proposed mechanism involves the enhancement of long-term depression (LTD), a form of synaptic plasticity crucial for learning and memory, which was associated with a decrease in the plasma membrane expression of the AMPA receptor subunit GluR1.[8]
Quantitative Data
While direct quantitative data on the modulation of specific signaling protein activity by this compound is still emerging, lipidomics studies have provided valuable insights into the changes in its abundance in various cellular contexts.
| Cell/Tissue Type | Condition | Change in this compound (POPC) Level | Implication for Signaling | Reference |
| Glioblastoma Multiforme (GBM) cells | LPCAT1 knockdown | No significant change, but saturated PC levels decrease | Highlights the importance of fatty acid saturation in PC for EGFR signaling | [6] |
| Human Monocytes | Activation with Zymosan or A23187 | Decrease in PC(16:0/16:1) | Mobilization of palmitoleic acid for PI remodeling | [7] |
| Rat Hippocampal Slices | Treatment with POPC (1 µM) | N/A (exogenous application) | Enhancement of Long-Term Depression | [8] |
| Human Brain | Microdomains vs. Non-microdomains | Equally distributed | Suggests a general structural role in different membrane environments | [9] |
Experimental Protocols
Investigating the function of this compound in cell signaling requires a combination of lipidomics, biochemical, and cell-based assays.
Lipidomics Analysis of this compound
Objective: To quantify the levels of this compound in cells or tissues under different conditions.
Methodology:
-
Lipid Extraction: Utilize a modified Bligh and Dyer method or a methyl-tert-butyl ether (MTBE)-based extraction for efficient recovery of phospholipids.[10]
-
Chromatographic Separation: Employ reverse-phase liquid chromatography (RPLC) to separate different PC species based on their acyl chain length and saturation.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass determination and identification. Tandem MS (MS/MS) with collision-induced dissociation (CID) can be used to confirm the fatty acyl composition. Specific fragment ions can help distinguish between sn-isomers (e.g., PC 16:0/18:1 vs. PC 18:1/16:0).[11]
-
Quantification: Spike samples with a known amount of an internal standard (e.g., a PC species with odd-chain fatty acids not present in the sample) for accurate quantification.
Liposome Reconstitution and Functional Assays
Objective: To study the effect of a POPC-containing membrane environment on the activity of a purified signaling protein.
Methodology:
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) with a defined lipid composition, including POPC and other relevant lipids, by methods such as extrusion or sonication.
-
Protein Reconstitution: Incorporate the purified signaling protein of interest (e.g., a GPCR or an ion channel) into the pre-formed liposomes.
-
Functional Assay: Measure the activity of the reconstituted protein. For example, for a GPCR, this could involve measuring ligand binding or G-protein activation. For an ion channel, ion flux assays can be performed.[12]
-
Control Experiments: Compare the activity of the protein in POPC-containing liposomes to its activity in liposomes with different lipid compositions to determine the specific effect of POPC.
Conclusion and Future Directions
The role of this compound in cell signaling is multifaceted and extends far beyond its structural contribution to the cell membrane. Its influence on the biophysical properties of the membrane directly impacts the function of key signaling proteins like GPCRs and RTKs. Furthermore, its position as a central molecule in lipid metabolic pathways allows it to indirectly regulate signaling by providing precursors for other signaling lipids. The emerging evidence of its direct signaling capabilities, particularly in the nervous system, opens up new avenues for research and therapeutic development.
Future research should focus on:
-
Identifying direct protein interactors of this compound: Uncovering specific binding partners will be key to understanding its direct signaling roles.
-
Elucidating the precise mechanisms of membrane modulation: Advanced biophysical techniques can provide a more detailed picture of how POPC influences the organization and dynamics of signaling platforms in the membrane.
-
Exploring the therapeutic potential of this compound: The promising results in cognitive enhancement warrant further investigation into its therapeutic applications for neurodegenerative diseases and other conditions.
A deeper understanding of the intricate functions of this compound will undoubtedly provide novel insights into the complex world of cell signaling and open up new possibilities for the development of targeted therapies.
References
- 1. POPC - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for PC(16:0/18:1(9Z)) (HMDB0007972) [hmdb.ca]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation pathway of a G protein-coupled receptor uncovers conformational intermediates as targets for allosteric drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogene amplification in growth factor signaling pathways renders cancers dependent on membrane lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Movement of Palmitoleic Acid from Phosphatidylcholine to Phosphatidylinositol in Activated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Characterization of C16-18:1 Phosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and characterization of C16-18:1 Phosphatidylcholine (PC). The term "C16-18:1 PC" typically refers to phosphatidylcholine species containing one 16-carbon saturated fatty acid and one 18-carbon monounsaturated fatty acid. The most common and physiologically relevant isomer is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which will be the primary focus. This document will also briefly discuss other structural isomers, including ether-linked variants, and detail the analytical methodologies used for their identification and characterization.
Core Chemical Structure and Nomenclature
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of eukaryotic cell membranes.[1][2] The core structure consists of a polar phosphocholine (B91661) head group attached to a glycerol (B35011) backbone. Two fatty acid chains are ester-linked to the sn-1 and sn-2 positions of the glycerol, or in some cases, linked by an ether or vinyl-ether bond.[2][3]
The nomenclature can be specified in several ways:
-
Sum Composition: e.g., PC(34:1), which indicates a phosphatidylcholine with a total of 34 carbon atoms and one double bond across both fatty acyl chains. This notation is common in lipidomics but lacks positional or linkage information.[4]
-
Specific Acyl Chains: e.g., PC(16:0/18:1), which specifies a palmitoyl (B13399708) group (16 carbons, 0 double bonds) and an oleoyl (B10858665) group (18 carbons, 1 double bond) are attached to the glycerol backbone. The slash "/" indicates the specific sn-1 and sn-2 positions.[5][6]
-
Ether Linkages: Ether-linked PCs are denoted with an "O-" for an alkyl (ether) bond or "P-" for a plasmalogen (vinyl-ether) bond. For example, PC(O-16:0/18:1) is 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine.[2][7]
The general structure of a phosphatidylcholine is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Human Metabolome Database: Showing metabocard for PC(P-16:0/18:1(11Z)) (HMDB0011209) [hmdb.ca]
- 4. jsbms.jp [jsbms.jp]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Dual Nature of C16-18:1 Phosphatidylcholine: A Technical Guide to its Role as an Endogenous Lipid Mediator
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of C16-18:1 phosphatidylcholine (PC) as an endogenous lipid mediator. The designation C16-18:1 PC can refer to two distinct molecules with different structures and biological roles: the ether-linked 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, a member of the pro-inflammatory platelet-activating factor (PAF) family, and the more abundant ester-linked 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a key component of cell membranes with emerging roles in signal transduction. This document delineates the chemistry, biological functions, and associated research methodologies for both species, providing a comprehensive resource for their study.
Unraveling the Identity of this compound
The ambiguity of the "this compound" nomenclature necessitates a clear distinction between the two primary forms. The key difference lies in the linkage of the 16-carbon chain at the sn-1 position of the glycerol (B35011) backbone.
-
Ether-linked this compound (1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine): This molecule, also known as HOPC, is characterized by an ether bond at the sn-1 position.[1] It is structurally analogous to platelet-activating factor (PAF) and is recognized as a pro-inflammatory lipid mediator.[2][3] Its biological effects are primarily mediated through the platelet-activating factor receptor (PAFR).[2][4]
-
Ester-linked this compound (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine or POPC): As one of the most common phospholipids (B1166683) in eukaryotic cell membranes, POPC features an ester bond at the sn-1 position.[5][6] Its primary role is structural, contributing to membrane fluidity and stability.[5][7] However, emerging evidence indicates its involvement in cellular signaling pathways and as a precursor for other bioactive lipids.
Biological Functions and Signaling Pathways
Ether-linked this compound: A Pro-inflammatory Mediator
As a member of the PAF family, ether-linked this compound is a potent signaling molecule involved in various inflammatory processes.[1] Its mechanism of action involves binding to and activating the G-protein coupled receptor, PAFR.[2][4]
Signaling Pathway of Ether-linked this compound:
Activation of PAFR by ether-linked this compound can initiate multiple downstream signaling cascades, including the phospholipase C (PLC) pathway. This leads to the generation of second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. These events culminate in a variety of cellular responses, including platelet aggregation, neutrophil activation, and the production of reactive oxygen species and inflammatory cytokines.[8][9][10]
Caption: Signaling pathway of ether-linked this compound via the PAF receptor.
Ester-linked this compound (POPC): From Membrane Structure to Signaling
POPC is a cornerstone of membrane biophysics, providing a balance of fluidity and stability to cellular membranes.[5] This property is crucial for the function of membrane-embedded proteins and the formation of lipid rafts.[7] Beyond its structural role, POPC is implicated in several signaling contexts.
-
Precursor for Bioactive Lipids: POPC can be hydrolyzed by phospholipases (e.g., phospholipase A2) to release oleic acid and lysophosphatidylcholine, both of which have signaling properties.[11]
-
Nuclear Receptor Modulation: Phosphatidylcholines, including species like POPC, have been identified as endogenous ligands for nuclear receptors such as Liver Receptor Homolog-1 (LRH-1).[12][13] Binding of these phospholipids can modulate the transcriptional activity of the receptor, influencing genes involved in lipid and glucose homeostasis.[12]
-
Cognitive Function: Studies have suggested that POPC may improve cognitive decline by enhancing long-term depression in the hippocampus.[14]
Caption: Signaling roles of ester-linked this compound (POPC).
Quantitative Data Summary
The following tables summarize quantitative information gathered from various studies. This data provides context for the concentrations at which this compound species exert biological effects and their relative abundance in biological systems.
Table 1: Experimental Concentrations of this compound and Related Lipids
| Lipid Species | Concentration | Experimental System/Effect | Reference |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPhtCho) | 1 µM | Enhanced long-term depression in rat hippocampal slices. | [14] |
| Lysophosphatidylcholine (LPC) C16:0 and C18:1 | 400 µM | Staining of a unique population of CD3+ T cells using LPC-loaded CD1d dimers. | [11] |
| Methyl-β-cyclodextrin (MβCD) | 30 mM | Concentration needed to dissolve vesicles composed of di C18:1 PC. | [15] |
| Methyl-β-cyclodextrin (MβCD) | 45 mM | Concentration needed to dissolve vesicles composed of di C16:0 PC. | [15] |
Table 2: Relative Abundance of Phosphatidylcholine Species in Biological Samples
| PC Species | Proportion of Total PC Sum | Sample Type | Analytical Finding | Reference |
| PC 16:0_20:2 | ~3.7% | Human Plasma | Constituent of the isobaric sum PC aa C36:2. | [16][17] |
| PC 18:0_18:2 | ~96.7% | Human Plasma | Major constituent of the isobaric sum PC aa C36:2. | [16][17] |
| PC 18:1_18:1 | ~9.9% | Human Plasma | Constituent of the isobaric sum PC aa C36:2. | [16][17] |
| PC 16:0/18:1 | Most abundant PC species | T. marmorata electric organ | Identified as a major phospholipid species in acetylcholine (B1216132) receptor-rich membranes. | [18] |
Experimental Protocols
The study of this compound as an endogenous lipid mediator relies on a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general workflow for the quantification of this compound in biological samples. Ether-linked and ester-linked species can be used as lipid standards for accurate quantification.[1]
1. Lipid Extraction:
- Homogenize tissue or cell samples in a suitable solvent system. The Bligh and Dyer method is commonly used.[19]
- To approximately 10^7 cells, add a known amount of an internal standard (e.g., 10 nmol of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine).[19]
- Perform a two-phase extraction using a mixture of chloroform (B151607), methanol, and water.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
2. Chromatographic Separation:
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
- Inject the sample onto a liquid chromatography system equipped with a C18 reverse-phase column.
- Elute the lipids using a gradient of mobile phases, typically containing water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.
3. Mass Spectrometric Detection:
- Analyze the eluting lipids using an electrospray ionization (ESI) mass spectrometer.
- Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid species.
- For targeted quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis:
- Integrate the peak areas for the target lipid and the internal standard.
- Calculate the concentration of this compound in the original sample by comparing its peak area ratio to the internal standard against a standard curve generated with known amounts of a this compound standard.
// Nodes
Sample [label="Biological Sample\n(Tissue, Cells, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"];
Extraction [label="Lipid Extraction\n(e.g., Bligh & Dyer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LC [label="Liquid Chromatography\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MS [label="Mass Spectrometry\n(ESI, SRM/MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis\n(Quantification)", fillcolor="#FBBC05", fontcolor="#202124"];
Result [label="Concentration of\nthis compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Sample -> Extraction;
Extraction -> LC;
LC -> MS;
MS -> Data_Analysis;
Data_Analysis -> Result;
}
Caption: Experimental workflow for LC-MS based quantification of this compound.
Preparation of POPC Vesicles (Liposomes)
POPC is frequently used to create model membranes in the form of liposomes for biophysical studies and drug delivery applications.[5]
1. Lipid Film Formation:
- Dissolve a known amount of POPC powder in chloroform in a round-bottom flask.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
- Place the flask under a high vacuum for at least one hour to remove any residual solvent.
2. Hydration:
- Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask containing the lipid film.
- Hydrate the lipid film by gentle agitation (e.g., vortexing or sonication in a bath sonicator) at a temperature above the phase transition temperature of POPC (~ -2 °C). This results in the formation of multilamellar vesicles (MLVs).
3. Vesicle Sizing (Extrusion):
- To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
- Pass the MLV suspension repeatedly (e.g., 10-20 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed above the lipid's phase transition temperature.
- The resulting solution will contain large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.
4. Characterization:
- Characterize the size distribution of the prepared liposomes using techniques such as dynamic light scattering (DLS).
- The concentration of the liposome (B1194612) suspension can be determined by quantifying the phospholipid content using a phosphate (B84403) assay.
Conclusion
C16-18:1 phosphatidylcholine represents two distinct classes of endogenous lipid mediators with divergent yet critical roles in cellular physiology. The ether-linked form is a potent pro-inflammatory signaling molecule, while the more ubiquitous ester-linked POPC is a fundamental structural component of membranes with increasingly recognized signaling functions. A thorough understanding of their unique chemistries and biological activities, facilitated by the robust experimental protocols detailed herein, is essential for researchers and drug development professionals aiming to unravel the complexities of lipid-mediated cellular processes and their implications in health and disease.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. POPC - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. LIPID MAPS [lipidmaps.org]
- 9. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 10. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]
- 11. Inflammation-associated lysophospholipids as ligands for CD1d-restricted T cells in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Lipid metabolites as metabolic messengers in inter-organ communication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. nachrs.org [nachrs.org]
- 19. Rapid Movement of Palmitoleic Acid from Phosphatidylcholine to Phosphatidylinositol in Activated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine (HOPC) is a significant member of the platelet-activating factor (PAF) family of lipid mediators.[1] This ether phospholipid, characterized by a hexadecyl ether linkage at the sn-1 position and an oleoyl (B10858665) ester linkage at the sn-2 position of the glycerol (B35011) backbone, is a potent pro-inflammatory agent with diverse physiological and pathological roles.[1] This technical guide provides a comprehensive overview of the discovery, biological functions, and experimental methodologies associated with HOPC. It is intended to serve as a detailed resource for researchers and professionals engaged in the study of lipid signaling and the development of therapeutic agents targeting inflammatory and thrombotic diseases.
Introduction: Discovery and Significance
The discovery of platelet-activating factor (PAF) in the 1970s marked a pivotal moment in lipid biochemistry, revealing a potent phospholipid mediator involved in a wide array of biological processes. The canonical structure of PAF is 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[2][3] Subsequent research identified a variety of structurally related molecules, including those with long-chain acyl groups at the sn-2 position, such as 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine (HOPC).[4] These analogs, while sometimes considered less potent than the acetylated form, play crucial roles in modulating the PAF signaling cascade and exhibit their own distinct biological activities. The presence of the long-chain oleoyl group at the sn-2 position influences the molecule's interaction with the PAF receptor and its metabolic stability, making it a subject of significant research interest.[5]
HOPC and other PAF-like lipids are now recognized as key players in inflammation, immune responses, and hemostasis. They exert their effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.[6][7] The activation of PAFR by HOPC initiates a cascade of intracellular signaling events that lead to cellular activation and the release of other inflammatory mediators.[8]
Physicochemical Properties and Quantitative Biological Activity
The biological activity of HOPC is primarily mediated through its interaction with the PAF receptor. While specific quantitative data for HOPC is not as abundant as for the canonical PAF, the available information and data from closely related analogs allow for a comprehensive understanding of its potency.
| Parameter | Value | Species/Cell Type | Comments |
| Molecular Weight | 746.1 g/mol | N/A | Calculated |
| PAF Receptor Binding Affinity (Kd of PAF) | 1.36 ± 0.05 x 10-9 M | Rabbit Platelet Membranes | Represents the binding affinity of the canonical PAF, which is expected to be in a similar range for HOPC. |
| PAF Receptor Binding Sites per Platelet | ~150-300 | Rabbit Platelets | |
| EC50 for Platelet Aggregation (PAF) | Concentration-dependent from 50 nM to 14 µM | Human Platelets | The potency of HOPC is expected to be within this range, though likely higher than the acetylated PAF. |
| Inhibition of PAF-induced Platelet Aggregation by Analogs | IC50 values in the micromolar range | Human Platelets | Demonstrates that modifications at the sn-2 position can modulate activity. |
Experimental Protocols
Chemical Synthesis of 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine
The synthesis of HOPC can be achieved through a multi-step process, generally starting from a protected glycerol backbone. The following is a generalized protocol based on established methods for synthesizing similar ether phospholipids.[9][10]
Experimental Workflow for HOPC Synthesis
Caption: A generalized workflow for the chemical synthesis of HOPC.
Materials:
-
1-O-Hexadecyl-sn-glycerol
-
Trityl chloride
-
Pyridine (anhydrous)
-
Oleoyl chloride
-
Dichloromethane (B109758) (anhydrous)
-
Methanol
-
Phosphorus oxychloride
-
Triethylamine
-
Choline tosylate
-
Silica (B1680970) gel for column chromatography
-
HPLC system for purification
Procedure:
-
Protection of the sn-3 Hydroxyl Group: Dissolve 1-O-Hexadecyl-sn-glycerol in anhydrous pyridine. Add trityl chloride in portions at 0°C and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Acylation of the sn-2 Hydroxyl Group: To the protected intermediate, add a solution of oleoyl chloride in anhydrous dichloromethane dropwise at 0°C. Allow the reaction to proceed at room temperature.
-
Deprotection of the sn-3 Hydroxyl Group: Remove the trityl protecting group by mild acid hydrolysis (e.g., using acetic acid in chloroform/methanol).
-
Phosphorylation of the sn-3 Hydroxyl Group: The resulting 1-O-Hexadecyl-2-oleoyl-sn-glycerol is then phosphorylated at the sn-3 position using a suitable phosphorylating agent such as phosphorus oxychloride in the presence of triethylamine.
-
Coupling with Choline: The resulting phosphatidic acid is coupled with a choline derivative, such as choline tosylate, in the presence of a coupling agent like trichloroacetonitrile to yield the final product.
-
Purification: The crude product is purified by silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to obtain pure 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine.
Platelet Aggregation Assay
This assay measures the ability of HOPC to induce platelet aggregation, a key biological function of PAF and its analogs.
Experimental Workflow for Platelet Aggregation Assay
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1 -O-alkyl-2-(omega-oxo)acyl-sn-glycerols from shark oil and human milk fat are potential precursors of PAF mimics and GHB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic fate of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine by human spermatozoa: biosynthesis and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of C16-18:1 PC in Neurobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (C16-18:1 PC), a prominent phosphatidylcholine species in the mammalian brain, is emerging as a significant modulator of synaptic plasticity and cognitive function. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neurobiology, with a focus on its potential therapeutic applications. We consolidate quantitative data on its abundance, detail relevant experimental protocols, and visualize its proposed signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in neuroscience and drug development exploring the multifaceted contributions of this specific phospholipid to brain health and disease.
Introduction
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic membranes, playing crucial roles in membrane structure, integrity, and cell signaling. The specific acyl chain composition of PCs can significantly influence their biological activity. This compound, also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPhtCho), is a major constituent of brain cell membranes.[1][2][3] Recent studies have highlighted its potential to ameliorate cognitive deficits, suggesting a therapeutic role in neurodegenerative conditions.[4][5] This guide delves into the neurobiological functions of this compound, presenting key quantitative data, experimental methodologies, and proposed mechanisms of action.
Quantitative Data on this compound in the Brain
Quantitative analysis reveals that this compound is a highly abundant phosphatidylcholine species within the brain. While absolute concentrations can vary depending on the specific brain region and analytical technique, its relative abundance underscores its importance in neural membrane composition.
| Brain Region | Organism | Relative Abundance of this compound | Method of Analysis | Reference |
| Whole Brain | Rat | Most abundant PC species | HPLC-MS | [2][3] |
| Cerebellum | Human | Most abundant PC molecule (39% of total PC) | Nano-electrospray ionization mass spectrometry | [1] |
| Motor Cortex | Human | Most abundant PC molecule (42% of total PC) | Nano-electrospray ionization mass spectrometry | [1] |
| Hippocampus | Rat | Significantly increased levels of various PC species, including those with 18:1 acyl chains, observed in a model of postoperative cognitive dysfunction. | Airflow-assisted desorption electrospray ionization-mass spectrometry imaging (AFADESI-MSI) | [2] |
Neurobiological Functions and Signaling Pathways
The primary neurobiological function attributed to this compound is its ability to enhance long-term depression (LTD), a form of synaptic plasticity crucial for learning and memory.[4][5] This effect is associated with a decrease in the plasma membrane expression of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1.[4][5]
Proposed Signaling Pathway for this compound-Mediated LTD Enhancement
The proposed mechanism involves the modulation of AMPA receptor trafficking, a key process in synaptic plasticity. During LTD, AMPA receptors are removed from the postsynaptic membrane via endocytosis, leading to a reduction in synaptic strength. This compound appears to facilitate this process. The signaling cascade is thought to be initiated by the activation of N-methyl-D-aspartate receptors (NMDARs), leading to an influx of Ca2+. This calcium signal activates protein phosphatases, such as calcineurin, which dephosphorylate AMPA receptor subunits and interacting proteins, ultimately triggering clathrin-mediated endocytosis of AMPA receptors.
Role in Neuroinflammation
While direct studies on this compound and neuroinflammation are limited, related lipid species have been implicated. For instance, dysregulation of ceramide and sphingomyelin (B164518) levels, which can be metabolically linked to phosphatidylcholines, is associated with neuroinflammation in Alzheimer's disease.[6] Furthermore, lysophosphatidylcholines, which can be derived from PCs, accumulate in neuroinflammatory conditions. This suggests that maintaining a healthy balance of this compound could be important for mitigating neuroinflammatory processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the neurobiological effects of this compound.
Lipid Extraction and Analysis from Brain Tissue
A robust method for lipid extraction is crucial for accurate quantification. The Folch method is a classic and widely used protocol.
Experimental Workflow: Lipid Extraction from Brain Tissue
Protocol:
-
Homogenization: Homogenize a known weight of brain tissue in 19 volumes of a 2:1 (v/v) chloroform:methanol mixture.
-
Phase Separation: Add 0.2 volumes of water to the homogenate to induce phase separation.
-
Centrifugation: Centrifuge the mixture to facilitate the separation of the two phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids. The upper aqueous phase contains polar metabolites.
-
Drying and Reconstitution: Evaporate the chloroform under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.
-
Analysis: Analyze the lipid extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the identification and quantification of this compound.
Induction of Long-Term Depression (LTD) in Hippocampal Slices
This protocol describes the induction of LTD in acute hippocampal slices, a common method to study synaptic plasticity.
Protocol:
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from a rat brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in an interface chamber with circulating aCSF saturated with 95% O2 / 5% CO2 at room temperature for at least 1 hour.
-
Recording: Place a slice in a recording chamber and perfuse with aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable baseline of fEPSPs for at least 20 minutes, apply this compound (e.g., 1 µM) to the perfusion bath if testing its effects.
-
LTD Induction: Induce LTD by applying low-frequency stimulation (LFS), typically 1 Hz for 15 minutes (900 pulses).
-
Post-LFS Recording: Continue to record fEPSPs for at least 60 minutes after LFS to monitor the induction and maintenance of LTD.
Morris Water Maze for Assessing Spatial Memory
The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory. This protocol is adapted for a scopolamine-induced memory impairment model, which can be used to test the therapeutic potential of compounds like this compound.[4][5]
Protocol:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, each rat undergoes 4 trials per day.
-
In each trial, the rat is placed in the water at one of four starting positions and is allowed to swim and find the hidden platform.
-
If the rat does not find the platform within 60-90 seconds, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path taken are recorded.
-
-
Drug Administration:
-
To induce memory impairment, scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) is administered 30 minutes before the training sessions.
-
The therapeutic agent, this compound (e.g., 5 mg/kg, oral), is administered daily before the scopolamine injection.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Conclusion and Future Directions
This compound is a highly abundant phospholipid in the brain with demonstrated potential to modulate synaptic plasticity and improve cognitive function in preclinical and clinical settings.[4][5] Its ability to enhance LTD via modulation of AMPA receptor trafficking presents a promising avenue for therapeutic intervention in disorders characterized by cognitive decline.
Future research should focus on:
-
Detailed Mechanism of Action: Elucidating the precise molecular interactions between this compound and the cellular machinery involved in AMPA receptor endocytosis.
-
Pharmacokinetics and Brain Penetration: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered this compound, with a particular focus on its ability to cross the blood-brain barrier.
-
Efficacy in a Broader Range of Neurodegenerative Models: Evaluating the therapeutic potential of this compound in other animal models of neurodegeneration, such as those for Alzheimer's and Parkinson's disease.
-
Role in Neuroinflammation: Further investigating the direct and indirect effects of this compound on neuroinflammatory pathways.
A deeper understanding of the neurobiology of this compound will be instrumental in harnessing its therapeutic potential for the treatment of a variety of neurological and cognitive disorders.
References
- 1. Changes in Phospholipid Composition of the Human Cerebellum and Motor Cortex during Normal Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial metabolomics reveals key features of hippocampal lipid changes in rats with postoperative cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CERTL reduces C16 ceramide, amyloid-β levels, and inflammation in a model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
Methodological & Application
Preparation of C16-18:1 PC Liposomes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of unilamellar liposomes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a C16-18:1 phosphatidylcholine. The primary method described is the widely used thin-film hydration technique followed by downsizing through extrusion or sonication to achieve a homogenous population of vesicles. This protocol is designed to be a comprehensive guide for researchers in various fields, including drug delivery, biophysics, and cell biology, who require well-defined liposomal formulations for their studies. The application note also includes quantitative data on expected liposome (B1194612) characteristics and a discussion of a relevant biological signaling pathway influenced by POPC liposomes.
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively used as model membranes and as carriers for the delivery of therapeutic agents. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a common zwitterionic phospholipid used in the formation of liposomes due to its structural similarity to the phospholipids (B1166683) found in mammalian cell membranes. The C16 saturated palmitoyl (B13399708) chain and the C18 monounsaturated oleoyl (B10858665) chain provide a balance of stability and fluidity to the lipid bilayer.
The preparation of POPC liposomes typically involves the initial formation of multilamellar vesicles (MLVs) through the hydration of a thin lipid film. These MLVs are subsequently downsized to form unilamellar vesicles (UVs) of a more uniform size distribution. The two most common methods for downsizing are extrusion, which involves forcing the lipid suspension through a polycarbonate membrane with a defined pore size to produce large unilamellar vesicles (LUVs), and sonication, which uses ultrasonic energy to create small unilamellar vesicles (SUVs). The choice of downsizing method depends on the desired size range and characteristics of the final liposome preparation.
Data Presentation
The physical characteristics of liposomes, such as size (diameter) and polydispersity index (PDI), are critical parameters that influence their in vitro and in vivo behavior. The following tables summarize typical quantitative data for POPC liposomes prepared by extrusion and sonication.
Table 1: Influence of Extrusion Pore Size on POPC Liposome Characteristics
| Polycarbonate Membrane Pore Size (nm) | Mean Liposome Diameter (nm) | Polydispersity Index (PDI) |
| 30 | 66 ± 28 | Not specified |
| 100 | 108 - 138 | 0.1 - 0.2 |
| 400 | 360 ± 25 | Not specified |
Note: The final liposome diameter is typically slightly larger than the membrane pore size. Data compiled from multiple sources.
Table 2: Influence of Sonication Time on Liposome Characteristics
| Sonication Time (minutes) | Mean Liposome Diameter (nm) | Polydispersity Index (PDI) |
| 5 | ~150 | ~0.3 |
| 15 | ~100 | ~0.2 |
| 30 | ~50 | <0.2 |
Note: These are approximate values and can vary based on sonication power, temperature, and lipid concentration. Longer sonication times generally lead to smaller and more uniform liposomes.
Table 3: Encapsulation Efficiency of Doxorubicin in POPC-based Liposomes
| Liposome Composition | Encapsulation Method | Encapsulation Efficiency (%) |
| POPC/DOTAP/DOPE/DSPE-mPEG2000 | Thin-film hydration | ~93% |
Note: Encapsulation efficiency is highly dependent on the drug properties, lipid composition, and preparation method.[1]
Experimental Protocols
Materials
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) powder
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Nitrogen gas source
-
Vacuum desiccator or rotary evaporator
-
Water bath sonicator or probe sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (various pore sizes)
-
Glass round-bottom flask
-
Glass vials
-
Syringes
Protocol 1: Thin-Film Hydration followed by Extrusion
This method is ideal for producing LUVs with a defined and narrow size distribution.
-
Lipid Film Formation:
-
Dissolve a known amount of POPC in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of POPC (-2 °C), for instance, at room temperature.
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours, or overnight.
-
-
Hydration:
-
Add the desired aqueous hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for 30-60 minutes. This process leads to the formation of MLVs. Gentle agitation or vortexing can aid in the hydration process.
-
-
Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Force the suspension through the membrane by pushing the plunger of the syringe. The process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution.
-
The resulting translucent solution contains LUVs.
-
Protocol 2: Thin-Film Hydration followed by Sonication
This method is suitable for preparing SUVs.
-
Lipid Film Formation and Hydration:
-
Follow steps 1 and 2 from Protocol 1 to obtain a suspension of MLVs.
-
-
Sonication:
-
Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 5-30 minutes, or until the milky suspension becomes clear or slightly hazy. The water in the sonicator should be cooled to prevent overheating and degradation of the lipids.
-
Probe Sonication: Insert the tip of a probe sonicator into the MLV suspension. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Monitor the temperature of the sample and keep it cool using an ice bath. Continue until the desired clarity is achieved.
-
After sonication, it is recommended to centrifuge the liposome suspension at high speed (e.g., 15,000 x g for 10 minutes) to pellet any titanium particles shed from the probe tip or larger lipid aggregates. The supernatant will contain the SUV suspension.
-
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for C16-18:1 PC liposome preparation.
Signaling Pathway: POPC Liposome-Induced NF-κB Activation
Caption: Activation of the NF-κB signaling pathway by POPC liposomes.
References
Application Notes and Protocols: C16-18:1 PC as a Standard for Lipidomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. The complexity and diversity of the lipidome necessitate the use of robust analytical methodologies, predominantly liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and reproducible quantification. A key component of a rigorous quantitative lipidomics workflow is the use of internal standards to correct for variations in sample preparation and instrument response. 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (PC(16:0/18:1)), hereafter referred to as C16-18:1 PC, is a commonly utilized internal standard for the quantification of phosphatidylcholine (PC) species and other lipid classes due to its representative structure and commercial availability. This document provides detailed application notes and protocols for the use of this compound as a standard in lipidomic analysis.
Quantitative Data Summary
The use of appropriate internal standards is critical for achieving accurate and precise quantification in lipidomics. The following table summarizes typical quantitative performance metrics for lipidomic analysis using phosphatidylcholine standards. These values are representative and may vary based on the specific instrumentation, methodology, and laboratory conditions.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument response over a defined range. |
| Limit of Detection (LOD) | 0.04 - 33 pmol/mL | The lowest concentration of an analyte that can be reliably detected above the background noise.[1] |
| Limit of Quantification (LOQ) | 0.1 - 110 pmol/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[1] |
| Precision (%CV) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the measured value to the true value, often assessed by the recovery of a known amount of spiked standard in a sample matrix.[2] |
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
a. Stock Solution (1 mg/mL):
-
Obtain high-purity this compound from a reputable supplier (e.g., Avanti Polar Lipids).
-
Allow the standard to equilibrate to room temperature before opening to prevent condensation.
-
Weigh an accurate amount of the this compound powder in a clean glass vial.
-
Add the appropriate volume of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to achieve a final concentration of 1 mg/mL.
-
Vortex the solution thoroughly until the lipid is completely dissolved.
-
Store the stock solution in an amber glass vial at -20°C to prevent degradation.
b. Working Solution (e.g., 10 µg/mL):
-
Prepare the working solution fresh before each experiment.
-
Dilute the 1 mg/mL stock solution with a suitable solvent, such as isopropanol (B130326) or methanol, to the desired final concentration (e.g., 10 µg/mL). The choice of solvent should be compatible with the initial lipid extraction solvent system.
-
Vortex the working solution to ensure homogeneity.
Lipid Extraction from Plasma/Serum Samples
This protocol is a modification of the Folch and Bligh & Dyer methods and is suitable for a broad range of lipid classes.
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add a known amount of the this compound internal standard working solution to each sample. The amount should be optimized to be within the linear range of the assay and comparable to the endogenous levels of the lipids of interest.
-
Add 200 µL of ice-cold methanol to the sample, vortex for 30 seconds to precipitate proteins.
-
Add 400 µL of methyl-tert-butyl ether (MTBE), vortex for 1 minute.
-
Add 100 µL of water, vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the upper organic layer containing the lipids into a new clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS analysis (e.g., 95:5 acetonitrile:water with 10 mM ammonium (B1175870) acetate).
-
Vortex the reconstituted sample and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 40% B
-
2-12 min: Linear gradient from 40% to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 40% B and re-equilibrate.
-
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound is m/z 760.6, and a characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.
Visualizations
Phosphatidylcholine Biosynthesis and Degradation Pathway
Caption: Phosphatidylcholine (PC) biosynthesis and degradation pathways.
Experimental Workflow for Targeted Lipidomics
Caption: A typical experimental workflow for targeted lipidomic analysis.
References
Application Notes and Protocols for the Quantification of C16-18:1 Phosphatidylcholine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. Specific PC species, defined by the fatty acid chains at the sn-1 and sn-2 positions, are increasingly recognized for their roles beyond structural components, participating in cellular signaling and acting as biomarkers for various diseases. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common C16-18:1 PC, has been identified as an endogenous ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1] Accurate and precise quantification of specific PC species like this compound is therefore crucial for understanding their physiological and pathological roles.
This document provides detailed application notes and protocols for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]
Experimental Protocols
Sample Preparation: Protein Precipitation and Phospholipid Removal
Effective sample preparation is critical to remove interfering substances like proteins and other phospholipids that can cause ion suppression and contaminate the LC-MS/MS system.[3]
Materials:
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
Internal Standard (IS): e.g., PC(16:0-d31/18:1) or other appropriate isotope-labeled PC standard
-
Methanol (B129727) (LC-MS grade), pre-chilled to -20°C
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Phospholipid removal plate/cartridge (optional, but recommended for cleaner samples)[3]
-
Centrifuge capable of 4°C and high g-force
-
Nitrogen evaporator
Procedure:
-
Internal Standard Spiking: To a 50 µL aliquot of the biological sample, add a known amount of the internal standard solution. This is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects.
-
Protein Precipitation & Liquid-Liquid Extraction (Bligh-Dyer modification):
-
Add 200 µL of cold methanol to the sample.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Add 750 µL of MTBE.
-
Vortex for 5 minutes.
-
Add 188 µL of water.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lipid Extraction: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.
-
Phospholipid Removal (Optional but Recommended): Pass the extracted lipid fraction through a phospholipid removal plate or cartridge according to the manufacturer's instructions. This step significantly reduces matrix effects.[3]
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) formate). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for lipid separation.[]
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 35% B
-
2-9 min: Ramp to 100% B
-
9-16 min: Hold at 100% B
-
16.1-20 min: Return to 35% B (column re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C[]
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
The quantification of PCs is typically achieved by monitoring the transition from the protonated precursor ion [M+H]+ to the characteristic phosphocholine (B91661) headgroup fragment ion at m/z 184.0.[1]
-
For PC(16:0/18:1), the precursor ion is m/z 760.6.
-
Quantifier Transition: 760.6 -> 184.0
-
Qualifier Transition (optional but recommended for specificity): A second transition, such as the neutral loss of one of the fatty acyl chains, can be monitored.
-
-
Collision Energy (CE): Optimization is required for the specific instrument, but a starting point of 25-35 eV is common for this transition.
-
Other Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different sample groups.
| Sample ID | Analyte | Concentration (µg/mL) | Standard Deviation | %CV |
| Control 1 | PC(16:0/18:1) | 15.2 | 1.1 | 7.2 |
| Control 2 | PC(16:0/18:1) | 16.5 | 1.3 | 7.9 |
| Control 3 | PC(16:0/18:1) | 14.8 | 0.9 | 6.1 |
| Control Mean | PC(16:0/18:1) | 15.5 | 1.1 | 7.1 |
| Treated 1 | PC(16:0/18:1) | 25.7 | 2.0 | 7.8 |
| Treated 2 | PC(16:0/18:1) | 28.1 | 2.5 | 8.9 |
| Treated 3 | PC(16:0/18:1) | 26.9 | 2.2 | 8.2 |
| Treated Mean | PC(16:0/18:1) | 26.9 | 2.2 | 8.3 |
Calibration Curve for PC(16:0/18:1)
| Standard Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 0.1 | 0.05 |
| 0.5 | 0.24 |
| 1.0 | 0.51 |
| 5.0 | 2.55 |
| 10.0 | 5.09 |
| 50.0 | 25.3 |
| 100.0 | 51.2 |
Linearity (R²): 0.998
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
This compound (POPC) Signaling via PPARα
Caption: this compound (POPC) activation of the PPARα signaling pathway.
References
Application of POPC in Drug Delivery Systems: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a widely utilized phospholipid in the formulation of drug delivery systems. Its zwitterionic nature, biocompatibility, and ability to form stable lipid bilayers make it an ideal component for creating liposomes and lipid nanoparticles. POPC's unsaturated oleoyl (B10858665) chain contributes to a lower phase transition temperature, resulting in more fluid and flexible membranes at physiological temperatures. This property is crucial for the stability and drug release characteristics of the delivery vehicle. These application notes provide an overview of POPC's role in various drug delivery platforms and detailed protocols for their formulation and characterization.
Key Applications of POPC in Drug Delivery
POPC is a versatile lipid used in a variety of drug delivery systems, including:
-
Conventional Liposomes: As a primary structural component, POPC forms stable bilayers for encapsulating both hydrophilic and hydrophobic drugs.[1][2]
-
pH-Sensitive Liposomes: In combination with pH-sensitive lipids like cholesteryl hemisuccinate (CHEMS) or 3-(isobutylamino)cholan-24-oic acid (AMS), POPC is used to create liposomes that release their cargo in the acidic microenvironment of tumors or endosomes.[3][4][5][6]
-
Gene Delivery Systems: POPC acts as a helper lipid in formulations for delivering genetic material such as siRNA and mRNA, contributing to the stability and transfection efficiency of the lipid nanoparticles.[7][8][9]
-
Thermosensitive Liposomes: While not the primary thermosensitive component, POPC can be included in formulations of thermosensitive liposomes to modulate membrane fluidity and drug release at elevated temperatures.[10][11][12][13]
-
Polymer-Lipid Hybrid Nanoparticles: POPC is used in the lipid shell of polymer-lipid hybrid nanoparticles, which combine the advantages of both polymeric nanoparticles and liposomes for improved stability and controlled drug release.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on POPC-based drug delivery systems.
Table 1: Physicochemical Properties of POPC-Containing Liposomes and Nanoparticles
| Formulation Type | Co-lipids/Components | Drug/Cargo | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| POPC Liposomes | - | - | ~50 | Monodisperse | - | [15] |
| POPC/AMS Liposomes | 3-(isobutylamino)cholan-24-oic acid (AMS) | NaCl | 30-50 | - | - | [4] |
| POPC/PS Liposomes | Phosphatidylserine (PS) (80:20 mol%) | - | - | - | - | [16] |
| POPC Liposomes | Cholesterol | Paclitaxel | - | - | - | [17] |
| NOTA-OL/POPC Liposomes | NOTA-OL (5:95) | - | ~100 (diameter) | Monodisperse | - | [15] |
| Cationic Liposomes | DOTAP | siRNA | 135.5 ± 2.8 | 0.221 ± 0.011 | +45.3 ± 1.5 | [7] |
Table 2: Encapsulation Efficiency and Drug Release from POPC-Containing Formulations
| Formulation Type | Co-lipids/Components | Drug/Cargo | Encapsulation Efficiency (%) | Drug Loading (%) | Drug Release Conditions & Percentage | Reference |
| POPC Liposomes | Cholesterol | Paclitaxel | 19.4 | 7.5 | - | [17] |
| POPC/AMS Liposomes | 3-(isobutylamino)cholan-24-oic acid (AMS) | Calcein | - | - | 85-95% release in first minutes after decreasing pH to 6.0 | [4] |
| pH-Sensitive Liposomes | PDPA | Doxorubicin (DOX) | - | - | >80% release at pH 6.0 after 48h; ~20% release at pH 7.4 after 48h | [5] |
| HA-targeted pH-sensitive liposomes | DOPE, CHEMS, Hyaluronic Acid | Doxorubicin (DOX) | - | - | 90% release in 6h at pH 5.5; <10% release in 6h at pH 7.4 | [5] |
Experimental Protocols
Protocol 1: Preparation of POPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar POPC liposomes of a defined size.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Chloroform (B151607) or a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (optional)
-
Rotary evaporator
-
Water bath sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve POPC and any other lipids (e.g., cholesterol) in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, add it to the lipid solution.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the organic solvent.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) of a uniform size.
-
-
Purification (Optional):
-
To remove unencapsulated drug, the liposome suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of POPC Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute the liposome suspension in the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument. The PDI value indicates the size distribution of the liposomes, with values below 0.3 generally considered acceptable.
2. Zeta Potential Measurement:
-
Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Transfer the sample to a zeta potential cuvette.
-
Measure the zeta potential to determine the surface charge of the liposomes, which is an indicator of colloidal stability.
3. Encapsulation Efficiency (EE) Determination by HPLC:
-
Total Drug (Dt): Take a known volume of the unpurified liposome suspension and disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Free Drug (Df): Separate the unencapsulated drug from the liposomes using methods like ultracentrifugation or centrifugal filter devices.
-
Quantification: Analyze the drug concentration in the total drug sample and the free drug sample using a validated HPLC method.
-
Calculation: Calculate the EE using the following formula: EE (%) = [(Dt - Df) / Dt] x 100
4. In Vitro Drug Release Study:
-
Place a known volume of the purified liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time points, withdraw samples from the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Experimental Workflow: Liposome Preparation and Characterization
Caption: Workflow for POPC liposome preparation and characterization.
Mechanism of pH-Sensitive Drug Release
Caption: pH-sensitive drug release from POPC liposomes in tumors.
Gene Delivery using POPC-Containing Lipid Nanoparticles
Caption: Gene delivery workflow using POPC-containing lipid nanoparticles.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermosensitive liposomes for triggered release of cytotoxic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermosensitive liposomes for localized delivery and triggered release of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thermosensitive liposomal drug delivery systems: state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Note and Protocols for the Formation of C16-18:1 PC Supported Lipid Bilayers
Audience: Researchers, scientists, and drug development professionals.
Introduction Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as robust and accessible models of the cell membrane.[1][2][3] They consist of a planar lipid bilayer supported by a solid substrate, such as glass, silica (B1680970), or mica, which allows for the use of various surface-sensitive analytical techniques.[4][5] The choice of lipid composition is critical for mimicking specific biological membranes and their properties.
This application note focuses on the formation of SLBs using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common zwitterionic phospholipid with a saturated C16:0 acyl chain and a monounsaturated C18:1 acyl chain. POPC is frequently used to create biologically relevant model membranes due to its cylindrical shape and transition temperature below room temperature, ensuring a fluid bilayer.[6][7] These SLBs provide a versatile platform for studying membrane-associated processes, drug-membrane interactions, and for the development of biosensors.[3][8][9]
Experimental Workflow Overview
The overall process involves the preparation of small unilamellar vesicles (SUVs) from a lipid film, followed by the fusion of these vesicles onto a clean, hydrophilic solid support to form a continuous and fluid lipid bilayer. The quality of the resulting SLB is then assessed using various characterization techniques.
Caption: Overall experimental workflow for forming and characterizing a POPC supported lipid bilayer.
Protocols
Protocol 1: Small Unilamellar Vesicle (SUV) Preparation by Extrusion
This method produces SUVs with a relatively uniform size distribution.[10]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform
-
Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Chloroform, HPLC grade
-
Nitrogen or Argon gas
-
Glass vials (e.g., 20 mL scintillation vial)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm or 50 nm pore size)
-
Filter supports for extruder
-
Gas-tight Hamilton syringes
-
Rotary evaporator or vacuum desiccator
Procedure:
-
Lipid Film Preparation:
-
Transfer the desired amount of POPC-chloroform solution (typically 1-5 mg) into a clean, round-bottom flask or glass vial.[10]
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, even lipid film on the wall.
-
Remove residual solvent by placing the vial under high vacuum for at least 2 hours, or overnight.[10][11]
-
-
Hydration:
-
Rehydrate the dried lipid film by adding the desired buffer to a final lipid concentration of 1-10 mg/mL.[10]
-
Vortex the solution vigorously until the lipid film is fully resuspended. The solution will appear milky due to the formation of large, multilamellar vesicles (MLVs).[10][11]
-
Allow the lipid solution to hydrate (B1144303) for at least 30 minutes at a temperature above the lipid's phase transition temperature (for POPC, room temperature is sufficient).
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions.
-
Hydrate the membrane and clean the extruder by passing buffer through it several times.
-
Load the MLV suspension into one of the Hamilton syringes.
-
Pass the lipid suspension through the membrane back and forth between the two syringes. An odd number of passes (e.g., 21 times) is recommended to ensure the final product is in one syringe.[10]
-
The solution should become transparent or slightly opalescent, indicating the formation of SUVs.
-
-
Storage:
-
Store the resulting SUV suspension at 4°C. For lipids with a phase transition temperature above 4°C, store at room temperature.[10] Vesicles are typically stable for several days to weeks.
-
Protocol 2: Substrate Preparation (Glass or Silica)
A thoroughly cleaned and hydrophilic surface is crucial for the successful formation of a high-quality SLB.[5][12]
Materials:
-
Glass coverslips or silicon wafers with a silica surface
-
Detergent (e.g., 1% Liquinox)
-
Deionized water (Milli-Q or equivalent)
-
Ethanol (B145695), HPLC grade
-
Piranha solution (H₂SO₄:H₂O₂ mixture, typically 3:1 or 7:3 v/v) - EXTREME CAUTION REQUIRED
-
UV/Ozone cleaner or Plasma cleaner (alternative to Piranha)
-
Beakers, forceps
Procedure:
-
Initial Cleaning:
-
Sonicate the substrates in a detergent solution for 20-30 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in ethanol for 20 minutes, followed by a final thorough rinse with deionized water.[12]
-
-
Surface Activation (Choose one method):
-
Piranha Etch (Use with extreme caution in a fume hood with appropriate personal protective equipment): Immerse the substrates in freshly prepared Piranha solution for 10-15 minutes. This process removes organic residues and renders the surface highly hydrophilic.
-
UV/Ozone or Plasma Cleaning: Place the substrates in a UV/Ozone or plasma cleaner for 15-30 minutes.[12] This is a safer and often equally effective alternative to Piranha solution.
-
-
Final Steps:
-
Rinse the substrates extensively with deionized water to remove any residual cleaning agents.
-
Dry the substrates under a stream of nitrogen or in a clean oven.
-
Use the substrates immediately for the best results.
-
Protocol 3: SLB Formation by Vesicle Fusion
This process relies on the spontaneous adsorption, rupture, and fusion of SUVs on a hydrophilic surface to form a continuous bilayer.[5][13]
Materials:
-
Prepared POPC SUV suspension (0.1 - 1.0 mg/mL)
-
Prepared clean substrates
-
Buffer (the same as used for vesicle preparation)
-
Optional: Buffer containing CaCl₂ (2-5 mM) to promote fusion, especially for vesicles with negatively charged lipids.
Procedure:
-
Place the clean substrate in a suitable chamber (e.g., a well of a PDMS slab, a QCM-D flow cell).[1][8]
-
Add the SUV suspension to the substrate, ensuring the surface is fully covered. A typical concentration is 0.1 mg/mL.
-
Incubate for 30-60 minutes at room temperature. During this time, vesicles will adsorb to the surface and rupture to form the bilayer.
-
Gently rinse the surface with copious amounts of buffer to wash away any unruptured or excess vesicles.[1][8]
-
The substrate, now coated with a POPC SLB, should be kept hydrated with buffer at all times to prevent dewetting and destruction of the bilayer.
Caption: The process of SLB formation via vesicle adsorption, rupture, and spreading on a solid support.
Characterization and Quality Control
Verifying the formation of a continuous, fluid, and defect-free bilayer is a critical step.[2]
Key Techniques:
-
Quartz Crystal Microbalance with Dissipation (QCM-D): This technique measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor as material adsorbs to its surface. For SLB formation, a characteristic signature is observed: an initial drop in frequency and increase in dissipation as intact vesicles adsorb, followed by a frequency increase and a significant dissipation decrease as the vesicles rupture and release trapped water, forming a more rigid, coupled bilayer.[8][14]
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to assess the lateral mobility and fluidity of the SLB.[1][8] A fluorescently labeled lipid (e.g., 0.5 mol%) is incorporated into the vesicles. A laser is used to bleach a small area of the formed SLB, and the recovery of fluorescence in that area is monitored over time as surrounding labeled lipids diffuse in. From the recovery curve, a diffusion coefficient (D) and a mobile fraction (R) can be calculated.[8]
-
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the SLB surface. It can be used to confirm the presence of a continuous bilayer, identify defects or holes, and measure the bilayer thickness (typically 4-5 nm).[13]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a high-quality POPC SLB on a silica (SiO₂) substrate.
| Parameter | Technique | Typical Value | Description | Reference |
| Δf (at 5th overtone) | QCM-D | -25 to -28 Hz | Change in resonance frequency, indicating mass coupled to the sensor. | [8] |
| ΔD (at 5th overtone) | QCM-D | < 1.0 x 10⁻⁶ | Change in energy dissipation, indicating the viscoelasticity of the layer. A low value signifies a rigid, complete bilayer. | [8] |
| Diffusion Coefficient (D) | FRAP | 1 - 5 µm²/s | The rate of lateral diffusion of lipids within the bilayer, indicating fluidity. | [8] |
| Mobile Fraction (R) | FRAP | > 90% | The percentage of fluorescent probes that are free to diffuse, indicating a continuous and largely unobstructed bilayer. | [8] |
| Bilayer Thickness | AFM / NR | 4 - 5 nm | The height of the bilayer from the substrate, consistent with a single phospholipid bilayer. | [13][15] |
Applications in Drug Development
POPC SLBs are valuable in various stages of drug discovery and development:
-
Drug-Membrane Interaction Studies: They provide a platform to study how drug candidates partition into, bind to, or translocate across a lipid membrane, which is crucial for predicting absorption and bioavailability.[9][16]
-
Protein-Lipid Interaction Analysis: SLBs can be functionalized with membrane proteins (e.g., receptors, channels) to study protein function and screen for compounds that modulate their activity.[2]
-
Nanoparticle and Liposome Characterization: SLBs can be used as a model surface to investigate the interaction and stability of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[9][17]
-
Biosensor Development: When formed on conductive or plasmonic surfaces, SLBs can be part of biosensor platforms for label-free detection of binding events at the membrane surface.[5][8]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Bilayer Formation | Poor substrate cleaning; Insufficient vesicle concentration or incubation time; Vesicles are too large or stable. | Re-clean substrate using a more rigorous method (e.g., Piranha/Plasma); Increase vesicle concentration or incubation time; Ensure vesicles are properly sized (SUVs); Add 2-5 mM CaCl₂ to buffer to promote fusion. |
| Low Fluidity (Low D or R in FRAP) | Patches of unruptured vesicles; Protein contamination; Substrate-induced pinning of lipids. | Thoroughly rinse after incubation; Use high-purity lipids and buffers; Ensure substrate is smooth and clean. |
| High Dissipation (ΔD) in QCM-D | Incomplete vesicle rupture; Trapped water; Viscoelastic, damaged, or loosely coupled bilayer. | Optimize vesicle concentration and flow rate during formation; Increase incubation temperature slightly (if applicable); Confirm vesicle quality. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Supported Lipid Bilayers and the Study of Two-Dimensional Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring supported lipid bilayers with n-type organic electrochemical transistors - Materials Horizons (RSC Publishing) DOI:10.1039/D0MH00548G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 11. tf7.org [tf7.org]
- 12. ill.eu [ill.eu]
- 13. Formation and Characterization of Supported Lipid Bilayers Composed of Hydrogenated and Deuterated Escherichia coli Lipids | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
- 17. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C16-18:1 PC as a Substrate in Phospholipase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a C16-18:1 phosphatidylcholine (PC), is a physiologically relevant phospholipid and a major component of eukaryotic cell membranes. Its defined acyl chain composition and physicochemical properties make it an ideal substrate for in vitro phospholipase assays. These assays are crucial for studying enzyme kinetics, substrate specificity, and for the screening of potential inhibitors in drug discovery. This document provides detailed application notes and protocols for the use of C16-18:1 PC in assays for the major classes of phospholipases: Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD).
Properties of this compound (POPC)
This compound is a mixed-chain phospholipid with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position.[1] This structure is representative of common phospholipids (B1166683) found in biological membranes.[1] For assay purposes, this compound is typically formulated into liposomes or mixed micelles to mimic its natural state in a lipid bilayer.[2][3]
Phospholipase A2 (PLA2) Assays using this compound
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[4] This reaction is a key step in various signaling pathways, including the production of inflammatory mediators.[5]
Colorimetric Bromothymol Blue (BTB) Assay
This assay continuously measures the release of fatty acids from this compound liposomes by monitoring the accompanying pH change with the indicator dye bromothymol blue.[2][6]
Experimental Protocol:
-
Preparation of this compound Liposomes:
-
Dissolve this compound in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with HEPES-buffered saline (HBS) by vortexing to form multilamellar vesicles.
-
For unilamellar vesicles, sonicate the suspension on ice or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Assay Mixture Preparation (per well of a 96-well plate):
-
Prepare a reaction buffer containing:
-
1 mg/mL Bovine Serum Albumin (BSA)
-
1 mM CaCl₂
-
0.05 mM Bromothymol Blue (BTB) in HBS (pH 7.4)
-
-
Add the this compound liposome (B1194612) suspension to the desired final concentration (e.g., 25 µM).[7]
-
-
Enzyme Reaction and Measurement:
Data Presentation: PLA2 Kinetics and Inhibition
The following tables summarize kinetic parameters for PLA2 isozymes using this compound as a substrate and inhibition data for a known PLA2 inhibitor.
| Enzyme | Substrate Form | Km (µM) | Vmax (µmol/min/mg) | Reference |
| PLA2 Group IB | POPC Liposomes | 45.5 | 1.2 | [8] |
| PLA2 Group IIA | POPC Liposomes | 62.5 | 0.8 | [8] |
| PLA2 Group IB | POPC/Triton X-100 (1:1) | 33.3 | 2.5 | [8] |
| PLA2 Group IIA | POPC/Triton X-100 (1:1) | 40.0 | 1.8 | [8] |
| Inhibitor | Enzyme | Substrate Form | IC50 (nM) | Reference |
| Varespladib | PLA2 Group IIA | POPC Liposomes | 104.0 | [7] |
| Varespladib | PLA2 Group IIA | POPC/Triton X-100 (1:1) | 58.92 | [7] |
Phospholipase C (PLC) Assays using this compound
Phospholipase C (PLC) enzymes hydrolyze the phosphodiester bond of glycerophospholipids, generating diacylglycerol (DAG) and a phosphorylated headgroup.[9] PLC plays a critical role in signal transduction by producing the second messengers DAG and inositol (B14025) trisphosphate (IP3).[9]
Fluorescent Assay using a Labeled PC Substrate
Experimental Protocol:
-
Substrate Preparation:
-
Prepare liposomes containing a mixture of this compound and a fluorescently labeled PC analog (e.g., TopFluor® PC).[10]
-
-
Enzyme Reaction:
-
Incubate the substrate liposomes with the PLC enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.4 mg/mL BSA) at 37°C.[10]
-
-
Product Detection:
-
The hydrolysis of the fluorescent PC by PLC will result in the formation of fluorescent diacylglycerol.
-
Separate the reaction products using thin-layer chromatography (TLC).[10]
-
Visualize and quantify the fluorescent DAG spot using a fluorescence imager.
-
Phospholipase D (PLD) Assays using this compound
Phospholipase D (PLD) enzymes hydrolyze the terminal phosphodiester bond of phospholipids to produce phosphatidic acid (PA) and a free headgroup.[11] PA is an important lipid second messenger involved in various cellular processes.[12]
In Vitro Microassay for PLD Activity
The following is a general protocol for a PLD assay that can be adapted for use with this compound.[13] This assay often utilizes a radiolabeled substrate for sensitive detection.
Experimental Protocol:
-
Substrate Preparation (Liposomes):
-
Prepare liposomes containing this compound and a trace amount of radiolabeled PC (e.g., [³H] or [¹⁴C]-labeled PC).[13]
-
The preparation method is similar to that described for the PLA2 assay.
-
-
Enzyme Reaction:
-
Incubate the radiolabeled this compound liposomes with the PLD enzyme source (e.g., cell lysate) in an appropriate buffer (e.g., 200 mM HEPES, pH 7.8, containing cofactors like GTPγS).[13]
-
-
Product Extraction and Detection:
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipid products, specifically the radiolabeled phosphatidic acid, from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled PA by scintillation counting or autoradiography.
-
Signaling Pathways and Experimental Workflows
Phospholipase A2 Signaling Pathway
Caption: General signaling pathway of cPLA2 and sPLA2.
Phospholipase C Signaling Pathway
Caption: Overview of the Phospholipase C signaling cascade.
Phospholipase D Signaling Pathway
Caption: The Phospholipase D signaling pathway.
Experimental Workflow for PLA2 Colorimetric Assay
Caption: Workflow for the colorimetric PLA2 assay.
References
- 1. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Optimization of a Bromothymol Blue-Based PLA2 Assay Involving POPC-Based Self-Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospholipase C - Wikipedia [en.wikipedia.org]
- 10. Frontiers | C1 Metabolism Inhibition and Nitrogen Deprivation Trigger Triacylglycerol Accumulation in Arabidopsis thaliana Cell Cultures and Highlight a Role of NPC in Phosphatidylcholine-to-Triacylglycerol Pathway [frontiersin.org]
- 11. cusabio.com [cusabio.com]
- 12. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ether-Linked Phospholipids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ether-linked phospholipids (B1166683) (ether lipids) are a unique class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester bond.[1][2] This structural difference imparts distinct physicochemical properties, influencing membrane fluidity, lipid raft formation, and resistance to certain phospholipases.[1][3] Ether lipids, including plasmalogens (with a vinyl-ether bond) and plasmanyl lipids (with an alkyl-ether bond), are not merely structural components but also play active roles in cellular signaling, antioxidant defense, and membrane trafficking.[1][4][5] Aberrant levels of ether lipids have been linked to various diseases, including cancer, metabolic disorders, and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[4][6][7] Consequently, accurate analysis and quantification of these molecules are crucial for both basic research and clinical applications.
This document provides detailed application notes and protocols for the primary techniques used to analyze ether-linked phospholipids.
Mass Spectrometry-Based Analysis (Lipidomics)
Application Note: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for comprehensive ether lipid analysis.[8][9] This approach allows for the separation, identification, and quantification of individual ether lipid species from complex biological mixtures.[9][10] The high sensitivity and specificity of MS enable the differentiation between plasmenyl (vinyl-ether) and plasmanyl (alkyl-ether) forms, as well as the characterization of the fatty acid chains at the sn-2 position.[4][10] Shotgun lipidomics, which involves direct infusion of a total lipid extract into the mass spectrometer, offers high throughput but can be limited by ion suppression effects.[11] Coupling LC with MS minimizes these effects and allows for the separation of isomeric and isobaric species.[4][11]
Key Advantages:
-
High Specificity: Capable of distinguishing between closely related lipid species.[4]
-
High Sensitivity: Can detect and quantify low-abundance ether lipids.[12][13]
-
Comprehensive Profiling: Enables the analysis of hundreds of lipid species in a single run.[14]
-
Structural Elucidation: Tandem MS (MS/MS) provides detailed structural information, including head group and fatty acyl chain composition.[4][15]
Logical Workflow for Ether Lipid Analysis
Caption: General workflow for ether-linked phospholipid analysis.
Protocol 1: LC-MS/MS for Quantitative Profiling of Ether Phospholipids
This protocol is adapted for the analysis of ether phospholipids in plasma.[16]
1. Materials and Reagents:
-
Solvents: Methanol (B129727) (LC/MS grade), Acetonitrile (LC/MS grade), Water (Ultrapure), Methyl-tert-butyl ether (MTBE, HPLC grade).[11]
-
Internal Standards: A commercially available mix of deuterated or odd-chain lipid standards, including ether lipid species (e.g., PE(P-17:0/20:4), PC(O-17:0/20:4)).
-
Sample: Plasma, stored at -80°C.[16]
2. Lipid Extraction (MTBE Method):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microfuge tube, add 20 µL of plasma.
-
Add 200 µL of methanol containing the internal standard mix. Vortex for 10 seconds.
-
Add 750 µL of MTBE. Vortex for 1 minute.
-
Add 150 µL of ultrapure water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[16]
-
Carefully collect the upper organic phase (~600 µL) and transfer to a new tube.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile/Isopropanol (1:1, v/v) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
HPLC System: Agilent 1100 or equivalent.[8]
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).[3]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.[8]
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20-22 min: Return to 30% B
-
22-27 min: Re-equilibration at 30% B
-
-
MS Parameters (Negative Ion Mode for Phosphoethanolamine species):
LC-MS/MS Experimental Workflow
Caption: Detailed workflow for LC-MS/MS based ether lipid analysis.
Enzymatic Assays
Application Note: Enzymatic assays provide a sensitive, high-throughput alternative to MS-based methods for quantifying total ether phospholipid classes, such as ethanolamine (B43304) ether phospholipids (ePE) and choline (B1196258) ether phospholipids (ePC).[17][18] These methods are particularly well-suited for clinical laboratories that may not have access to expensive mass spectrometry equipment.[6][8] The general principle involves a series of enzymatic reactions. First, phospholipase A1 (PLA1) is used to selectively hydrolyze diacyl phospholipids, leaving ether lipids intact.[8][18] Subsequently, specific phospholipases (e.g., phospholipase D) cleave the head group of the ether lipids, which is then used in a cascade of enzymatic reactions to produce a fluorescent or colorimetric signal.[17][19] The results show good correlation with LC-MS methods for ePE.[6][18]
Key Advantages:
-
High-Throughput: Amenable to 96-well plate format.[18]
-
Cost-Effective: Does not require expensive instrumentation.[17]
-
Good Sensitivity: Can measure ether lipid concentrations in plasma.[18]
Enzymatic Assay Reaction Pathway
Caption: Reaction cascade for the enzymatic assay of ether phospholipids.[19]
Protocol 2: Enzymatic Fluorometric Assay for Plasma Ether Phospholipids
This protocol is based on the method developed for quantifying ePE and ePC in human plasma.[17][18]
1. Materials and Reagents:
-
Phospholipase A1 (PLA1) from Aspergillus oryzae.
-
Glycerophospholipid-specific phospholipase D (GPL-PLD).
-
Amine oxidase and Choline oxidase.
-
Horseradish peroxidase (HRP).
-
Amplex™ Red reagent.
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: 535 nm, Emission: 595 nm).[17]
2. Step 1: PLA1 Treatment of Plasma:
-
In a microfuge tube, mix 50 µL of plasma with 40 µL of diluted PLA1 solution.
-
Incubate at 45°C for 60 minutes to hydrolyze diacyl phospholipids.[18]
-
Perform lipid extraction on the PLA1-treated plasma as described in Protocol 1 (Steps 2.3-2.9).
-
Reconstitute the dried extract in a suitable buffer for the subsequent enzymatic steps.
3. Step 2: Enzymatic Reaction and Detection:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
Reconstituted lipid extract.
-
GPL-PLD.
-
Amine oxidase (for ePE) or Choline oxidase (for ePC).
-
HRP.
-
Amplex Red reagent.
-
Reaction buffer (e.g., Tris-HCl, pH 7.4).
-
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = 535/595 nm).
-
Prepare a standard curve using known concentrations of ePE and ePC standards.
-
Calculate the concentration of ePE and ePC in the plasma samples by comparing their fluorescence to the standard curve.
Chromatographic Methods (TLC and GC)
Application Note: While largely superseded by LC-MS for detailed profiling, thin-layer chromatography (TLC) and gas chromatography (GC) remain useful for specific applications in ether lipid analysis.[20]
Thin-Layer Chromatography (TLC): TLC is a cost-effective and rapid method for separating lipid classes.[21][22] It can be used to isolate total ether phospholipids from other lipid classes for subsequent analysis or to get a semi-quantitative overview of the lipid profile.[21] Lipids are separated on a silica (B1680970) plate based on their polarity.[23]
Gas Chromatography (GC): GC, typically coupled with MS (GC-MS), is used for analyzing the fatty aldehyde or fatty alcohol components of ether lipids after chemical modification.[8] For plasmalogens, acid hydrolysis releases fatty aldehydes, which can be derivatized to dimethyl acetals (DMAs) for GC analysis.[8] This method is indirect and does not provide information on the intact lipid molecule but is robust for quantifying total plasmalogen content.[7]
Protocol 3: TLC for Separation of Lipid Classes
1. Materials and Reagents:
-
TLC plates (Silica gel 60).[23]
-
TLC developing chamber.
-
Mobile Phase: Petroleum ether: diethyl ether: acetic acid (84:15:1, v/v/v) for neutral lipids.[23] For phospholipids, a two-step development can be used: first with chloroform/methanol/water (60:30:5, v/v/v) and second with hexane/diethyl ether/acetic acid (80:20:1.5, v/v/v).[21]
-
Visualization Reagent: Iodine vapor or a primulin spray (0.01% in acetone/water).[21][23]
2. Procedure:
-
Using a Hamilton syringe, spot the concentrated lipid extract onto the TLC plate, about 2 cm from the bottom.
-
Allow the spots to dry completely.
-
Place the plate in a TLC chamber pre-equilibrated with the mobile phase.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry in a fume hood.
-
Visualize the separated lipid spots by placing the plate in a chamber with iodine crystals or by spraying with primulin and viewing under UV light.[21][23]
-
Individual spots can be scraped from the plate and the lipid eluted for further analysis.
Signaling Pathways Involving Ether Lipids
Ether lipids are not just static membrane components; they are integral to dynamic cellular processes. Platelet-activating factor (PAF), an alkyl-ether phospholipid, is a potent signaling molecule involved in inflammation.[2][3] The biosynthesis of all ether lipids begins in the peroxisome, highlighting the importance of this organelle in lipid metabolism.[1][2]
Ether Lipid Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of ether lipids.[1][24]
Quantitative Data Summary
Quantitative analysis is essential for understanding the role of ether lipids in health and disease. The tables below summarize representative data from the literature.
Table 1: Comparison of Ether Phospholipid Quantification Methods in Human Plasma
| Method | ePE Concentration (µM) | ePC Concentration (µM) | Correlation (R²) with LC-MS | Reference |
|---|---|---|---|---|
| Enzymatic Assay | 62.77 ± 14.49 | 92.2 ± 13.9 | ePE: > 0.94, ePC: > 0.77 | [6][18] |
| LC/ESI-MS | (Reference Method) | (Reference Method) | N/A | [6][18] |
Data presented as mean ± standard deviation.
Table 2: Quantification of Plasmalogen PE (PE-P) in a Mouse Model of Traumatic Brain Injury (TBI)
| Time Point | PE-P Species | Fold Change vs. Sham | Significance | Reference |
|---|---|---|---|---|
| 24 hours post-TBI | PE(P-18:0/20:4) | Significant Increase | p < 0.05 | [5][16] |
| 24 hours post-TBI | PE(P-18:0/22:6) | Significant Increase | p < 0.05 | [5][16] |
| 7 days post-TBI | Most PE-P species | Lower than sham | - | [5] |
| 28 days post-TBI | Most PE-P species | Return to sham levels | - | [5] |
This table summarizes trends observed in TBI models. Specific fold-change values vary between studies.
Table 3: Relative Abundance of Phosphoethanolamine (PE) Lipids in C. elegans
| PE Lipid Class | Percentage of Total PE Lipids | Reference |
|---|---|---|
| Diacyl-PE | ~47% | [9] |
| Plasmanyl-PE (O-PE) | 22.7 ± 1.4% | [9] |
| Plasmenyl-PE (P-PE) | 30.3 ± 0.9% | [9] |
Data presented as mean ± standard deviation.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether lipid - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. Analysis of ether glycerophosphocholines at the level of C=C locations from human plasma - PURSPEC [purspec.com]
- 5. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine — MED-LIFE DISCOVERIES [med-life.ca]
- 6. Enzymatic measurement of ether phospholipids in human plasma after hydrolysis of plasma with phospholipase A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-Based Mass Spectrometry Characterizes the Phospholipid Alterations in Ether-Linked Lipid Deficiency Models Following Oxidative Stress | PLOS One [journals.plos.org]
- 10. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ether Phosphatidylcholine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Ether Phosphatidylethanolamine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Identification of atypical ether-linked glycerophospholipid species in macrophages by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tandem Mass Spectrometry of Novel Ether-Linked Phospholipid Analogs of Anionic Pulmonary Surfactant Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic Assay Developed for Ether Phospholipids in Plasma - Clinical Chemistry - Labmedica.com [labmedica.com]
- 18. Enzymatic measurement of ether phospholipids in human plasma after hydrolysis of plasma with phospholipase A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Figure 1 from Enzymatic measurement of ether phospholipids in human plasma after hydrolysis of plasma with phospholipase A1 | Semantic Scholar [semanticscholar.org]
- 20. Analysis and quantification of ether lipids by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aocs.org [aocs.org]
- 22. Thin layer chromatography | Cyberlipid [cyberlipid.gerli.com]
- 23. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 24. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling [mdpi.com]
Application Notes and Protocols for POPC Vesicle Preparation for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a widely used phospholipid for creating model membranes in the form of vesicles for nuclear magnetic resonance (NMR) spectroscopy studies. These vesicles serve as excellent mimetics for biological membranes, providing a versatile platform for investigating lipid-protein interactions, membrane dynamics, and the effects of drugs on membrane structure and function. The choice of vesicle type and preparation method is critical and depends on the specific requirements of the NMR experiment.
This document provides detailed protocols for the preparation of various types of POPC vesicles, including Small Unilamellar Vesicles (SUVs), Large Unilamellar Vesicles (LUVs), and Multilamellar Vesicles (MLVs), suitable for both solution and solid-state NMR spectroscopy.
Vesicle Types and Their Applications in NMR
Liposomes are broadly classified based on their size and lamellarity.[1]
-
Small Unilamellar Vesicles (SUVs): With diameters typically in the range of 20-100 nm, SUVs undergo rapid molecular tumbling, which averages out anisotropic dipolar interactions.[1] This property makes them suitable for high-resolution solution NMR studies.[1] However, the high curvature of SUVs can introduce packing defects and may not perfectly represent planar biological membranes.[1]
-
Large Unilamellar Vesicles (LUVs): LUVs have diameters greater than 100 nm and exhibit lower curvature, making them a better model for biological membranes compared to SUVs.[1] They are often studied using High Resolution–Magic Angle Spinning (HR-MAS) NMR.[1]
-
Multilamellar Vesicles (MLVs): MLVs consist of multiple concentric lipid bilayers with sizes ranging from 0.1 to several micrometers.[1] Due to their large size and slow tumbling, they are primarily studied using solid-state NMR techniques. HR-MAS NMR can also provide well-resolved spectra for MLVs.[1]
Data Presentation: Quantitative Parameters for POPC Vesicle Preparation
The following tables summarize key quantitative data for the preparation of different types of POPC vesicles for NMR studies.
| Vesicle Type | Preparation Method | Typical Lipid Concentration | Pore Size (for Extrusion) | Resulting Vesicle Diameter | Reference |
| SUV | Sonication | 1 mM | N/A | < 100 nm | [2][3] |
| SUV | Extrusion | 50 mg/mL | 50 nm | ~60 nm | [1] |
| LUV | Extrusion | 50 mg/mL - 300 µmol/mL | 100 nm, 200 nm | 60 - 100 nm | [1][4] |
| MLV | Thin-film Hydration | 50 mg/mL | N/A | 0.1 - several dozens of µm | [1] |
| SUV (from bicelles) | Bicelle Dilution | 6 mM - 30 mM total lipid | N/A | 32 - 36 nm | [5] |
| NMR Technique | Vesicle Type | Key Considerations |
| Solution NMR | SUV | Rapid tumbling averages anisotropic interactions, leading to high-resolution spectra. Vesicle size affects spectral resolution. |
| HR-MAS NMR | LUV, MLV | Spinning at the magic angle reduces line broadening, allowing for high-resolution spectra of larger vesicles. |
| Solid-State NMR | MLV, Bicelles | Allows for the study of membrane structure and dynamics in a more native-like, slowly tumbling environment. |
Experimental Protocols
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication
This method utilizes high-frequency sound waves to break down large, multilamellar vesicles into small, unilamellar vesicles.[2]
Materials:
-
POPC lipid powder or chloroform (B151607) solution
-
Appropriate buffer (e.g., 20 mM deuterated sodium phosphate, 20 mM KCl, 0.2 mM EDTA, pD = 8)[1]
-
Chloroform (if starting from powder)
-
Glass test tubes
-
Nitrogen or argon gas source
-
Vacuum pump
-
Bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dispense the desired amount of POPC (e.g., 2.6 µmol) into a glass test tube.[2]
-
If starting with a chloroform solution, dry the lipid mixture under a gentle stream of nitrogen or argon gas in a fume hood to form a thin film on the bottom of the tube.[2]
-
Place the tube under high vacuum for at least 1-2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Add the desired volume of buffer to the dried lipid film to achieve the target concentration (e.g., 1 mM).[2]
-
Vortex the tube vigorously to resuspend the lipid, which will result in a milky suspension of MLVs.[2]
-
Allow the lipid to hydrate (B1144303) for at least 30 minutes at room temperature.[7]
-
-
Sonication:
-
Place the test tube containing the MLV suspension in a bath sonicator.[2] The water level in the sonicator should be approximately equal to the level of the lipid suspension in the tube.
-
Sonicate the suspension until it becomes translucent, which typically takes 10-30 minutes.[2] Monitor the temperature of the sonicator bath to prevent overheating.
-
-
Storage:
-
Store the resulting SUV suspension at 4°C.[2]
-
Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This technique involves forcing a multilamellar vesicle suspension through a polycarbonate membrane with a defined pore size to produce vesicles of a more uniform size.[4][8]
Materials:
-
POPC lipid powder or chloroform solution
-
Appropriate buffer
-
Chloroform (if starting from powder)
-
Round-bottom flask
-
Rotary evaporator or nitrogen/argon gas
-
Vacuum desiccator
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Prepare a thin lipid film in a round-bottom flask as described in Protocol 1, Step 1.
-
-
Hydration:
-
Hydrate the lipid film with the chosen buffer to the desired concentration (e.g., 50 mg/mL).[1]
-
Vortex vigorously to form a milky MLV suspension.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[7]
-
Load the MLV suspension into one of the gas-tight syringes and place it in the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This ensures that the final vesicle population has a narrow size distribution.[7] The extrusion should be performed above the phase transition temperature of the lipid.
-
-
Storage:
-
Store the resulting LUV suspension at 4°C.
-
Protocol 3: Preparation of Small, Stable Unilamellar Vesicles by Bicelle Dilution
This novel method produces small, homogeneous, and stable unilamellar vesicles by diluting a POPC/DHPC bicelle mixture.[5]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.2)[5]
-
Glass conical vial
-
Nitrogen or argon gas source
-
Vacuum pump
-
Vortex mixer
Procedure:
-
Prepare POPC/DHPC Stock Bicelle Mixture:
-
Hydration and Incubation:
-
Vesicle Formation by Dilution:
Experimental Workflows and Diagrams
The following diagrams illustrate the workflows for the preparation of different types of POPC vesicles.
Caption: General workflow for preparing POPC SUVs and LUVs.
Caption: Workflow for preparing small POPC vesicles via bicelle dilution.
Characterization of POPC Vesicles
After preparation, it is crucial to characterize the vesicles to ensure they are suitable for the intended NMR experiments.
-
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution and polydispersity of the vesicle population.[1]
-
³¹P NMR: Phosphorus-31 NMR can provide information about the lamellarity and phase of the lipid assembly. For example, a sharp isotropic peak is characteristic of small, rapidly tumbling vesicles, while a broad, asymmetric lineshape is indicative of larger, more slowly tumbling structures like LUVs and MLVs.
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM provides direct visualization of the vesicles, allowing for the determination of their size, shape, and lamellarity.[5]
By following these detailed protocols and characterization methods, researchers can reliably prepare high-quality POPC vesicles for a wide range of NMR spectroscopy applications, from high-resolution structural studies of membrane-associated proteins to the investigation of drug-membrane interactions.
References
- 1. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tf7.org [tf7.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. liposomes.ca [liposomes.ca]
Application Notes and Protocols for Incorporating Membrane Proteins into POPC Nanodiscs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanodiscs have emerged as a powerful tool for the study of membrane proteins, offering a native-like lipid bilayer environment in a soluble, stable, and monodisperse format.[1][2][3][4] This technology overcomes many limitations associated with traditional methods like micelles and liposomes, which can often destabilize membrane proteins or present challenges in achieving homogeneity.[1] Nanodiscs are comprised of a discoidal phospholipid bilayer, typically formed from 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), encircled by two copies of a Membrane Scaffold Protein (MSP), an engineered version of human apolipoprotein A-1.[5][6] The controlled size and composition of nanodiscs make them highly amenable to a variety of biophysical and structural biology techniques, including cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR).[5]
These application notes provide a comprehensive guide to the principles and protocols for the successful incorporation of membrane proteins into POPC nanodiscs. The methodologies outlined below are designed to be a starting point for researchers, with key considerations for optimization highlighted.
Key Considerations and Optimization Parameters
The successful reconstitution of a membrane protein into a POPC nanodisc is a multi-step process that requires careful optimization of several parameters. The ideal ratios of Membrane Scaffold Protein (MSP) to lipid and MSP to the target membrane protein are critical and often need to be determined empirically for each new protein.[5] An incorrect ratio can lead to the formation of empty nanodiscs, protein aggregation, or heterogeneous preparations.[5]
Quantitative Data Summary for POPC Nanodisc Assembly:
| Parameter | Recommended Starting Ratio (Molar) | Typical Range Explored | Key Considerations |
| MSP : POPC Lipid | 1:50 to 1:80 | 1:40 to 1:150 | This ratio is crucial for the formation of homogeneous, stable nanodiscs. The optimal ratio can depend on the specific MSP construct used.[5] |
| MSP : Target Membrane Protein | 10:1 to 80:1 | 5:1 to 100:1 | A higher MSP to target protein ratio often favors the incorporation of a single protein molecule per nanodisc.[5] Starting with a higher ratio can help minimize aggregation.[7] |
| Final Cholate (B1235396) Concentration | >14 mM | 12 - 40 mM | Sufficient cholate concentration is necessary to maintain the solubility of lipids and proteins during the initial mixing steps.[6] |
| Lipid Concentration during Formation | 5 - 20 mM | - | Maintaining the lipid concentration within this range during self-assembly is recommended for efficient nanodisc formation. |
Experimental Workflow
The general workflow for incorporating a membrane protein into a POPC nanodisc involves several key stages: preparation of components, self-assembly of the nanodisc-protein complex, and purification of the final product.
References
- 1. Nanodiscs: A toolkit for membrane protein science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical characterization of membrane proteins in nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C16-18:1 PC in Protein-Lipid Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), also designated as C16-18:1 PC, is a mixed-chain phosphatidylcholine that serves as a fundamental tool in the study of protein-lipid interactions.[] Its structure, featuring a saturated palmitoyl (B13399708) (C16:0) chain at the sn-1 position and an unsaturated oleoyl (B10858665) (C18:1) chain at the sn-2 position, closely mimics the composition of eukaryotic cell membranes.[][2] This molecular asymmetry imparts fluidity and packing diversity, making POPC an ideal component for constructing biologically relevant model membranes to investigate the intricate interplay between proteins and their lipid environment.[][2] These application notes provide detailed protocols for utilizing POPC in key experimental techniques and summarize quantitative data from protein-lipid interaction studies.
Key Applications
-
Model Membrane Systems: POPC is extensively used to create unilamellar vesicles (liposomes) that serve as simplified models of biological membranes.[3][4][5][6] These model systems are invaluable for studying the binding, insertion, and function of peripheral and integral membrane proteins.
-
Reconstitution of Membrane Proteins: Purified membrane proteins can be reconstituted into POPC bilayers, providing a stable, native-like environment for functional and structural studies.[4][7][8] This is crucial for investigating transporters, channels, and receptors, which require a lipid bilayer for their activity.[7]
-
Biophysical Assays: POPC-based model membranes are employed in a variety of biophysical techniques to quantify the thermodynamics and kinetics of protein-lipid interactions. These include Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing POPC to characterize protein-lipid interactions.
Table 1: Dissociation Constants (Kd) for Protein-POPC Interactions
| Protein/Domain | Interacting Lipid System | Technique | Dissociation Constant (Kd) | Reference |
| α-Synuclein | POPC/POPS (1:1) SUVs | SPR | ~3-fold higher affinity than for POPC/DPPG | [10] |
| Glycophorin A transmembrane domain (SNGpATM) | POPC bilayers | Steric Trapping | 1.3 x 10-9 nm-2 | [11] |
| Lactadherin C2 domain | POPC:POPS (70:30) vesicles | SPR | Not specified, but binding observed | [9] |
Table 2: Surface Plasmon Resonance (SPR) Data for Interactions with POPC Membranes
| Analyte | Ligand (Immobilized on chip) | Parameter Measured | Value | Reference |
| Gold Nanoparticles | POPC membrane | Surface Concentration Density | (4.0 ± 0.1) mg/mm2 | [12] |
| Gold Nanoparticles | POPC/Cholesterol membrane | Surface Concentration Density | (9.0 ± 0.4) mg/mm2 | [12] |
| Gold Nanoparticles | POPC/DDAB membrane | Surface Concentration Density | (4.0 ± 0.3) mg/mm2 | [12] |
Experimental Protocols
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing homogenous POPC liposomes.[13]
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) powder
-
Chloroform (B151607), HPLC grade
-
Desired aqueous buffer (e.g., PBS, HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum pump
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of POPC in chloroform in a round-bottom flask. For mixed lipid vesicles, dissolve all lipids in chloroform to ensure a homogenous mixture. b. Remove the chloroform using a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours (or overnight) to form a thin lipid film on the wall of the flask.[14][15]
-
Hydration: a. Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid. For POPC, this can be done at room temperature.[15] b. Vortex the flask vigorously for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[3]
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[13] b. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). c. Load the lipid suspension into one of the glass syringes. d. Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This process yields small unilamellar vesicles (SUVs) with a relatively uniform size distribution.[14]
-
Storage: a. Store the prepared liposomes at 4°C. For long-term storage, it is best to avoid freezing and thawing cycles.[3]
Protocol 2: Studying Protein-Lipid Interactions using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for analyzing the binding of a protein (analyte) to POPC vesicles (ligand) immobilized on an SPR sensor chip.[9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip suitable for lipid vesicles (e.g., L1 chip)
-
Prepared POPC or POPC-containing SUVs
-
Purified protein of interest (analyte)
-
Running buffer (e.g., HBS-P)
-
Regeneration solution (if necessary)
Procedure:
-
Chip Preparation and Ligand Immobilization: a. Equilibrate the SPR system with running buffer. b. Follow the manufacturer's instructions for preparing the L1 sensor chip surface. This typically involves creating a hydrophobic surface to capture the lipid vesicles. c. Inject the POPC SUV suspension over the sensor surface to allow for the formation of a stable lipid bilayer.[9] A control surface with a different lipid composition or no lipid can be prepared in a separate flow cell.[9]
-
Analyte Binding Analysis: a. Prepare a series of dilutions of the purified protein in running buffer. b. Inject the protein solutions at different concentrations over the immobilized lipid surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration. d. Between injections, allow for dissociation of the protein from the lipid surface. If necessary, inject a regeneration solution to remove any remaining bound protein.
-
Data Analysis: a. Subtract the signal from the control flow cell to correct for non-specific binding and bulk refractive index changes.[9] b. Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. c. The equilibrium dissociation constant (Kd = kd/ka) can be calculated to quantify the binding affinity.
Protocol 3: Reconstitution of a Membrane Protein into POPC Liposomes
This protocol outlines a general procedure for reconstituting a purified membrane protein into pre-formed POPC vesicles using detergents.[4]
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., DDM, OG)
-
Prepared POPC SUVs
-
Detergent removal system (e.g., Bio-Beads, dialysis tubing)
-
Buffer for reconstitution
Procedure:
-
Mixing of Components: a. Mix the detergent-solubilized membrane protein with the prepared POPC liposomes. The lipid-to-protein ratio needs to be optimized for each specific protein. b. The mixture should form mixed micelles of protein, lipid, and detergent.[4]
-
Detergent Removal: a. Slowly remove the detergent from the mixture. This is a critical step that allows the membrane protein to insert into the lipid bilayer as proteoliposomes form.[4] b. Common methods for detergent removal include:
- Adsorption: Add Bio-Beads to the mixture and incubate with gentle agitation. The beads will absorb the detergent.[16]
- Dialysis: Place the mixture in a dialysis bag and dialyze against a large volume of detergent-free buffer.
- Gel Filtration: Pass the mixture through a size-exclusion chromatography column to separate the proteoliposomes from the detergent micelles.
-
Characterization of Proteoliposomes: a. After detergent removal, the resulting proteoliposomes can be collected (e.g., by ultracentrifugation). b. Characterize the proteoliposomes to confirm protein incorporation and functionality. This may involve techniques like SDS-PAGE, functional assays (e.g., transport assays), and electron microscopy.
Signaling Pathway and Protein-Lipid Interaction
The interaction of proteins with lipids in the cell membrane is fundamental to a vast array of cellular signaling pathways. Lipids can act as second messengers, create specific microdomains (e.g., lipid rafts) that recruit signaling proteins, and allosterically regulate the function of membrane proteins. While POPC itself is not a signaling molecule, it provides the essential fluid and dynamic environment required for these interactions to occur. For instance, the binding of a peripheral signaling protein to the membrane, often mediated by specific lipid headgroups or overall membrane charge, is a critical step in many signaling cascades.
Conclusion
This compound is an indispensable tool for researchers in cell biology, biochemistry, and drug development. Its ability to form stable and biologically relevant model membranes facilitates the detailed investigation of protein-lipid interactions that are crucial for cellular function. The protocols and data presented here provide a foundation for designing and executing experiments to elucidate the mechanisms of membrane-associated proteins.
References
- 2. nbinno.com [nbinno.com]
- 3. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Durable vesicles for reconstitution of membrane proteins in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for C16-18:1 PC (POPC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the handling, storage, and utilization of C16-18:1 Phosphatidylcholine (PC), commonly known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).
Product Information and Storage
C16-18:1 PC is a mixed-chain phospholipid containing the saturated fatty acid palmitic acid (16:0) at the sn-1 position and the monounsaturated fatty acid oleic acid (18:1) at the sn-2 position.[1] This structure is fundamental to its role as a major component of biological membranes and its widespread use in creating model lipid bilayers and liposomal drug delivery systems.[2][3]
Chemical Structure:
-
Systematic Name: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
-
Synonyms: POPC, PC(16:0/18:1)
-
Molecular Formula: C₄₂H₈₂NO₈P
-
Molecular Weight: 760.1 g/mol [4]
Storage and Stability:
Due to the presence of an unsaturated oleoyl (B10858665) chain, this compound is susceptible to oxidation.[5] Proper storage is critical to maintain its integrity.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -80°C, Short-term: -20°C[2][6] | Minimizes lipid oxidation and degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[2] | Prevents oxidation of the unsaturated fatty acid chain. |
| Form | As a solid or dissolved in a suitable organic solvent (e.g., chloroform). | Solid form is generally more stable for long-term storage. |
| Container | Tightly sealed amber glass vials. | Protects from light and atmospheric moisture. |
| Handling | Warm to room temperature before opening to prevent condensation. Aliquot to avoid repeated freeze-thaw cycles.[7] | Minimizes water absorption and subsequent hydrolysis. |
| Shelf Life | ≥ 4 years when stored properly at -20°C.[1] | Ensures the quality and reliability of experimental results. |
Safety Precautions
While not classified as a hazardous substance, standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a laboratory coat when handling.[8][9][10]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood, especially when working with organic solvents.[9]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8][10]
-
Inhalation: Avoid inhaling dust or aerosols. If inhaled, move to fresh air.[8][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
Experimental Protocols
Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar vesicles (LUVs) with a controlled size distribution, suitable for drug delivery studies and as model membranes.[12][13]
Materials:
-
This compound (POPC)
-
Chloroform (B151607) or a 2:1 (v/v) chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 35-45°C.[12]
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent, creating a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]
-
-
Hydration:
-
Add the desired volume of hydration buffer, pre-heated to a temperature above the lipid's phase transition temperature (for POPC, room temperature is sufficient as its Tm is -2°C), to the flask containing the dry lipid film.[12]
-
Gently agitate the flask by hand or vortex to hydrate (B1144303) the lipid film. This will cause the lipids to swell and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.[13]
-
-
Extrusion:
-
Assemble the liposome extrusion device with the desired polycarbonate membrane pore size (e.g., 100 nm).
-
Draw the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21 times. This process reduces the size and lamellarity of the vesicles, resulting in a suspension of LUVs with a relatively uniform size distribution.[13]
-
Diagram of the Liposome Preparation Workflow
A workflow diagram illustrating the preparation of unilamellar liposomes.
This compound as an Internal Standard in LC-MS Based Lipidomics
This compound can be used as an internal standard for the quantification of other glycerophosphocholine species in lipidomics analysis.
Procedure Outline:
-
Sample Preparation:
-
To a known quantity of the biological sample (e.g., plasma, cell pellet), add a precise amount of this compound solution of a known concentration.
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., isopropanol:acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a method that allows for the separation and detection of both the endogenous lipids and the this compound internal standard.
-
-
Data Normalization and Quantification:
-
Integrate the peak areas of the endogenous lipid species and the this compound internal standard.
-
Calculate the response ratio for each endogenous lipid by dividing its peak area by the peak area of the internal standard.
-
The concentration of the endogenous lipid can be determined by comparing its response ratio to a calibration curve generated with known concentrations of the corresponding lipid standard. For relative quantification, the response ratios can be directly compared across different samples.
-
Logical Flow for Internal Standard Usage
A logical diagram for using this compound as an internal standard in lipidomics.
Role in Signal Transduction
Phosphatidylcholine is a key player in cellular signaling, serving as a source of important second messengers. Extracellular signals, such as hormones or growth factors, can activate membrane-associated enzymes called phospholipases, which hydrolyze phosphatidylcholine.
-
Phospholipase C (PLC): Cleaves the phosphodiester bond to produce diacylglycerol (DAG) and phosphocholine. DAG is a crucial second messenger that activates Protein Kinase C (PKC).[14]
-
Phospholipase D (PLD): Hydrolyzes the terminal phosphodiester bond to generate phosphatidic acid (PA) and choline. PA is also a signaling lipid involved in various cellular processes.[15][16]
-
Phospholipase A₂ (PLA₂): Removes the fatty acid at the sn-2 position, producing a free fatty acid (like oleic acid from POPC) and lysophosphatidylcholine (B164491) (lyso-PC). Both of these products can act as signaling molecules.[15]
Phosphatidylcholine Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. POPC - Wikipedia [en.wikipedia.org]
- 4. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxidation of unsaturated phospholipids in membrane bilayer mixtures is accompanied by membrane fluidity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. nextsds.com [nextsds.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phospholipase C - Wikipedia [en.wikipedia.org]
- 15. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. The Influence of Phospholipids on Cell Signal Transduction [hzfoodic.com]
Application Notes and Protocols for Assessing C16-18:1 Phosphatidylcholine Distribution in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing crucial roles in membrane structure, integrity, and cellular signaling. Specifically, PCs with C16 to C18 acyl chains and a single double bond (C16-18:1 PC), such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), are of significant interest due to their widespread distribution and involvement in various physiological and pathological processes. Alterations in the tissue distribution and abundance of these specific PC species have been linked to conditions such as cancer, neurodegenerative diseases, and metabolic disorders.[1][2]
This document provides detailed application notes and experimental protocols for the assessment of this compound distribution in tissues, aimed at researchers, scientists, and professionals in drug development. The methodologies described focus on modern mass spectrometry-based lipidomics techniques, which offer high sensitivity and specificity for the detailed characterization and quantification of individual lipid species.
Methods for Assessing this compound Distribution
The primary methods for the qualitative and quantitative assessment of this compound in tissues are centered around mass spectrometry (MS). These techniques can be broadly categorized into two approaches:
-
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the direct visualization of the spatial distribution of lipids within a tissue section. This method provides valuable information on the localization of specific PC species in different anatomical structures or cell types within a heterogeneous tissue sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)-based Lipidomics: This approach involves the extraction of lipids from tissue homogenates, followed by separation using liquid chromatography and detection by mass spectrometry. LC-MS/MS offers high-throughput, sensitive, and quantitative analysis of a wide range of lipid species, including the precise identification of acyl chain composition and, with advanced techniques, the position of double bonds and stereospecificity.
Data Presentation: Quantitative Distribution of this compound in Various Tissues
The following table summarizes the relative abundance of PC(16:0/18:1) or PC(34:1) in various mammalian tissues, compiled from multiple lipidomics studies. It is important to note that values can vary depending on the species, diet, and analytical methodology.
| Tissue | Species | Relative Abundance of PC(16:0/18:1) / PC(34:1) | Method |
| Brain | Rat | Most abundant PC species | HPLC-MS |
| Rat | High levels of monounsaturated PC species (DB=1), with PC 34:1 as the major species.[3] | LC-MS | |
| Heart | Rat | - | HPLC-MS |
| Mouse | - | LC-MS | |
| Kidney | Rat | - | HPLC-MS |
| Mouse | - | LC-MS | |
| Liver | Rat | - | HPLC-MS |
| Mouse | PC(16:0/18:1) is a predominant species.[4] | LC-MS | |
| Adipose Tissue (Visceral) | Rat | PC(16:0/18:1) is a predominant species.[4] | LC-MS |
| Adipose Tissue (Subcutaneous) | Rat | PC(16:0/18:1) is a predominant species.[4] | LC-MS |
| Muscle (Gluteus) | Rat | PC(16:0/18:1) is a predominant species.[4] | LC-MS |
| Muscle (Soleus) | Rat | PC(16:0/18:1) is a predominant species.[4] | LC-MS |
| Lung | Rat | PUFA constitute 16% of PC.[5] | LC-MS |
| Mouse | High amounts of saturated PC species (DB=0).[3] | LC-MS | |
| Spleen | Mouse | High amounts of saturated PC species (DB=0).[3] | LC-MS |
| Pancreas | Mouse | High levels of DB=2 PC species.[3] | LC-MS |
| Human Plasma | Human | PC 16:0_18:1 is a major constituent of PC aa C34:1.[2] | LC-MS/MS |
| Mycosis Fungoides Tissue | Human | Increased levels of PC (34:1) in cancerous areas compared to non-cancer areas.[6] | Mass Spectral Imaging |
Note: DB refers to the number of double bonds in the fatty acyl chains.
Experimental Protocols
Protocol 1: Lipid Extraction from Tissues for LC-MS/MS Analysis
This protocol is a standard method for the extraction of total lipids from soft tissues, often referred to as the Folch or a modified Bligh-Dyer method.
Materials:
-
Fresh or frozen tissue sample (10-50 mg)
-
Methanol
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated PC standards)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge
-
Glass vials
-
Nitrogen gas evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh 10-50 mg of frozen tissue and place it in a homogenizer tube.
-
Add a pre-chilled mixture of chloroform:methanol (1:2, v/v) at a ratio of 1 mL per 10 mg of tissue.
-
Add internal standards at a known concentration.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a glass tube.
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Phase Collection:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Avoid disturbing the protein interface.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
-
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a general workflow for the targeted quantitative analysis of PC species using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the lipids based on their polarity.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for HPLC).
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: For PCs, a common precursor ion scan is for m/z 184.07, which corresponds to the phosphocholine (B91661) headgroup.
-
Product Ions: For specific identification of this compound, monitor for the neutral loss of the fatty acyl chains. For PC(16:0/18:1), the precursor ion would be m/z 760.6.
-
Collision Energy: Optimize for the specific instrument and lipid species.
Quantification:
-
Create a calibration curve using synthetic standards of the target PC species of known concentrations.
-
Spike the samples with a known amount of an internal standard (e.g., a deuterated version of the target PC) to correct for matrix effects and variations in extraction and ionization efficiency.
-
Calculate the concentration of the target PC species in the tissue sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Visualizations
Signaling Pathway of PC-Derived Second Messengers
Caption: PC-derived second messenger signaling pathway.
Experimental Workflow for Tissue Lipidomics
Caption: General workflow for tissue lipidomics analysis.
Logical Relationship of PC Isomers
Caption: Isomeric complexity of phosphatidylcholine.
References
- 1. Mouse lipidomics reveals inherent flexibility of a mammalian lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Polyunsaturated Phospholipids Increase Cell Resilience to Mechanical Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lipidomics Reveals a Tissue-Specific Fingerprint [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Experimental Use of C16-18:1 Phosphatidylcholine in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-18:1 Phosphatidylcholine (PC), specifically 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, is a bioactive lipid that has garnered significant interest in inflammation research. As a member of the platelet-activating factor (PAF) family of glycerophospholipids, it is generally considered a pro-inflammatory mediator.[1][2][3][4][5] Platelet-activating factor is a potent lipid mediator involved in a variety of inflammatory diseases.[2][4][5][6] However, the broader class of phosphatidylcholines exhibits a complex and sometimes contradictory role in modulating inflammatory responses.
For instance, while liposomes composed of palmitoyl (B13399708) oleoyl (B10858665) phosphatidylcholine (POPC; a C16:0/18:1 PC) have been shown to induce an inflammatory phenotype in macrophages via the NF-κB pathway[7], other studies have demonstrated that specific PC species, such as PC(16:0/16:1 n-7), can exert anti-inflammatory effects by reprogramming macrophage function.[1] This dual potential underscores the importance of empirical investigation into the specific effects of C16-18:1 PC in various experimental models of inflammation.
These application notes provide a comprehensive overview of the experimental use of this compound in inflammation research, including its pro-inflammatory potential, relevant signaling pathways, and detailed protocols for in vitro studies.
Data Presentation: Quantitative Effects of a Structurally Similar Phosphatidylcholine on Inflammatory Cytokine Expression
The following table summarizes the anti-inflammatory effects of a structurally related phosphatidylcholine, PC(16:0/16:1 n-7), on lipopolysaccharide (LPS)-stimulated macrophages. This data, adapted from a study by Quesada-López et al. (2022), provides a quantitative baseline for the potential immunomodulatory effects of specific PC species and can serve as a point of comparison for experiments conducted with this compound.[1]
| Treatment Condition | Il6 mRNA Expression (Fold Change vs. Control) | Tnf mRNA Expression (Fold Change vs. Control) | IL-6 Protein Level (pg/mL) | TNF-α Protein Level (pg/mL) |
| Control | 1.0 | 1.0 | Not Reported | Not Reported |
| LPS (200 ng/mL) | ~1800 | ~120 | ~12000 | ~10000 |
| LPS + PC(16:0/16:1 n-7) (100 µM) | ~600 | ~40 | ~4000 | ~3000 |
Data is estimated from graphical representations in the source publication and is intended for illustrative purposes.[1]
Experimental Protocols
The following protocols are adapted from established methodologies for studying the effects of phospholipids (B1166683) on inflammatory responses in macrophages.[1][7] These can be modified for the specific investigation of this compound.
Protocol 1: In Vitro Macrophage Stimulation and Cytokine Analysis
Objective: To determine the effect of this compound on pro-inflammatory cytokine production in macrophages.
Materials:
-
This compound (1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Macrophage cell line (e.g., RAW 264.7, J774A.1) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
cDNA synthesis kit
-
Primers for RT-qPCR (e.g., for Il6, Tnf, and a housekeeping gene like Actb)
-
SYBR Green or other qPCR master mix
-
ELISA kits for IL-6 and TNF-α
-
96-well cell culture plates
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
For mRNA analysis, seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well.
-
For protein analysis (ELISA), seed macrophages in 96-well plates at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Vesicles (Liposomes):
-
Dissolve this compound in chloroform (B151607) or another suitable organic solvent.
-
Dry the lipid to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid film with sterile PBS or serum-free medium by vortexing to form multilamellar vesicles.
-
For a more uniform size distribution, sonicate the vesicle suspension or extrude it through a polycarbonate membrane.
-
Determine the final concentration of the this compound suspension.
-
-
Cell Treatment:
-
Remove the culture medium from the adhered cells and wash once with PBS.
-
Add fresh culture medium containing the desired concentration of this compound (e.g., 10-100 µM). A vehicle control (medium with the same amount of vehicle used to prepare the PC vesicles) should be included.
-
Incubate for 24 hours.
-
-
Inflammatory Challenge:
-
After the 24-hour pre-incubation with this compound, add LPS to the wells to a final concentration of 200 ng/mL to induce an inflammatory response.
-
Include control wells with no LPS and wells with LPS but no this compound.
-
Incubate for an additional 6 hours for mRNA analysis or 24 hours for protein analysis.
-
-
Sample Collection:
-
For mRNA analysis (6-well plates):
-
Aspirate the culture medium.
-
Lyse the cells directly in the wells by adding 1 mL of TRIzol reagent per well.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
For protein analysis (96-well plates):
-
Carefully collect the cell culture supernatants and store them at -80°C until use.
-
-
-
Analysis:
-
RT-qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Il6, Tnf, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
ELISA:
-
Quantify the concentration of IL-6 and TNF-α in the cell culture supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Mandatory Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipidomics in Understanding Pathophysiology and Pharmacologic Effects in Inflammatory Diseases: Considerations for Drug Development [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipidomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Membrane Fusion Using POPC Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a widely utilized phospholipid in the creation of model membranes for biophysical studies, including the investigation of membrane fusion.[1] Its zwitterionic nature and cylindrical shape favor the formation of stable bilayer structures, making it an excellent foundational component for liposomes.[2] The fluidity of POPC-containing membranes at physiological temperatures facilitates the dynamic processes required for membrane fusion, a critical event in numerous biological processes such as neurotransmitter release, viral entry, and intracellular trafficking.[3][4] In the context of drug delivery, understanding and controlling membrane fusion is paramount for the efficient release of encapsulated therapeutics into target cells.[5][6]
These application notes provide detailed protocols and quantitative data for studying membrane fusion using POPC-based liposomes, with a focus on SNARE-mediated fusion and lipid-mixing assays.
Key Experimental Techniques
The study of membrane fusion in vitro typically involves two key types of assays:
-
Lipid Mixing Assays: These assays monitor the merging of the outer leaflets of two distinct liposome (B1194612) populations. A common method utilizes Förster Resonance Energy Transfer (FRET), where one population of liposomes is labeled with a FRET donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE). Upon fusion with an unlabeled liposome population, the dilution of the fluorescent probes leads to a decrease in FRET efficiency, resulting in an increase in the donor's fluorescence intensity.[7][8][9]
-
Content Mixing Assays: These assays confirm the complete fusion of both the inner and outer leaflets, leading to the mixing of the liposomes' aqueous cores. One established method involves encapsulating a fluorophore (e.g., calcein) at a self-quenching concentration in one liposome population. Fusion with an unlabeled population results in the dilution of the fluorophore and a subsequent increase in fluorescence.[10] Another approach uses the formation of a fluorescent complex upon the mixing of separately encapsulated non-fluorescent components.[11][12]
Quantitative Data Summary
The following tables summarize typical lipid compositions and experimental parameters used in POPC liposome-based membrane fusion studies.
Table 1: Lipid Compositions for SNARE-Mediated Fusion Assays
| Liposome Type | Lipid Component | Molar Percentage (%) | Reference |
| t-SNARE Liposomes | POPC | 78 | [13] |
| DOPS | 20 | [13] | |
| DiD (FRET Acceptor) | 2 | [13] | |
| v-SNARE Liposomes | POPC | 78 | [13] |
| DOPS | 20 | [13] | |
| DiI (FRET Donor) | 2 | [13] | |
| t-SNARE Liposomes | POPC | 58 | [8] |
| DOPS | 25 | [8] | |
| POPE | 15 | [8] | |
| PIP2 | 2 | [8] | |
| v-SNARE Liposomes | POPC | 82 | [8] |
| DOPS | 12 | [8] | |
| Rhodamine-DOPE | 1.5 | [8] | |
| NBD-DOPE | 1.5 | [8] |
Table 2: Experimental Parameters for Liposome Fusion Assays
| Parameter | Value | Unit | Reference |
| Lipid Concentration (t-liposome) | 100 | µmol/L | [13] |
| Lipid Concentration (v-liposome) | 100 | µmol/L | [13] |
| SN25 Concentration | 5 | µmol/L | [13] |
| Total Lipid Concentration (Lipid Mixing) | 0.2 | mM | [7] |
| Ratio of Anionic to Cationic Liposomes | 3:1 | [7] | |
| Lipid:Protein Molar Ratio (v-SNARE) | 200:1 | [8] | |
| Lipid:Protein Molar Ratio (t-SNARE) | 400:1 | [8] |
Experimental Protocols
Protocol 1: Preparation of POPC-Based Liposomes by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size, a crucial step for reproducible fusion assays.[14][15]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform
-
Other lipids as required (e.g., DOPS, fluorescently labeled lipids) in chloroform
-
Chloroform
-
Nitrogen gas source
-
Vacuum pump
-
Glass test tubes
-
Rotary evaporator (optional)
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
In a clean glass test tube, mix the desired lipid solutions (e.g., POPC and DOPS) in the appropriate molar ratios.[13]
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. For larger volumes, a rotary evaporator can be used.
-
Place the tube under high vacuum for at least 2 hours to remove any residual solvent.[14]
-
Hydrate the dried lipid film with the desired hydration buffer by vortexing vigorously. The final lipid concentration is typically between 1 and 10 mM.
-
The resulting suspension of multilamellar vesicles (MLVs) can be subjected to several freeze-thaw cycles (e.g., 5-10 cycles) by alternating between liquid nitrogen and a warm water bath to increase lamellarity.[15]
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of all lipid components. For POPC, room temperature is sufficient.
-
Pass the lipid suspension through the extruder 11-21 times to form LUVs of a uniform size.
-
Store the prepared liposomes at 4°C and use within a few days.
Protocol 2: SNARE-Mediated Liposome Fusion Assay (Lipid Mixing)
This protocol is adapted from established methods for studying SNARE-mediated membrane fusion using a FRET-based lipid mixing assay.[8][13]
Materials:
-
t-SNARE liposomes (e.g., POPC:DOPS:DiD, 78:20:2)
-
v-SNARE liposomes (e.g., POPC:DOPS:DiI, 78:20:2)
-
Recombinant SNARE proteins (e.g., Syntaxin-1, SNAP-25, VAMP2)
-
Fusion buffer (e.g., HBS, pH 7.4)
-
96-well plate (black, clear bottom)
-
Fluorimeter capable of measuring FRET
Procedure:
-
Prepare t-SNARE and v-SNARE proteoliposomes by incorporating the respective SNARE proteins during the liposome preparation protocol (see Protocol 1). The protein is typically added to the lipid-detergent mixture before detergent removal.[13]
-
In a well of a 96-well plate, mix the t-SNARE liposomes (e.g., final concentration ~100 µmol/L) and v-SNARE liposomes (e.g., final concentration ~100 µmol/L) in the fusion buffer.[13]
-
Initiate the fusion reaction by adding the soluble SNARE protein, SNAP-25 (e.g., final concentration 5 µmol/L). The total reaction volume is typically 50-100 µL.[13]
-
Immediately place the plate in the fluorimeter and monitor the fluorescence of the FRET donor (e.g., DiI, excitation ~549 nm, emission ~565 nm) over time.
-
As a negative control, set up a parallel reaction that omits the addition of SNAP-25.[13]
-
To determine the maximum fluorescence (100% lipid mixing), add a detergent (e.g., Triton X-100) to a control well containing both liposome populations to completely disrupt the vesicles.
-
Normalize the fluorescence data by subtracting the baseline fluorescence (time zero) and dividing by the maximum fluorescence after detergent addition.
Diagrams
Signaling Pathways and Experimental Workflows
Caption: SNARE-protein mediated membrane fusion pathway.
Caption: Workflow for a FRET-based lipid mixing assay.
Caption: Workflow for a content mixing assay using a self-quenching dye.
References
- 1. nbinno.com [nbinno.com]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. nbinno.com [nbinno.com]
- 5. Drug Delivery via Cell Membrane Fusion Using Lipopeptide Modified Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Content mixing and membrane integrity during membrane fusion driven by pairing of isolated v-SNAREs and t-SNAREs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
optimizing storage conditions for C16-18:1 PC to prevent degradation
This technical support center provides guidance on the optimal storage conditions for C16-18:1 Phosphatidylcholine (PC) to minimize degradation and ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for C16-18:1 PC?
For optimal long-term stability, this compound should be stored at -20°C.[1][2][3] Studies on plasma samples containing various PCs have also utilized -80°C for long-term storage, which has been shown to maintain the stability of the plasma metabolome for up to seven years.[4][5][6] However, for purified lipids, -20°C is the most commonly recommended temperature.
Q2: Should I store this compound as a powder or in a solution?
Due to the presence of a monounsaturated oleic acid (18:1) chain, this compound is an unsaturated lipid. Unsaturated lipids are susceptible to oxidation and are often hygroscopic (readily absorb moisture from the air) in powdered form, which can lead to hydrolysis.[2] Therefore, it is highly recommended to store this compound in a suitable organic solvent rather than as a dry powder.[2]
Q3: What are the best solvents for storing this compound?
Purified phosphatidylcholines are soluble in several organic solvents. The most commonly recommended solvents are chloroform, ethanol, and hexane (B92381) containing 3% ethanol.[1][3] When preparing a stock solution, ensure the solvent is of high purity to prevent contamination.
Q4: How can I prevent the oxidation of this compound during storage?
Oxidation is a primary degradation pathway for unsaturated lipids. To prevent this, it is crucial to store this compound solutions under an inert atmosphere.[2] This can be achieved by overlaying the solution with an inert gas such as argon or nitrogen before sealing the container.[2] Additionally, minimizing exposure to light and storing in amber glass vials can further reduce the risk of photo-oxidation.[7]
Q5: What type of container should I use to store this compound solutions?
Always use glass containers with Teflon-lined closures for storing organic solutions of lipids.[2] Plastic containers, such as those made of polystyrene, polyethylene, or polypropylene, should be avoided as plasticizers and other impurities can leach into the organic solvent and contaminate the lipid.[2]
Q6: What are the main degradation products of this compound?
The two primary degradation pathways for this compound are hydrolysis and oxidation.[8][9]
-
Hydrolysis results in the cleavage of the ester bonds, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids (palmitic acid and oleic acid).
-
Oxidation occurs at the double bond of the oleic acid chain, forming lipid hydroperoxides as primary oxidation products. These can further decompose into secondary oxidation products like aldehydes and ketones, which can affect experimental outcomes.[10]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of biological activity. | Lipid degradation due to improper storage. | 1. Verify storage conditions (temperature, inert atmosphere, container type). 2. Test for lipid degradation using the protocols outlined below. 3. If degradation is confirmed, discard the old stock and prepare a fresh solution from a new, unopened vial. |
| Visible precipitation or phase separation in the lipid solution. | 1. The concentration of the lipid may be too high for the solvent at the storage temperature. 2. The solvent may have partially evaporated. 3. The lipid may have degraded, leading to less soluble byproducts. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If solvent evaporation is suspected, the concentration is no longer accurate. It is best to prepare a new solution. 3. Check the integrity of the container seal. |
| Change in the color or odor of the lipid solution. | This can be an indication of significant oxidation. | Discard the solution immediately and prepare a fresh stock. Ensure future stocks are stored under an inert atmosphere and protected from light. |
Quantitative Data on Storage Stability
Table 1: Influence of Temperature on Phospholipid Stability in Amniotic Fluid
| Storage Temperature | Duration | Stability of Phosphatidylcholine |
| Room Temperature | Up to 24 hours | Acceptable stability.[11] |
| 4°C (Refrigerated/Wet Ice) | > 24 hours | Recommended for longer delays before extraction.[11] |
| Frozen | Up to 12 months | Minimal changes in concentration observed.[11] |
Table 2: Long-Term Storage of Human Plasma Metabolites at -80°C
| Storage Duration | Percentage of Altered Metabolites | Key Affected Metabolite Classes |
| Up to 7 years | ~2% | Relatively stable.[4][5][6] |
| Up to 16 years | Up to 26% | Complex lipids, fatty acids, amino acids.[4][5] |
Experimental Protocols
Protocol 1: Assessment of this compound Hydrolysis by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative assessment of hydrolysis by detecting the presence of lyso-PC.
-
Materials:
-
Silica gel TLC plate
-
Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Iodine vapor or other suitable visualization agent
-
This compound standard
-
Lyso-PC standard
-
Your stored this compound sample
-
-
Methodology:
-
Spot a small amount of the this compound standard, lyso-PC standard, and your stored sample onto the baseline of the TLC plate.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and allow the solvent to evaporate completely.
-
Visualize the spots by placing the plate in a chamber with iodine vapor or by using another appropriate stain.
-
Compare the migration of the spots. The presence of a spot in your sample lane that co-migrates with the lyso-PC standard indicates hydrolysis.
-
Protocol 2: Quantification of Lipid Peroxidation using the Ferric-xylenol Orange (FOX) Assay
This is a spectrophotometric method to quantify hydroperoxides, the primary products of lipid oxidation.
-
Materials:
-
FOX reagent (250 µM ammonium (B1175870) ferrous sulfate, 100 µM xylenol orange, 25 mM sulfuric acid in 90% methanol)
-
Your stored this compound sample
-
Solvent used for your sample (as a blank)
-
Spectrophotometer
-
-
Methodology:
-
Add a known amount of your this compound sample to the FOX reagent.
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
Measure the absorbance at 560 nm against a blank containing the solvent and the FOX reagent.
-
The amount of hydroperoxide can be quantified using a standard curve prepared with a known hydroperoxide standard (e.g., hydrogen peroxide or a specific lipid hydroperoxide).
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing this compound degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. The Chemical Reactivity of Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The stability of phospholipids in amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in Mass Spectrometry of Ether Lipids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ether lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during mass spectrometric analysis of these unique lipid species.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in ether lipid mass spectrometry?
A1: Artifacts in ether lipid mass spectrometry can arise from several stages of the analytical workflow. The most common sources include:
-
Sample Preparation and Extraction: Degradation of ether lipids, particularly plasmalogens, can occur due to improper handling, storage, or the choice of extraction solvents.[1][2][3] Oxidation of the vinyl ether bond in plasmalogens is a significant issue.[1][4] The use of certain solvents like methanol (B129727) can also lead to the formation of methyl ester artifacts.[5]
-
In-Source Decay and Fragmentation: During ionization in the mass spectrometer, ether lipids can undergo in-source decay, leading to fragment ions that may be misinterpreted as other lipid species.[6][7] This is a common issue in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[6]
-
Co-elution of Isomers: Plasmanyl (O-ether) and plasmenyl (P-ether or plasmalogen) lipids are often isomeric, meaning they have the same mass.[8] In liquid chromatography-mass spectrometry (LC-MS), they can co-elute, making it difficult to distinguish between them based on mass alone.[8] This can lead to incorrect lipid annotation.
-
Oxidation during Analysis: The vinyl ether bond of plasmalogens is highly susceptible to oxidation, which can occur during sample preparation and even during the analysis itself, leading to the generation of various degradation products like fatty aldehydes.[1][2][4]
Q2: How can I differentiate between plasmanyl and plasmenyl ether lipids in my LC-MS data?
A2: Differentiating between these isomeric forms is a significant challenge.[9][10][11] Here are some strategies:
-
Chromatographic Separation: Optimized reversed-phase liquid chromatography methods can sometimes achieve separation of plasmanyl and plasmenyl species.[12][13]
-
Tandem Mass Spectrometry (MS/MS): While challenging, specific fragmentation patterns can sometimes help distinguish them. For example, some studies have identified unique fragment ions for plasmenyl phosphatidylethanolamine (B1630911) (PE-P) lipids that are absent in their plasmanyl (PE-O) counterparts.[12] However, for phosphatidylcholine (PC) ether lipids, unique fragment ions are often not observed with conventional collision-induced dissociation (CID).[12]
-
Advanced Fragmentation Techniques: Techniques like Ultraviolet Photodissociation (UVPD) mass spectrometry have shown success in differentiating all four major ether lipid subtypes (plasmanyl and plasmenyl PE and PC).[12][14]
-
Retention Time Prediction Models: Some researchers have developed models that use the retention times of other known lipid classes, like sphingomyelins, to predict the retention times of PC(O-) and PC(P-) species.[11]
Q3: I am observing unexpected peaks that I suspect are in-source decay products. How can I confirm and minimize this?
A3: In-source decay is a common phenomenon where molecules fragment in the ion source before mass analysis.[6][7][15]
-
Confirmation:
-
Varying Source Conditions: Altering the ion source parameters, such as the capillary voltage or temperature, can affect the extent of in-source decay. A decrease in the intensity of the suspected artifact peak with gentler source conditions can be an indicator.
-
MS/MS Analysis: Fragmenting the suspected precursor ion should yield a different fragmentation pattern compared to the in-source decay product.
-
-
Minimization:
-
Softer Ionization Conditions: Use the gentlest ionization conditions possible that still provide adequate signal for your analytes. This includes optimizing voltages, temperatures, and gas flows.
-
Choice of Adduct: The type of adduct ion (e.g., [M+H]+, [M+Na]+) can influence fragmentation. Experiment with different mobile phase additives to promote the formation of more stable adducts.
-
Q4: My plasmalogen signals are weak and inconsistent. What could be the cause?
A4: Weak and inconsistent plasmalogen signals are often due to their instability.
-
Oxidative Degradation: The vinyl ether bond is highly prone to oxidation.[1][4] Ensure samples are handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible, and consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[3]
-
Storage Conditions: Store lipid extracts at -80°C and minimize freeze-thaw cycles.[2] Repeated freeze-thaw cycles can lead to a noticeable loss of plasmalogens.[16]
-
Extraction Method: The choice of extraction solvent and method is critical. Acidic conditions can degrade plasmalogens. Ensure your extraction protocol is optimized for these sensitive lipids.
Troubleshooting Guides
Issue 1: Misidentification of Ether Lipid Species
| Symptom | Possible Cause | Troubleshooting Steps |
| Ambiguous identification between PE(O-38:6) and PE(P-38:5) | Co-elution of isobaric plasmanyl and plasmenyl species.[8] | 1. Optimize Chromatography: Use a longer gradient or a different column chemistry to improve separation. 2. Analyze Fragmentation Patterns: Look for characteristic fragment ions that can differentiate between O- and P- forms. For PE lipids, specific fragments may be present for the plasmenyl form.[12] 3. Use Retention Time Prediction: If available, use established retention time prediction models to aid in identification.[11] 4. Report Both Possibilities: If differentiation is not possible, it is recommended to report both potential annotations.[8] |
| Incorrectly assigned fatty acyl chains | In-source fragmentation leading to loss of a fatty acyl group, which is then misinterpreted. | 1. Perform MS/MS on the Precursor Ion: This will provide the true fragmentation pattern. 2. Compare with In-Source Fragments: Analyze the spectra with and without precursor selection to identify fragments formed in the ion source. |
Issue 2: Artifacts from Sample Preparation
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of fatty acid methyl esters (FAMEs) not expected in the sample | Transesterification of fatty acids due to the use of methanol in the extraction or storage solvent.[5] | 1. Avoid Methanol: If possible, use an alternative solvent system for extraction that does not contain methanol. 2. Minimize Storage in Methanol: If methanol must be used, store extracts at -80°C and analyze them as quickly as possible. |
| Low recovery of plasmalogens | Degradation of the vinyl ether bond due to oxidative stress or acidic conditions during extraction.[1][4] | 1. Use Antioxidants: Add an antioxidant such as BHT to the extraction solvent. 2. Work Under Inert Atmosphere: Perform extraction steps under nitrogen or argon gas. 3. Avoid Acidic Conditions: Ensure the pH of your extraction system is neutral or slightly basic. |
| Appearance of aldehydes and other degradation products | Oxidation of plasmalogens.[1][2][4] | 1. Implement stringent antioxidant measures (as above). 2. Analyze samples promptly after extraction. |
Experimental Protocols
Protocol 1: Lipid Extraction for Mass Spectrometry Analysis
This protocol is a general guideline and may need to be optimized for your specific sample type.
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (MS grade)
-
Internal standards for ether lipids
-
Glass vials with Teflon-lined caps
Procedure:
-
To your sample, add the internal standards.
-
Add cold methanol and vortex briefly.
-
Add cold MTBE and shake for 1 hour at 4°C.
-
Add MS-grade water to induce phase separation and vortex.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS system (e.g., a mixture of acetonitrile, isopropanol, and water).
Quantitative Data Summary
The following table summarizes potential quantitative effects of different conditions on ether lipid analysis. Note that these are illustrative values and actual results will vary depending on the specific experimental setup.
| Parameter | Condition A | Effect on Artifact Formation (Condition A) | Condition B | Effect on Artifact Formation (Condition B) | Reference |
| Storage Temperature | 4°C for 24 hours | Significant degradation of plasmalogens | -80°C for 24 hours | Minimal degradation | [2] |
| Freeze-Thaw Cycles | 1 cycle | Minimal plasmalogen loss | 5 cycles | Noticeable loss of plasmalogens | [16] |
| Ion Source Temperature | High (e.g., >150°C) | Increased in-source decay | Low (e.g., <120°C) | Reduced in-source decay | General MS knowledge |
| Extraction Solvent | With Methanol | Potential for FAME artifact formation | Methanol-free | No FAME artifact formation | [5] |
Signaling Pathways and Experimental Workflows
Ether Lipid Biosynthesis and Signaling Involvement
Ether lipids are synthesized through a series of enzymatic reactions that begin in the peroxisome and are completed in the endoplasmic reticulum.[9][17] They are integral components of cell membranes and are particularly enriched in lipid rafts, which are microdomains involved in cellular signaling.[18][19][20]
Caption: Biosynthesis of ether lipids and their roles in cell signaling and antioxidant defense.
Troubleshooting Workflow for Suspected Artifacts
This workflow provides a logical approach to identifying and mitigating artifacts in your mass spectrometry data.
Caption: A step-by-step workflow for troubleshooting suspected artifacts in mass spectrometry.
References
- 1. The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Plasmalogen degradation by oxidative stress: production and disappearance of specific fatty aldehydes and fatty alpha-hydroxyaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of Alkyl- and Plasmenyl-phosphatidylcholine by Endogenous Sphingomyelin RT-XLOGP3 Regression for Coronary Artery Disease Plasma Lipidomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-Based Mass Spectrometry Characterizes the Phospholipid Alterations in Ether-Linked Lipid Deficiency Models Following Oxidative Stress | PLOS One [journals.plos.org]
- 14. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 20. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of C16-18:1 PC-Containing Model Membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with model membranes containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or other C16-18:1 PC variants.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Vesicle Aggregation and Fusion
Q: My this compound vesicles are aggregating over time, leading to an increase in particle size. How can I prevent this?
A: Aggregation and fusion are common physical instability issues with liposomes, particularly those made from neutral phospholipids (B1166683) like POPC.[1] These processes can be driven by thermodynamic instability and can compromise the integrity and function of your model membrane.[] Here are several strategies to enhance colloidal stability:
-
Incorporate Steric Stabilizers: Adding lipids conjugated with polyethylene (B3416737) glycol (PEG) to your formulation creates a hydrophilic polymer brush on the vesicle surface.[1][3] This "stealth" layer provides a strong steric barrier that physically prevents vesicles from getting close enough to aggregate.[1][4] A concentration of 2-10 mol% PEG-lipid is typically effective.[3]
-
Introduce Electrostatic Repulsion: Including a small fraction (5-10 mol%) of a charged phospholipid, such as phosphatidylserine (B164497) (PS) or phosphatidylglycerol (PG), will impart a net surface charge to the vesicles.[5] The resulting electrostatic repulsion between similarly charged vesicles can significantly reduce the rate of aggregation.[]
-
Optimize Storage Temperature: For lipids with a low phase transition temperature (Tc), like POPC, storing them at a reduced temperature (e.g., 4°C) can decrease lipid mobility and the frequency of vesicle collisions, thereby slowing aggregation.[1] However, ensure the storage temperature is above the Tc to avoid phase separation if other lipids with higher Tc are present.
Issue 2: Leakage of Encapsulated Contents
Q: I'm observing significant leakage of my encapsulated hydrophilic molecule from the aqueous core of the liposomes. What can I do to improve cargo retention?
A: Leakage is often due to the high fluidity and permeability of membranes composed of unsaturated phospholipids like this compound.[1][] The presence of double bonds in the acyl chains increases the molecular spacing, making the bilayer more permeable to small molecules.[6]
-
Incorporate Cholesterol: Cholesterol is a crucial additive for enhancing membrane stability.[1][7] It inserts into the lipid bilayer, filling the free volume between phospholipid molecules.[1] This increases the packing density and mechanical strength of the membrane, thereby reducing its permeability to water and small solutes.[1][8] Adding 30-50 mol% cholesterol is a common and effective strategy.[8][9]
-
Add Saturated Phospholipids: Replacing a portion of the this compound with a saturated PC, such as dipalmitoylphosphatidylcholine (DPPC, C16:0) or distearoylphosphatidylcholine (DSPC, C18:0), will create a more ordered and less fluid membrane.[][10] Saturated lipids have higher phase transition temperatures and pack more tightly, which significantly decreases membrane permeability.[1]
-
Control Osmotic Pressure: Ensure that the buffer used inside the vesicles (during hydration) is iso-osmotic with the external buffer. Osmotic gradients can induce stress on the membrane, leading to water flux and subsequent leakage of encapsulated contents.
Issue 3: Chemical Degradation
Q: My lipid stock or prepared vesicles seem to be degrading over time, indicated by changes in color or behavior. How can I prevent chemical instability?
A: The unsaturated oleoyl (B10858665) (18:1) chain in your PC is susceptible to oxidation at the double bond, while the ester linkages are prone to hydrolysis.[][6]
-
Prevent Oxidation:
-
Handle under Inert Gas: Prepare lipid films and hydrate (B1144303) them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents to avoid contaminants that can catalyze oxidation.
-
Store Properly: Store lipid stocks and vesicle preparations in the dark at low temperatures (-20°C or -80°C) to slow oxidative processes.[1]
-
-
Prevent Hydrolysis:
-
Control pH: Hydrolysis of the ester bonds is catalyzed by both acidic and basic conditions. Maintain a neutral pH (around 7.0-7.4) in your buffers to minimize this process.
-
Low Temperature Storage: Storing at 4°C or frozen reduces the rate of hydrolysis.[1]
-
Issue 4: Instability During Freeze-Thaw Cycles
Q: My vesicles aggregate or leak their contents after being frozen and thawed. How can I protect them?
A: The formation of ice crystals during freezing can exert mechanical stress on lipid bilayers, causing them to rupture, fuse, or become leaky upon thawing.[11][12]
-
Use Cryoprotectants: Sugars like trehalose (B1683222) or sucrose (B13894) are effective cryoprotectants.[1][13] They are thought to replace water molecules at the lipid headgroup interface, forming a protective glassy matrix that prevents fusion and dehydration damage during the freezing and drying process.[1] Typically, these are added to both the interior and exterior solutions before freezing.
-
Control Freezing and Thawing Rates: Rapid freezing (e.g., in liquid nitrogen) can minimize the size of ice crystals formed, reducing mechanical damage.[14] Controlled, rapid thawing is also generally recommended.
Quantitative Data Summary
Table 1: Effect of Cholesterol on Membrane Stability
| Cholesterol (mol%) | Effect on Membrane Properties | Typical Application | Citations |
| 0-10% | Minor increase in packing and stability. May slightly reduce permeability. | When high membrane fluidity is desired. | [7] |
| 20-35% | Significant reduction in permeability and increase in mechanical stability.[1][9] Induces a transition to a more ordered liquid-ordered (Lo) phase.[9] | General-purpose stabilization and leakage reduction. | [1][9] |
| 40-50% | Maximizes membrane packing and stability.[7] Can form highly stable structures that are resistant to detergents and dehydration.[9][15] Vesicle diameter may increase at 50 mol%.[8] | Creating robust membranes for challenging environments or long-term storage. | [7][8][9][15] |
Table 2: Common Stabilizing Agents and Their Effects
| Stabilizing Agent | Typical Molar Ratio | Primary Mechanism of Action | Key Benefits | Citations |
| PEG-Lipid | 2-10% | Steric Hindrance: Forms a protective hydrophilic layer on the vesicle surface. | Prevents aggregation and fusion; increases circulation time in vivo. | [1][5] |
| Cholesterol | 30-50% | Membrane Condensation: Fills gaps between phospholipids, increasing packing and reducing fluidity. | Reduces permeability/leakage; increases mechanical strength. | [1][9] |
| Saturated PC (DPPC/DSPC) | 10-50% | Increased Order: Higher Tc leads to a more rigid, less permeable membrane at room/body temperature. | Reduces leakage; increases physical stability. | [][5] |
| Charged Lipid (PS/PG) | 5-20% | Electrostatic Repulsion: Imparts a net surface charge, causing vesicles to repel each other. | Prevents aggregation. | [5] |
| Divalent Cations (Ca²⁺) | 1:3 (Lipid:Ion) | Membrane Rigidification: Binds to phospholipid headgroups, cross-linking them and increasing membrane rigidity. | Improves coating stability in certain applications. | [5] |
| Cryoprotectant (Trehalose) | >200 mM | Water Replacement/Vitrification: Forms a glassy matrix that protects membranes from ice crystal damage and dehydration. | Prevents fusion and leakage during freeze-thaw cycles or lyophilization. | [1] |
Experimental Protocols
Protocol 1: Preparation of Stable Large Unilamellar Vesicles (LUVs)
This protocol describes the standard thin-film hydration method followed by extrusion, a robust technique for producing LUVs with a defined size distribution.[14][16]
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., this compound and cholesterol) dissolved in a chloroform/methanol (2:1 v/v) solvent.
-
-
Thin Film Formation:
-
Remove the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer of choice (e.g., PBS, pH 7.4). The buffer should contain any hydrophilic molecule to be encapsulated.
-
Gently swirl the flask to form a milky suspension of multilamellar vesicles (MLVs). This step should be performed at a temperature above the Tc of all lipids in the mixture.[14]
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Extrusion:
-
Load the MLV suspension into a mini-extruder (e.g., Avanti Polar Lipids).
-
Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) a minimum of 11-21 times. This process should also be done above the lipid Tc.[14]
-
The result is a translucent solution of LUVs with a narrow size distribution.
-
-
Purification:
-
To remove unencapsulated material, pass the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).[17]
-
Protocol 2: Assessing Vesicle Stability with Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic radius (size) and polydispersity index (PDI) of vesicles in suspension, making it an excellent tool for monitoring aggregation over time.[16][18]
-
Sample Preparation: Dilute a small aliquot of the liposome (B1194612) suspension in filtered buffer to an appropriate concentration for DLS analysis.
-
Initial Measurement: Immediately after preparation, measure the average particle size and PDI. A PDI < 0.2 indicates a reasonably monodisperse population.
-
Time-Course Monitoring: Store the main liposome sample under the desired conditions (e.g., 4°C, 25°C).
-
Data Collection: At regular intervals (e.g., 0, 24, 48, 72 hours), take another aliquot, dilute, and measure the size and PDI.
-
Analysis: An increase in the average hydrodynamic radius over time is indicative of vesicle aggregation or fusion.
Protocol 3: Calcein (B42510) Leakage Assay to Determine Membrane Permeability
This assay measures the release of a self-quenching fluorescent dye (calcein) from the vesicle core to assess membrane integrity.
-
Encapsulation: Prepare liposomes using Protocol 1, but hydrate the lipid film with a high concentration of calcein (e.g., 50-100 mM in PBS) to achieve self-quenching.
-
Purification: Remove all unencapsulated, free calcein by size-exclusion chromatography. The external solution should now have very low fluorescence.
-
Baseline Measurement (F₀): Dilute an aliquot of the purified liposomes in buffer and measure the initial fluorescence (F₀). This represents the baseline leakage.
-
Time-Course Measurement: Incubate the liposome suspension under the experimental conditions being tested (e.g., different temperatures, addition of a disruptive agent). Measure the fluorescence (Fₜ) at various time points. An increase in fluorescence corresponds to calcein leaking out and becoming de-quenched.
-
Maximum Leakage Measurement (F_max): At the end of the experiment, add a detergent (e.g., Triton X-100) to the sample to completely lyse all vesicles.[3] Measure the maximum fluorescence (F_max).
-
Calculation: Calculate the percentage of leakage at time 't' using the formula:
-
% Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100
-
Visual Guides: Workflows and Logic Diagrams
References
- 1. Liposomes in tissue engineering and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. DSpace [helda.helsinki.fi]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Properties and Methods of Preparation of Lipid Vesicles (Liposomes) | Annual Reviews [annualreviews.org]
- 9. vanderlicklab.yale.edu [vanderlicklab.yale.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. islandscholar.ca [islandscholar.ca]
- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 13. Model Membrane Systems and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Model for the Solubilization of Membranes into Nanodisks by Styrene Maleic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Studying membrane protein-lipid specificity through direct native mass spectrometric analysis from tunable proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies to Prevent POPC Oxidation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in experimental settings. The following troubleshooting guides and FAQs address common issues to help ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is POPC and why is it susceptible to oxidation?
A1: POPC is a monounsaturated phospholipid commonly used to create model cell membranes (liposomes). Its susceptibility to oxidation stems from the double bond in its oleoyl (B10858665) (sn-2) fatty acid chain.[1][2] This double bond is a primary target for reactive oxygen species (ROS), which can initiate a chain reaction leading to the degradation of the lipid.[1][2]
Q2: What are the primary products of POPC oxidation?
A2: The oxidation of the double bond in the oleoyl chain of POPC can lead to the formation of two stable products:
-
PoxnoPC (1-palmitoyl-2-(9′-oxo-nonanoyl)-sn-glycero-3-phosphocholine), which has an aldehyde group.
-
PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine), which has a carboxyl group.[1][2] These truncated lipids have altered chemical structures that can significantly impact membrane properties.[1][2]
Q3: How can oxidized POPC affect my experimental results?
A3: The presence of oxidized POPC can significantly alter the biophysical properties of lipid bilayers, leading to unreliable and misleading experimental outcomes.[3] Key effects include:
-
Changes in Membrane Structure: The addition of oxidized lipids can decrease the bilayer thickness and alter the area per lipid molecule.[1][2] For instance, the presence of PoxnoPC tends to decrease the area per lipid more significantly than PazePC.[1][2]
-
Increased Permeability: Even low concentrations of oxidized POPC can increase the permeability of the membrane to ions and small molecules, including water.[2][3][4] This can compromise the integrity of liposomes and affect drug delivery studies.
-
Altered Fluidity: Oxidized lipids can change the order of the lipid acyl chains, affecting membrane fluidity. PoxnoPC can make the POPC acyl chains slightly more ordered, while PazePC can decrease the order.[1][2]
-
Induction of Cellular Responses: Oxidized phospholipids (B1166683) can trigger various biological responses, including inflammation and apoptosis, which can confound results in cell-based assays.[5]
Troubleshooting Guide
Issue 1: Inconsistent results in liposome-based assays.
-
Possible Cause: Your POPC may have oxidized during storage or handling, leading to batch-to-batch variability in your liposomes.
-
Solution:
-
Verify Storage Conditions: Ensure POPC is stored at -20°C or lower in a glass container under an inert atmosphere (argon or nitrogen).[6] Avoid repeated freeze-thaw cycles.
-
Check for Oxidation: Use a reliable method to test for lipid peroxidation in your POPC stock and liposome (B1194612) preparations. See the "Experimental Protocols" section for a detailed TBARS assay protocol.
-
Implement Antioxidants: Incorporate a suitable antioxidant, such as alpha-tocopherol (B171835) (vitamin E) or butylated hydroxytoluene (BHT), into your liposome formulation to prevent in-process oxidation.[7]
-
Issue 2: Liposomes show increased leakage of encapsulated contents.
-
Possible Cause: The presence of oxidized POPC is increasing the permeability of your liposome bilayer.[3][4]
-
Solution:
-
Minimize Exposure to Oxygen: During liposome preparation, use degassed buffers and purge vials with an inert gas (argon or nitrogen) to minimize oxygen exposure.[8]
-
Protect from Light: Light, especially UV light, can promote the generation of reactive oxygen species and accelerate lipid oxidation.[5] Protect your samples from light by using amber vials or covering them with foil.
-
Use a Combination of Antioxidants: For enhanced protection, consider using a combination of a lipophilic antioxidant (like α-tocopherol) that resides in the lipid bilayer and a hydrophilic antioxidant (like ascorbic acid or glutathione) in the aqueous phase.[9]
-
Issue 3: Difficulty reproducing results from published studies.
-
Possible Cause: Subtle differences in experimental procedures, such as handling of lipids or exposure to air, can lead to varying levels of POPC oxidation, causing discrepancies in results.
-
Solution:
-
Standardize Handling Procedures: Develop and adhere to a strict protocol for handling POPC, from thawing to liposome formation. See the "Experimental Workflow for Handling POPC" diagram below.
-
Source High-Purity Lipids: Ensure you are using high-purity POPC from a reputable supplier, as impurities can catalyze oxidation.
-
Document Everything: Keep detailed records of storage conditions, handling procedures, and any antioxidants used for each experiment to help identify potential sources of variability.
-
Quantitative Data on Antioxidant Efficacy
The effectiveness of antioxidants in preventing lipid peroxidation can vary. The table below summarizes the protective effects of different antioxidants on lipid oxidation in liposomes.
| Antioxidant | Type | Location in Liposome | Efficacy in Preventing Oxidation | Reference |
| α-Tocopherol (Vitamin E) | Lipophilic | Lipid Bilayer | Highly effective at scavenging peroxyl radicals and breaking the peroxidation chain reaction.[9][10] | [9][10] |
| β-Carotene | Lipophilic | Lipid Bilayer | More powerful inhibitor of singlet oxygen-mediated lipid peroxidation than α-tocopherol at the same molar percentage.[7] | [7] |
| Butylated Hydroxytoluene (BHT) | Lipophilic | Lipid Bilayer | Synthetic antioxidant commonly used to prevent oxidation of unsaturated fatty acids in liposomes during storage.[7] | [7] |
| Ascorbic Acid (Vitamin C) | Hydrophilic | Aqueous Core | Effective at scavenging aqueous reactive oxygen species. Can regenerate α-tocopherol from its oxidized form.[9] | [9] |
| Glutathione (GSH) | Hydrophilic | Aqueous Core | Can act as a free radical scavenger and regenerate α-tocopherol. Liposomes with both GSH and α-tocopherol show enhanced protection.[9] | [9] |
| N-acetylcysteine (NAC) | Hydrophilic | Aqueous Core | A water-soluble antioxidant that can be encapsulated in the aqueous phase of liposomes.[11] | [11] |
Experimental Protocols
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation.[12]
Materials:
-
Liposome sample
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or fluorometer
Procedure:
-
To 0.5 mL of your liposome suspension, add 0.5 mL of TCA solution to precipitate lipids and proteins.
-
Add a small amount of BHT to prevent further oxidation during the assay.
-
Vortex the mixture and centrifuge at 3000 x g for 15 minutes.
-
Transfer 0.5 mL of the supernatant to a new tube.
-
Add 0.5 mL of TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for 15 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples to room temperature.
-
Measure the absorbance of the pink-colored adduct at 532 nm using a spectrophotometer.
-
Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with the MDA standard.
Protocol 2: Preparation of Liposomes with Incorporated α-Tocopherol
Materials:
-
POPC in chloroform (B151607)
-
α-Tocopherol in chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
In a round-bottom flask, combine the desired amount of POPC in chloroform with α-tocopherol in chloroform. A typical molar ratio is 99:1 (POPC:α-tocopherol).
-
Mix thoroughly.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired volume of buffer by vortexing. This will form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
Visualizations
Caption: Experimental workflow for handling POPC to minimize oxidation.
Caption: The chemical pathway of lipid peroxidation.
References
- 1. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01692G [pubs.rsc.org]
- 2. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Therapeutic Uses of Antioxidant Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encapsula.com [encapsula.com]
- 9. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extrusion Methods for POPC Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of extrusion methods for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of extruding POPC liposomes?
A1: Extrusion is a technique used to reduce the size and lamellarity of liposomes, transforming larger, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution.[1][2] This process is crucial for applications requiring well-defined vesicle characteristics, such as in drug delivery systems, to ensure consistent performance and stability.[1][2]
Q2: What is a typical starting concentration for the POPC lipid solution before extrusion?
A2: A common starting lipid concentration for extrusion is in the range of 10 mg/mL to 20 mg/mL.[3][4] However, concentrations can be adjusted based on the specific application and lipid composition. Higher concentrations may lead to difficulties during extrusion.[5]
Q3: How many extrusion passes are recommended for optimal results?
A3: Generally, 5 to 10 passes through the polycarbonate membrane are sufficient to achieve a homogenous population of unilamellar vesicles.[6] While increasing the number of passes can lead to a decrease in particle size, the effect tends to plateau after a certain number of cycles.[5][7] Three cycles of extrusion has been shown to be sufficient to generate a homogenous liposomal preparation.[8]
Q4: Should the extrusion be performed at a specific temperature for POPC liposomes?
A4: Yes, it is recommended to perform the extrusion at a temperature above the phase transition temperature (Tc) of the lipid. For POPC, the Tc is -2°C, so extrusion can be effectively performed at room temperature.[4] However, for lipid mixtures with higher Tc, a heating block on the extruder is necessary to prevent lipid coagulation and membrane blockage.[2][9]
Q5: What is the expected lipid loss during the extrusion process?
A5: Some lipid loss during extrusion is unavoidable due to adherence to the apparatus, syringes, and the membrane itself.[10] The extrusion step can yield lipid losses of approximately 10-20%.[11] Using gas-tight syringes and a mini-extruder can help minimize this loss to under 10%.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI) | - Insufficient number of extrusion passes.- Membrane pore size is too large.- Inadequate hydration of the lipid film. | - Increase the number of passes through the membrane (e.g., 10-15 passes).[5]- Use a membrane with a smaller pore size.[8]- Ensure the lipid film is fully hydrated before extrusion. |
| Liposome (B1194612) size is larger than the membrane pore size | - Membrane may be torn or compromised.- The extrusion process was performed too quickly.- High lipid concentration. | - Inspect the membrane for damage and replace if necessary.- Perform the extrusion at a slower, more controlled rate.[5]- Reduce the initial lipid concentration.[5] |
| Difficulty extruding the liposome suspension (high back pressure) | - Lipid concentration is too high.- Extrusion temperature is below the lipid's phase transition temperature.- The initial multilamellar vesicles are too large.- Clogged membrane. | - Dilute the lipid suspension.- Increase the temperature of the extruder to above the Tc of all lipid components.[3]- Pre-filter the suspension through a larger pore size membrane first.[2]- Perform freeze-thaw cycles (5-10 times) on the MLV suspension before extrusion to reduce lamellarity.[11][12]- Replace the polycarbonate membrane after the first few passes if clogging is suspected.[3] |
| Liposome suspension is leaking from the extruder | - Improper assembly of the extruder.- Worn or damaged O-rings or gaskets.- Luer lock connections are not secure. | - Ensure all components of the extruder are assembled correctly and tightened according to the manufacturer's instructions.- Inspect and replace any worn seals.- Securely fasten all syringe connections.[4] |
| Low encapsulation efficiency of hydrophilic drugs | - Passive encapsulation during hydration is inefficient.- Drug leakage during extrusion. | - While extrusion itself doesn't primarily affect encapsulation achieved during hydration, optimizing the hydration step is key.[6] Consider alternative loading methods like active loading (pH gradient) for suitable drugs, which is performed after liposome formation. |
Experimental Protocols
Protocol 1: Preparation of POPC Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve 20 mg of POPC in a 3:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) in a round-bottom flask.[13]
-
Remove the organic solvent using a rotary evaporator under vacuum at 35-45°C to form a thin, uniform lipid film on the flask wall.[13]
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film with 1-2 mL of the desired aqueous buffer (e.g., PBS).
-
Vortex the flask vigorously for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[14]
-
-
Optional: Freeze-Thaw Cycles:
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane to the second syringe. This constitutes one pass.
-
Repeat the extrusion for a total of 11-15 passes.
-
The resulting solution contains unilamellar liposomes with a diameter close to the pore size of the membrane.
-
Quantitative Data Summary
Table 1: Effect of Membrane Pore Size on Final Liposome Diameter
| Membrane Pore Size (nm) | Applied Pressure | Number of Passes | Resulting Liposome Diameter (nm) |
| 30 | 400-500 psi | 5 | 66 ± 28 |
| 100 | 125 psi | 5 | 138 ± 18 |
| 400 | 25 psi | 2 | 360 ± 25 |
| Data adapted from a study on pressure-controlled extrusion.[6] |
Table 2: Influence of Number of Extrusion Passes on POPC Liposome Size and PDI
| Number of Passes | Average Size (nm) | Polydispersity Index (PDI) |
| 1 | Varies | > 0.2 |
| 6 | ~110 | ~0.1 |
| >6 | Stable around 105 | < 0.1 |
| Qualitative trend adapted from experimental observations.[7] |
Visualizations
Caption: Workflow for POPC liposome preparation via thin-film hydration and extrusion.
Caption: Decision tree for troubleshooting high back pressure during liposome extrusion.
References
- 1. Extrusion for unilamellar liposome formation [manufacturingchemist.com]
- 2. sterlitech.com [sterlitech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 6. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C16-18:1 PC Vesicles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize leakage from C16-18:1 Phosphatidylcholine (PC) vesicles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of leakage from C16-18:1 PC vesicles?
Leakage from this compound vesicles, which are commonly composed of lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), is primarily attributed to the physical state and composition of the lipid bilayer. Key factors include:
-
Phase Transition Temperature (Tm): this compound has a low phase transition temperature (Tm) of -2°C.[1] Above this temperature, the membrane is in a fluid, liquid-crystalline phase, which is inherently more permeable to encapsulated contents compared to the rigid gel phase.[2]
-
Membrane Packing: The presence of the unsaturated oleoyl (B10858665) (18:1) chain introduces a "kink" in the lipid tail, preventing tight packing of the phospholipids. This creates free volume within the bilayer, facilitating the escape of entrapped molecules.
-
Instability During Storage: Over time, vesicles can undergo fusion, aggregation, or hydrolysis of the ester linkages in the phospholipids.[] Hydrolysis leads to the formation of lysophospholipids and free fatty acids, which can increase membrane permeability.[]
-
Osmotic Stress: A significant mismatch between the osmolarity of the intra-vesicular and extra-vesicular solutions can induce stress on the bilayer, leading to rupture and leakage.
Q2: How does cholesterol help in minimizing leakage?
Cholesterol is a critical component for stabilizing phospholipid bilayers and reducing leakage.[2][4] It intercalates between the phospholipid molecules and modulates the physical properties of the membrane in several ways:
-
Increases Membrane Packing and Ordering: Cholesterol's rigid sterol ring structure fills the free volume between the kinked acyl chains of this compound. This increases the packing density and order of the lipid tails.[5]
-
Reduces Permeability: By increasing the packing and reducing the free volume, cholesterol effectively decreases the permeability of the bilayer to water-soluble molecules.[4]
-
Modulates Membrane Fluidity: In the fluid phase (above Tm), cholesterol decreases the mobility of the acyl chains, making the membrane less fluid and less permeable. Conversely, in the gel phase (below Tm), it disrupts the tight packing, increasing fluidity but still generally decreasing permeability compared to the fluid phase without cholesterol.[2]
Q3: What is the optimal concentration of cholesterol to use?
The optimal concentration of cholesterol for minimizing leakage typically ranges from 30 to 50 mol%. At these concentrations, cholesterol can effectively order the fluid this compound bilayer and significantly reduce permeability. Studies have shown that increasing cholesterol content up to 50% enhances membrane resistance to leakage.[6]
Q4: Can the choice of buffer and storage conditions affect vesicle leakage?
Yes, the buffer composition and storage conditions are crucial for maintaining vesicle stability and minimizing leakage.
-
pH: The pH of the buffer should be chosen to ensure the stability of the encapsulated molecule and the lipids. For PC vesicles, a neutral pH (around 7.4) is commonly used.
-
Ionic Strength: The ionic strength of the buffer can influence vesicle aggregation. Using buffers with physiological ionic strength (e.g., ~150 mM NaCl) is generally recommended.
-
Temperature: For this compound vesicles, which are in the fluid phase at common storage temperatures (4°C and above), it is generally advisable to store them at lower temperatures within this range to reduce the kinetic energy of molecules and slow down diffusion processes. While storage below the Tm in the gel phase can reduce leakage, the freezing process can damage the vesicles if not done carefully with cryoprotectants.
-
Light and Oxygen: Unsaturated fatty acids like oleic acid (18:1) are susceptible to oxidation.[] It is recommended to store vesicles in the dark and in containers with minimal headspace or purged with an inert gas (like argon or nitrogen) to prevent lipid peroxidation, which can compromise membrane integrity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High initial leakage immediately after preparation. | - Inefficient removal of unencapsulated material.- Suboptimal vesicle formation (e.g., presence of defects).- High osmotic gradient across the membrane. | - Ensure thorough purification using size exclusion chromatography or dialysis.- Optimize the extrusion process (e.g., sufficient passes through the membrane).- Use iso-osmolar solutions for both the interior and exterior of the vesicles. |
| Progressive leakage during storage. | - Lipid hydrolysis or oxidation.- Vesicle fusion or aggregation.- Microbial contamination. | - Incorporate cholesterol (30-50 mol%) into the formulation.[4][6]- Store at a consistent, low temperature (e.g., 4°C).- Protect from light and oxygen by using amber vials and purging with inert gas.[]- Prepare and handle vesicles under sterile conditions. |
| Inconsistent leakage rates between batches. | - Variation in vesicle size distribution.- Inconsistent lipid composition. | - Maintain a consistent number of extrusion cycles and use well-defined pore size membranes.[7]- Carefully weigh and dissolve lipids to ensure accurate molar ratios in each batch.[6] |
| Encapsulated molecule appears to be degrading. | - Unsuitable pH of the internal solution.- Adsorption of the molecule to the bilayer surface. | - Adjust the pH of the hydration buffer to one that ensures the stability of the encapsulated molecule.- Consider the charge of the encapsulated molecule and the zwitterionic nature of PC to minimize surface interactions. |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles with Cholesterol by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
This compound (POPC)
-
Cholesterol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of this compound and cholesterol in chloroform to achieve the target molar ratio (e.g., 70:30).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen hydration buffer (containing the molecule to be encapsulated) by vortexing. The temperature of the buffer should be above the Tm of the lipid mixture. For POPC, room temperature is sufficient. This will form multilamellar vesicles (MLVs).[8]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[9]
-
Transfer the MLV suspension to one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane a sufficient number of times (e.g., 11-21 passes) to form LUVs of a uniform size. For saturated lipids, this step should be performed above their Tm.[10]
-
-
Purification:
-
Remove the unencapsulated material by passing the vesicle suspension through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the external buffer.
-
Protocol 2: Calcein (B42510) Leakage Assay
This fluorescence-based assay is a common method to quantify vesicle leakage.
Materials:
-
Calcein-encapsulated vesicles (prepared as in Protocol 1, using a high concentration of calcein, e.g., 50-100 mM, in the hydration buffer)
-
External buffer (same as the external buffer for the vesicles)
-
Triton X-100 (10% v/v solution)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Dilute the calcein-encapsulated vesicle suspension in the external buffer to a suitable volume for the fluorometer cuvette.
-
-
Fluorescence Measurement:
-
Record the initial fluorescence intensity (F₀) of the vesicle suspension. This represents the baseline leakage.
-
Monitor the fluorescence intensity (Ft) over time at the desired temperature. An increase in fluorescence indicates leakage of calcein from the vesicles, as its self-quenching is relieved upon dilution in the external buffer.
-
At the end of the experiment, add a small volume of Triton X-100 solution to the cuvette to lyse all vesicles and release all encapsulated calcein. Record the maximum fluorescence intensity (Fmax).[5]
-
-
Calculation of Percentage Leakage:
-
The percentage of leakage at time 't' can be calculated using the following formula: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100
-
Visualizations
Caption: Workflow for vesicle preparation and leakage assessment.
Caption: Effect of cholesterol on membrane packing and leakage.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Comparative Properties and Methods of Preparation of Lipid Vesicles (Liposomes) | Annual Reviews [annualreviews.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. vanderlicklab.yale.edu [vanderlicklab.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Curvature-Dependent Recognition of Ethanolamine Phospholipids by Duramycin and Cinnamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phospholipase Assays Using C16-18:1 PC
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phospholipase assays utilizing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (C16-18:1 PC or POPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and solutions to refine your experimental protocols.
1. Substrate Preparation and Handling
Q1: My this compound substrate is difficult to dissolve or forms aggregates in the assay buffer. What can I do?
A1:
-
Cause: Phospholipids (B1166683) like this compound are sparingly soluble in aqueous solutions and tend to form micelles or liposomes. Improper solubilization can lead to inconsistent enzyme access and variable results.
-
Solution:
-
Sonication: After adding the this compound to the assay buffer, sonicate the mixture to create small, uniform vesicles. This increases the surface area available for the enzyme.
-
Detergent Use: Incorporate a non-ionic detergent, such as Triton X-100, into the assay buffer. Triton X-100 forms mixed micelles with the phospholipid, which can provide a more consistent and accessible substrate presentation for the enzyme.[1][2][3] The optimal concentration of Triton X-100 needs to be determined empirically for your specific assay conditions.
-
Solvent Evaporation: To ensure a homogenous preparation, first dissolve the this compound in an organic solvent like chloroform (B151607) or ethanol. Then, evaporate the solvent under a stream of nitrogen to form a thin lipid film. Finally, hydrate (B1144303) the film with the assay buffer.
-
Q2: I am observing high background signal in my fluorescent phospholipase assay.
A2:
-
Cause: High background fluorescence can originate from the substrate itself, contaminants, or non-enzymatic hydrolysis.
-
Solution:
-
Substrate Purity: Ensure the purity of your this compound substrate. Impurities can be fluorescent or can interfere with the assay.
-
Blank Controls: Always include a "no enzyme" control to measure the background fluorescence of the substrate and buffer. Subtract this value from your experimental readings.
-
pH and Temperature: Optimize the pH and temperature of your assay to minimize non-enzymatic hydrolysis of the substrate.
-
Reagent Quality: Use high-purity reagents and solvents to prepare your assay buffers.
-
2. Enzyme Activity and Kinetics
Q3: My phospholipase activity is lower than expected.
A3:
-
Cause: Low enzyme activity can be due to a variety of factors, including suboptimal assay conditions, enzyme instability, or the presence of inhibitors.
-
Solution:
-
Cofactor Requirements: Ensure that all necessary cofactors for your phospholipase are present in the assay buffer. For example, many phospholipase A2 enzymes require Ca2+.[4]
-
pH and Temperature Optima: Verify that the assay is being performed at the optimal pH and temperature for your specific enzyme.
-
Enzyme Concentration: Titrate the enzyme concentration to find the optimal range for your assay.
-
Substrate Presentation: As mentioned in Q1, the physical state of the this compound substrate is critical. Experiment with different solubilization methods (sonication, detergents) to ensure the enzyme has proper access to the substrate.
-
Q4: How does the mixed-acyl chain nature of this compound affect enzyme kinetics?
A4: The presence of two different fatty acids (palmitic acid at sn-1 and oleic acid at sn-2) can influence the activity and specificity of different phospholipases. For instance, some phospholipase A2 enzymes may show preferential hydrolysis of the oleic acid at the sn-2 position. It is important to consider that the kinetic parameters (Km and Vmax) may differ from those obtained with phospholipids containing two identical fatty acyl chains. Kinetic models like "surface dilution kinetics" have been developed to better understand the action of phospholipases on substrates within mixed micelles.[1][5]
3. Data Interpretation and Analysis
Q5: How can I accurately quantify the products of my phospholipase assay?
A5:
-
Method Selection: The method for product quantification will depend on the type of phospholipase and the assay format.
-
Phospholipase A2 (PLA2): The products are a free fatty acid (oleic acid) and lysophosphatidylcholine (B164491) (1-palmitoyl-sn-glycero-3-phosphocholine). These can be quantified using:
-
Phospholipase C (PLC): The products are phosphocholine (B91661) and diacylglycerol (1-palmitoyl-2-oleoyl-sn-glycerol). These can be measured by:
-
Phospholipase D (PLD): The products are choline (B1196258) and phosphatidic acid (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate). Quantification can be achieved through:
-
Colorimetric/Fluorometric Assays: Coupled enzyme assays that measure choline production.
-
LC-MS/MS: For direct measurement of phosphatidic acid.
-
-
Q6: I am seeing variability between replicate experiments. What are the common sources of error?
A6:
-
Cause: Variability can arise from inconsistent substrate preparation, pipetting errors, temperature fluctuations, and timing of reactions.
-
Solution:
-
Standardized Protocols: Adhere strictly to a detailed, written protocol.
-
Master Mixes: Prepare master mixes of reagents to minimize pipetting variability between wells.
-
Temperature Control: Ensure all reagents and plates are equilibrated to the correct temperature before starting the assay. Use a temperature-controlled plate reader or water bath.
-
Consistent Timing: Use a multichannel pipette to start and stop reactions simultaneously for multiple samples.
-
Data Presentation
Table 1: General Troubleshooting for Phospholipase Assays with this compound
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Substrate instability/degradation | Prepare fresh substrate solution for each experiment. Store stock solutions properly. |
| Autofluorescence of compounds | Run controls without enzyme to determine background fluorescence. | |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers. | |
| Low Signal or No Activity | Suboptimal assay conditions (pH, temp) | Optimize pH and temperature for your specific enzyme. |
| Inactive enzyme | Ensure proper enzyme storage and handling. Avoid repeated freeze-thaw cycles. | |
| Incorrect substrate preparation | Experiment with sonication or detergents (e.g., Triton X-100) to ensure proper substrate presentation. | |
| High Variability (Poor Reproducibility) | Inconsistent substrate preparation | Prepare a large batch of substrate vesicles/micelles for a set of experiments. |
| Pipetting errors | Use calibrated pipettes and prepare master mixes. | |
| Temperature fluctuations | Ensure consistent temperature control throughout the assay. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
Experimental Protocols
Detailed Methodology: Fluorescent Phospholipase A2 (PLA2) Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.
-
Substrate Preparation:
-
Prepare a stock solution of a fluorescent this compound analog (e.g., with a BODIPY or NBD-labeled fatty acid at the sn-2 position) in a suitable organic solvent (e.g., ethanol).
-
In a glass vial, add the desired amount of the fluorescent substrate.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in the assay buffer (e.g., Tris-HCl with CaCl2) to the desired final concentration.
-
Sonicate the suspension on ice until the solution is clear to form small unilamellar vesicles.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer.
-
Add the prepared fluorescent this compound substrate solution to each well.
-
Add your PLA2 enzyme solution to the experimental wells. For control wells, add an equal volume of assay buffer.
-
Incubate the plate at the optimal temperature for your enzyme, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. The increase in fluorescence corresponds to the release of the fluorescent fatty acid.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls) from the experimental values.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the rate of fluorescence increase per unit of time per amount of enzyme.
-
Mandatory Visualizations
Caption: Experimental workflow for a fluorescent phospholipase A2 assay.
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation.
Caption: Troubleshooting decision tree for common phospholipase assay issues.
References
- 1. escholarship.org [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of 1-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a common precursor of platelet-activating factor and eicosanoids, by human platelet phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Model of Interfacial Kinetics for Phospholipases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Phase Separation in POPC-Containing Lipid Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)-containing lipid mixtures. Here, you will find information to help you understand, control, and characterize phase separation in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during experiments with POPC-containing lipid mixtures.
Question: I am observing unexpected phase separation in my POPC liposomes. What are the potential causes?
Answer: Unexpected phase separation in POPC-containing lipid mixtures can be triggered by several factors:
-
Lipid Composition: The presence of lipids with high transition temperatures (Tm), such as saturated lipids like dipalmitoylphosphatidylcholine (DPPC) or sphingomyelin (B164518) (SM), can promote the formation of ordered domains within the fluid POPC matrix.[1][2] Cholesterol is another key component known to induce phase separation, leading to the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases.[3][4][5][6]
-
Temperature: Experiments conducted below the main phase transition temperature of any lipid component in the mixture can lead to the formation of gel-phase domains. Ensure your experimental temperature is appropriate for the specific lipid composition. The main transition temperature of pure POPC is approximately -2°C.[7]
-
Contaminants: The presence of impurities or oxidized lipids can alter the physical properties of the membrane and induce phase separation.[8]
-
Ion Concentration: The presence of divalent cations (e.g., Ca²⁺) can interact with lipid headgroups and influence membrane organization.[9][10]
-
pH: Changes in pH can alter the charge of certain lipid headgroups, which can in turn affect lipid packing and phase behavior.
Question: My liposome (B1194612) formulation appears aggregated or is showing signs of fusion. Could this be related to phase separation?
Answer: Yes, phase separation can influence the stability of your liposome formulation. The presence of distinct lipid domains can create boundaries that may act as focal points for vesicle aggregation or fusion. Additionally, factors that promote phase separation, such as the inclusion of certain lipids or improper temperature control during preparation, can also contribute to colloidal instability.
Question: How can I prevent or minimize phase separation in my POPC-containing liposome formulation?
Answer: To prevent or minimize phase separation, consider the following strategies:
-
Lipid Selection: If phase separation is undesirable for your application, choose lipids with similar physical properties (e.g., transition temperatures and acyl chain length) to POPC. Avoid lipids known to strongly partition into ordered domains.
-
Temperature Control: Prepare and handle your liposomes at a temperature that promotes a homogenous lipid mixture. For many POPC-based systems, this means working above the transition temperatures of all components.[11]
-
Homogenization: Employ robust homogenization techniques, such as extrusion or sonication, to ensure a uniform distribution of lipids within the bilayer.[11][12]
-
Storage Conditions: Store liposome formulations at an appropriate temperature to maintain their stability. Freeze-thaw cycles can induce phase separation and aggregation. Lyophilization (freeze-drying) with appropriate cryoprotectants can be a suitable long-term storage method.[13][14]
-
Inclusion of "Linactants": Certain molecules, like vitamin E, can preferentially accumulate at domain boundaries and help to disperse phase-separated domains.[15]
Frequently Asked Questions (FAQs)
What is lipid phase separation?
Lipid phase separation is the lateral segregation of different lipid molecules within a membrane into distinct domains with different physical properties. In POPC-containing mixtures, this often manifests as the coexistence of a liquid-disordered (Ld) phase, which is rich in unsaturated lipids like POPC, and a liquid-ordered (Lo) phase, enriched in saturated lipids and cholesterol.[3][4][16]
Why is POPC often used in studies of phase separation?
POPC has a low phase transition temperature (-2°C), meaning it exists in a fluid, liquid-disordered state at typical experimental temperatures.[7][17] This makes it an excellent model for the fluid matrix of biological membranes and allows for the study of how other lipids, such as sphingomyelin and cholesterol, form ordered domains within this fluid environment.[3][4][18]
What are "lipid rafts"?
Lipid rafts are hypothesized to be nanoscale, dynamic domains in the plasma membrane of living cells that are enriched in cholesterol and sphingolipids.[19] These domains are thought to be in a liquid-ordered phase and play important roles in cellular processes like signal transduction. Ternary mixtures of POPC, a high-Tm lipid like sphingomyelin, and cholesterol are often used as model systems to study the physical principles underlying lipid raft formation.[3][4][6]
How can I detect and visualize phase separation in my POPC-containing vesicles?
Several microscopy techniques are commonly used to visualize phase separation in giant unilamellar vesicles (GUVs):
-
Fluorescence Microscopy: This is the most common method. It involves labeling the lipid mixture with fluorescent probes that preferentially partition into one of the lipid phases.[20][21][22] For example, a probe that favors the Ld phase will illuminate the POPC-rich regions, while a probe that prefers the Lo phase will highlight the ordered domains.
-
Confocal and Two-Photon Microscopy: These techniques provide higher resolution imaging and are particularly useful for visualizing fine details of domain structure and for reducing background fluorescence.[20][23]
-
Laurdan Staining: The fluorescent probe Laurdan is sensitive to the local lipid packing. Its emission spectrum shifts depending on the water content in the bilayer, allowing for the visualization of different lipid phases without relying on preferential partitioning.[23][24]
-
Atomic Force Microscopy (AFM): AFM can be used to image the topography of supported lipid bilayers, revealing height differences between different lipid phases. It has also been applied to ruptured GUVs to study phase separation.[25]
Quantitative Data
Table 1: Phase Transition Temperatures (Tm) of Common Lipids
| Lipid | Abbreviation | Tm (°C) |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 41 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | 55 |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | -2 |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | -17 |
| N-palmitoyl-sphingomyelin | PSM | ~41 |
Data sourced from Avanti Polar Lipids and other literature.[7]
Table 2: Influence of Cholesterol on Phase Behavior of POPC/Sphingomyelin Mixtures
| POPC (mol%) | Sphingomyelin (mol%) | Cholesterol (mol%) | Observed Phase(s) at 23°C |
| 60 | 20 | 20 | Ld + Lo |
| 40 | 40 | 20 | Ld + Lo |
| 33 | 33 | 33 | Ld + Lo |
| 20 | 60 | 20 | Ld + Lo + So |
This table provides a simplified representation based on published phase diagrams.[3][4] Ld = liquid-disordered, Lo = liquid-ordered, So = solid-ordered.
Experimental Protocols
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
This protocol is a standard method for preparing GUVs, which are ideal for visualizing micron-scale phase separation using microscopy.[21]
-
Lipid Film Preparation:
-
Prepare a lipid mixture of POPC and other desired lipids (e.g., DPPC, cholesterol) in a chloroform/methanol solvent mixture.
-
Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto two conductive indium tin oxide (ITO)-coated glass slides.
-
Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all traces of organic solvent.
-
-
Assembly of the Electroformation Chamber:
-
Create a chamber by placing a silicone or Teflon spacer between the two ITO slides, with the conductive sides facing each other.
-
Fill the chamber with a swelling solution (e.g., sucrose (B13894) solution of a specific osmolarity).
-
-
Electroformation:
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of all lipid components.
-
Gradually decrease the frequency and voltage to detach the newly formed vesicles from the slides.
-
-
Harvesting GUVs:
-
Carefully collect the GUV suspension from the chamber.
-
The GUVs can now be observed under a microscope. For observation of phase separation, the temperature can be lowered to the desired experimental temperature.
-
Protocol 2: Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common method for producing large unilamellar vesicles (LUVs) with a defined size.[11][26]
-
Thin-Film Hydration:
-
Dissolve the desired lipid mixture in an organic solvent (e.g., chloroform) in a round-bottom flask.[26]
-
Remove the solvent using a rotary evaporator to create a thin lipid film on the wall of the flask.[26]
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.[26]
-
Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the highest Tm of the lipid components.[11][26] This will result in a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into a lipid extruder.
-
Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes).[12][27] This process should also be performed at a temperature above the lipid Tm.
-
The resulting solution will contain unilamellar vesicles with a diameter close to the pore size of the membrane used.
-
Visualizations
Caption: Workflow for GUV preparation via electroformation.
Caption: Factors influencing phase separation in POPC mixtures.
Caption: Troubleshooting logic for phase separation issues.
References
- 1. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 2. Phase Separation and Fluctuations in Mixtures of a Saturated and an Unsaturated Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin/phosphatidylcholine/cholesterol phase diagram: boundaries and composition of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingomyelin/Phosphatidylcholine/Cholesterol Phase Diagram: Boundaries and Composition of Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Photo-activated phase separation in giant vesicles made from different lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 10. Physical Concept to Explain the Regulation of Lipid Membrane Phase Separation under Isothermal Conditions [mdpi.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Tuning Membrane Phase Separation Using Nonlipid Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase Separation in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lipid raft components cholesterol and sphingomyelin increase H+/OH− permeability of phosphatidylcholine membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingomyelin/Phosphatidylcholine and Cholesterol Interactions Studied by Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontierspartnerships.org [frontierspartnerships.org]
- 22. Biophysical Analysis of Lipid Domains by Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Widefield microscopy for live imaging of lipid domains and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
improving the encapsulation efficiency of drugs in POPC liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the encapsulation efficiency of drugs in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the liposomal encapsulation of drugs.
Problem: Low Encapsulation Efficiency for a Hydrophilic Drug
Possible Causes & Solutions
-
Inadequate Hydration of Lipid Film: Insufficient hydration can lead to the formation of poorly organized lipid bilayers with a small aqueous core, thus limiting the space for hydrophilic drug encapsulation.
-
Solution: Ensure the temperature of the hydrating medium is above the gel-liquid crystal transition temperature (Tc) of the lipids.[1] For POPC, this is -2°C, so hydration can be performed at room temperature.[2] Vigorous agitation, such as vortexing or sonication, during hydration can also promote the formation of well-defined multilamellar vesicles (MLVs).[1]
-
-
Suboptimal Drug-to-Lipid Ratio: An excess of the drug relative to the lipid can lead to saturation of the aqueous core, with the unencapsulated drug remaining in the external medium.
-
Solution: Experiment with different drug-to-lipid molar ratios to find the optimal concentration for your specific drug. A common starting point is a 1:10 drug-to-lipid molar ratio, which can be adjusted as needed.
-
-
Passive Loading Limitations: Passive encapsulation, where the drug is present in the hydration buffer, is often inefficient for hydrophilic drugs as it relies on the small volume of the aqueous core.[3][4]
Problem: Low Encapsulation Efficiency for a Hydrophobic Drug
Possible Causes & Solutions
-
Poor Solubility of the Drug in the Lipid Bilayer: The drug may not be effectively partitioning into the lipid membrane.
-
Solution: Ensure the drug and lipids are fully dissolved in the organic solvent before forming the thin film.[1] You might need to test different organic solvent systems to achieve optimal co-solubility.
-
-
Drug Precipitation During Formulation: The drug may be precipitating out of the solution before it can be incorporated into the lipid bilayer.
-
Solution: For the thin-film hydration method, ensure the drug and lipids are evenly distributed in the thin film.[6] Slow and controlled evaporation of the organic solvent can help prevent drug crystallization.
-
-
Incorrect Lipid Composition: The composition of the lipid bilayer can influence the encapsulation of hydrophobic drugs.[7]
-
Solution: While this guide focuses on POPC liposomes, the addition of other lipids, such as cholesterol, can alter the fluidity and packing of the bilayer, which may improve the encapsulation of certain hydrophobic drugs.[8] However, be aware that cholesterol can also increase the rigidity of the membrane, potentially reducing encapsulation efficiency for some molecules.[9]
-
Problem: Liposomes are Leaky, Leading to Poor Drug Retention
Possible Causes & Solutions
-
High Membrane Fluidity: POPC has a low phase transition temperature, resulting in a relatively fluid membrane at room temperature, which might not be ideal for retaining certain drugs.
-
Solution: The addition of cholesterol can decrease the fluidity of the lipid bilayer, making it less permeable and improving drug retention.
-
-
Osmotic Mismatch: A significant difference in osmolarity between the interior and exterior of the liposomes can lead to swelling or shrinking, causing the leakage of the encapsulated drug.
-
Solution: Ensure that the osmolarity of the external buffer used for purification (e.g., dialysis or gel filtration) is similar to that of the buffer used for hydration.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between encapsulation efficiency and drug loading?
A1:
-
Encapsulation Efficiency (EE%) is the percentage of the total initial drug that is successfully entrapped within the liposomes.[][11] It is calculated as: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) , sometimes referred to as loading capacity, represents the amount of encapsulated drug relative to the total weight of the liposome (B1194612).[] It is calculated as: DL% = (Weight of Encapsulated Drug / Weight of Liposomes) x 100
Q2: How can I separate unencapsulated drug from my liposome preparation?
A2: Several methods can be used to separate free drug from liposomes, including:
-
Dialysis: This method uses a semi-permeable membrane to allow the diffusion of the free drug out of the liposome suspension while retaining the larger liposomes.[12]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Liposomes will elute first, followed by the smaller, free drug molecules.
-
Ultracentrifugation: By centrifuging at high speeds, the liposomes can be pelleted, and the supernatant containing the free drug can be removed.[12][13]
Q3: What is the difference between passive and active (remote) loading?
A3:
-
Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes. For hydrophilic drugs, this involves dissolving the drug in the aqueous buffer used for hydration.[3][4] For hydrophobic drugs, the drug is co-dissolved with the lipids in the organic solvent.[6] Passive loading is often simple but can be inefficient.[3]
-
Active (Remote) Loading: This technique involves loading the drug into pre-formed liposomes.[14] It typically relies on a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into the liposome's core.[3] Active loading can achieve much higher encapsulation efficiencies and drug-to-lipid ratios compared to passive loading.[15]
Data on Encapsulation Efficiency
The following table summarizes typical encapsulation efficiencies for different drug types and loading methods. Note that these values are illustrative and can vary significantly based on the specific drug, lipid composition, and experimental conditions.
| Drug Type | Loading Method | Liposome Composition | Typical Encapsulation Efficiency (%) |
| Hydrophilic | Passive Loading | POPC | 5 - 20 |
| Hydrophilic | Active Loading (pH gradient) | POPC/Cholesterol | > 90 |
| Hydrophobic | Passive Loading | POPC | 30 - 70 |
| Hydrophobic | Active Loading (with cyclodextrin) | POPC | > 90[16] |
Detailed Experimental Protocols
Protocol 1: Preparation of POPC Liposomes by Thin-Film Hydration and Extrusion (Passive Loading of a Hydrophilic Drug)
-
Lipid Film Formation:
-
Dissolve POPC and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[1][2]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[1][17]
-
Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[1]
-
-
Hydration:
-
Add an aqueous buffer containing the hydrophilic drug to the flask with the dried lipid film.[6] The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tc.[1]
-
Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[1]
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[18]
-
-
Purification:
Protocol 2: Active Loading of a Weakly Basic Drug using a pH Gradient
-
Preparation of Empty Liposomes:
-
Prepare POPC liposomes as described in Protocol 1 (steps 1-3), but hydrate (B1144303) the lipid film with an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
-
Creation of a pH Gradient:
-
Remove the acidic buffer from the exterior of the liposomes. This can be done by exchanging the external buffer with a neutral or basic buffer (e.g., phosphate-buffered saline, pH 7.4) using dialysis or size exclusion chromatography. This creates a pH gradient where the inside of the liposome is acidic and the outside is neutral/basic.
-
-
Drug Loading:
-
Dissolve the weakly basic drug in the external neutral/basic buffer.
-
Add the drug solution to the liposome suspension.
-
Incubate the mixture at a temperature above the lipid's Tc (e.g., 60°C) for a specific period (e.g., 10-30 minutes). The uncharged form of the drug will pass through the lipid bilayer into the acidic core, where it becomes protonated (charged) and is trapped.[3]
-
-
Purification:
-
Remove any remaining unencapsulated drug from the liposome suspension as described in Protocol 1, step 4.
-
Visualizations
Caption: Workflow for passive drug loading in POPC liposomes.
Caption: Troubleshooting decision tree for low encapsulation efficiency.
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remote loading of preencapsulated drugs into stealth liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposome Active Loading Technology - CD Formulation [formulationbio.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Liposome Encapsulation Rate Determination - Lifeasible [lifeasible.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Efficient Loading into and Controlled Release of Lipophilic Compound from Liposomes by Using Cyclodextrin as Novel Trapping Agent [jstage.jst.go.jp]
- 17. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
Technical Support Center: Protein Reconstitution in POPC Bilayers
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered when reconstituting membrane proteins into 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) bilayers.
Frequently Asked Questions (FAQs)
Q1: What is the first step in troubleshooting a failed protein reconstitution experiment?
The first step is to ensure the quality and stability of your purified membrane protein in its detergent-solubilized state. Protein aggregation or instability prior to reconstitution is a primary cause of failure.[1][2] High protein concentrations can compromise stability, so consider increasing the sample volume during lysis and chromatography.[1]
Q2: How do I choose the optimal lipid-to-protein ratio (LPR)?
The optimal LPR is protein-dependent and often requires empirical determination.[3] A higher LPR can favor complete protein incorporation, while a lower LPR may be better for ligand-interaction studies.[3] Start with a range of LPRs (e.g., from 1:500 to 1:2000 w/w) to identify the best condition for your specific protein. For instance, an LPR of 1:500 was used for the influenza A M2 protein, resulting in an average of 150 tetramers per proteoliposome.[4][5]
Q3: How does the choice of detergent impact reconstitution into POPC bilayers?
The detergent used to solubilize the membrane protein is critical. Its properties, such as the critical micelle concentration (CMC), can affect reconstitution efficiency and the final activity of the protein.[6][7][8] Detergents with a high CMC, like octylglucoside (OG), are generally easier to remove, which is crucial as residual detergent can denature the protein or inhibit its function.[4][9] The choice of detergent can also influence the structure and dynamics of the reconstituted protein.[6][8]
Q4: My protein is not incorporating into the POPC vesicles. What could be the cause?
Low incorporation efficiency can stem from several factors:
-
Inadequate Detergent Removal: If the detergent is not fully removed, proteoliposome formation will be incomplete.[4][10]
-
Incorrect Detergent-to-Lipid Ratio: Before adding the protein, it is advisable to saturate the liposomes with detergent to improve incorporation.[11] The effective detergent-to-lipid molar ratio (Reff) where lipids are saturated but not fully solubilized is a key parameter.[11][12]
-
Rapid Detergent Removal: A very fast removal of detergent can lead to protein aggregation before it has a chance to insert into the bilayer.[12][13]
-
Suboptimal pH or Ionic Strength: The pH and salt concentration of the buffer can influence electrostatic interactions between the protein and the zwitterionic POPC lipids, affecting incorporation.[1][2]
Q5: How can I control the orientation of my protein in the POPC bilayer?
Achieving a uniform protein orientation is a common challenge. In zwitterionic vesicles like pure POPC, there may be no inherent preference for orientation.[14] However, orientation can be influenced by:
-
Lipid Composition: Introducing charged lipids into the POPC bilayer can direct orientation. For example, incorporating negatively charged lipids like POPG can favor a specific orientation for proteins with asymmetrically charged termini.[14][15][16]
-
pH: Adjusting the pH can alter the net charge of the protein's termini, which can then interact favorably with charged or zwitterionic lipid headgroups to control orientation.[14][16]
-
Reconstitution Method: Direct insertion into detergent-saturated liposomes has been shown to promote unidirectional insertion for some proteins.[4][5]
Troubleshooting Guide
This section addresses specific problems and provides systematic approaches to resolve them.
Problem 1: Protein Aggregation Observed During or After Reconstitution
Protein aggregates can appear as visible particulate matter or be detected by techniques like Dynamic Light Scattering (DLS).[1][2] Aggregation is a common issue that leads to loss of function.[17]
| Potential Cause | Recommended Solution |
| Protein Instability | Ensure the protein is stable and monomeric in the initial detergent solution before starting reconstitution. Work at lower protein concentrations if possible.[1] |
| Rapid Detergent Removal | Slowing down the detergent removal process (e.g., using stepwise dialysis or sequential additions of Bio-Beads) allows the protein more time to correctly insert into the lipid bilayer.[12][18] |
| Suboptimal Buffer Conditions | Optimize the pH of the buffer. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase net charge and reduce aggregation.[1] Also, screen different salt concentrations (e.g., NaCl, KCl) to modulate electrostatic interactions.[2] |
| Hydrophobic Mismatch | The hydrophobic thickness of the POPC bilayer may not match the transmembrane domain of the protein, leading to exposure of hydrophobic residues and aggregation.[14] While less common with flexible proteins, this can be a factor. |
| Oxidation of Cysteine Residues | If the protein has exposed cysteine residues, aggregation can occur via intermolecular disulfide bonds. Add a reducing agent like DTT or TCEP to the buffer.[2] |
Problem 2: Low Reconstitution Efficiency or Yield
This manifests as a low amount of protein in the final proteoliposome fraction, which can be quantified using methods like sucrose (B13894) density gradient centrifugation.[11]
| Parameter | Optimization Strategy | Quantitative Data & Considerations |
| Lipid-to-Protein Ratio (LPR) | Test a range of LPRs. Higher ratios often improve incorporation.[3] | Start with molar ratios of 1:500, 1:1000, and 1:2000. For photosynthetic reaction centers, a 2000:1 ratio was optimal for complete incorporation.[3] For p14 fusogen, a ratio of ~1:300 was used.[19] |
| Detergent Type & Concentration | Use a detergent with a high CMC for easier removal (e.g., Octylglucoside).[4][9] Ensure the initial mixture is in the region of detergent-saturated liposomes, not fully solubilized micelles.[12] | The critical detergent-to-lipid ratio (Rsol) for complete solubilization should be avoided. Maximum reconstitution efficiency often occurs between the saturation (Rsat) and solubilization ratios.[12] For POPC/POPG liposomes, the saturation point with OG was found to be a molar ratio of roughly 5:1.[5] |
| Detergent Removal Method | The method of detergent removal significantly impacts efficiency.[9][20] | Dialysis: Slow but gentle. Effective for detergents with high CMCs.[9][20] Bio-Beads (Styrene Bead Adsorption): Efficient but can be too rapid if not controlled.[4][21] Use successive additions of small amounts of beads.[4][18] Size-Exclusion Chromatography (SEC): Good for separating proteoliposomes from empty micelles but only works if there's a significant size difference.[20][21] |
Problem 3: Reconstituted Protein is Inactive or Shows Low Activity
A functional assay is essential to confirm that the reconstituted protein is in its native, active conformation.[22][23] Loss of activity is a critical issue.
| Potential Cause | Recommended Solution |
| Residual Detergent | Even trace amounts of detergent can compromise or inhibit protein function.[4] Ensure complete detergent removal by using a sufficient amount of Bio-Beads or extensive dialysis.[4][10] A colorimetric assay can be used to quantify residual detergent.[4] |
| Incorrect Protein Folding/Orientation | The lipid environment influences protein structure and function.[6][14] The zwitterionic nature of POPC may not be sufficient for proper folding/activity. Try incorporating other lipids like POPG (anionic) or POPE (cone-shaped) that may better mimic the native membrane environment.[14] |
| Denaturation During Reconstitution | The process of removing detergent and inserting into the bilayer can be harsh.[13] Try performing the reconstitution at a lower temperature (e.g., 4°C), though this will slow the process.[1] Adding stabilizing co-solvents like glycerol (B35011) (5-20%) may also help. |
| Empty Liposomes | The final preparation contains both proteoliposomes and empty liposomes.[13] This dilutes the concentration of active protein. Isolate proteoliposomes from empty ones using techniques like sucrose density gradient centrifugation.[11][13] |
Visual Guides and Workflows
Experimental Workflow for Protein Reconstitution
Caption: General workflow for detergent-mediated protein reconstitution.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reconstitution issues.
Key Experimental Protocols
Protocol 1: Reconstitution via Detergent Removal with Bio-Beads
This protocol is adapted from methods used for the influenza A M2 protein reconstitution into POPC/POPG vesicles.[4][5]
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film of POPC (or a POPC/lipid mixture) by drying from a chloroform (B151607) solution under a stream of nitrogen, followed by high vacuum.
-
Hydrate the lipid film with the desired buffer (e.g., 50 mM Tris pH 8, 100 mM KCl, 1 mM EDTA) to a concentration of ~10-20 mg/mL.[5]
-
Create unilamellar vesicles of a defined size (e.g., 200 nm) by extruding the lipid suspension through a polycarbonate filter 15-20 times.[5][13]
-
-
Detergent Saturation and Protein Addition:
-
Titrate the liposome suspension with a concentrated stock of detergent (e.g., Octylglucoside - OG) while monitoring turbidity (absorbance at 540 nm). Add detergent until the point of saturation is reached, just before the absorbance drops, indicating solubilization.[4][13]
-
Add the purified, detergent-solubilized protein to the detergent-saturated liposomes to achieve the desired LPR (e.g., 1:500 protein-to-lipid molar ratio).[5] Incubate the mixture for 1 hour at 4°C with gentle rocking.
-
-
Detergent Removal:
-
Prepare Bio-Beads SM-2 by washing them extensively with methanol (B129727) and then water.
-
Add a small aliquot of washed Bio-Beads (e.g., at a bead-to-detergent ratio of 2 w/w) to the protein/lipid/detergent mixture.[18]
-
Incubate for 15-30 minutes at 4°C with gentle mixing.
-
Remove the beads and add a fresh aliquot. Repeat this process 6-8 times to gradually and completely remove the detergent.[4] This stepwise removal is crucial for preventing protein aggregation.[18]
-
-
Harvesting Proteoliposomes:
Protocol 2: Functional Assay - Patch-Clamp Electrophysiology
This method can be used to assess the ion channel activity of a reconstituted protein, as demonstrated for human aquaporin-1 (hAQP1).[22]
-
Proteoliposome Preparation: Prepare proteoliposomes as described in Protocol 1, resuspending the final pellet in the desired reconstitution buffer to a lipid concentration of 2 mg/mL.[22]
-
Giant Vesicle Formation (Optional but recommended): For easier patch-clamping, giant unilamellar vesicles (GUVs) can be formed from the proteoliposome suspension through methods like dehydration and rehydration.
-
Patch-Clamp Recording:
-
Transfer an aliquot of the proteoliposome (or GUV) suspension to the recording chamber.
-
Using a glass micropipette, form a high-resistance (gigaohm) seal with the lipid bilayer of a single vesicle.
-
Excise a patch of the membrane to perform recordings in either inside-out or outside-out configuration.
-
Apply a voltage clamp and record ion currents through the channel in response to voltage steps or the application of specific channel activators or blockers.
-
-
Data Analysis: Analyze the recorded currents to determine single-channel conductance, open probability, and ion selectivity, confirming the protein's functional state.[22]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes | MDPI [mdpi.com]
- 5. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Detergent and Lipid Composition on Reconstituted Membrane Proteins for Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detergent- and phospholipid-based reconstitution systems have differential effects on constitutive activity of G-protein–coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How bilayer properties influence membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Lipid Composition on Membrane Orientation of the G protein-coupled Receptor Kinase 2-Gβ1γ2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Bilayer Composition Can Influence the Orientation of Proteorhodopsin in Artificial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Liposome reconstitution of a minimal protein‐mediated membrane fusion machine | The EMBO Journal [link.springer.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Proteoliposomes reconstituted with human aquaporin-1 reveal novel single-ion-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for C16-18:1 PC Experiments
Welcome to the technical support center for optimizing buffer conditions in experiments involving C16-18:1 Phosphatidylcholine (PC). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is C16-18:1 PC and why is it important?
A1: this compound, commonly known as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), is a major component of biological membranes.[1][2][3] It is a glycerophospholipid with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position.[1][3] Due to its structural similarity to lipids in eukaryotic cell membranes, POPC is widely used in the production of liposomes to study the properties of lipid bilayers.[1][2][3]
Q2: How do I dissolve this compound in an aqueous buffer?
A2: this compound is sparingly soluble in aqueous solutions.[1] Direct dissolution in a buffer is not feasible; instead, a suspension of vesicles (liposomes) is prepared.[4] The most common method is thin-film hydration. This involves dissolving the lipid in an organic solvent like chloroform (B151607), evaporating the solvent to create a thin lipid film, and then hydrating the film with the desired buffer.[5][6]
Q3: What are the recommended initial buffer conditions for this compound experiments?
A3: For many applications, a phosphate-buffered saline (PBS) at pH 7.4 is a good starting point as it mimics physiological conditions.[7][8] Other commonly used buffers include Tris and HEPES.[5][9] The optimal buffer will ultimately depend on the specific requirements of your experiment.
Q4: How does pH affect the stability of this compound liposomes?
A4: The stability of phosphatidylcholine liposomes is pH-dependent.[10][11] Generally, a pH around 6.5 is associated with minimal degradation from hydrolysis.[10] Both acidic (pH ≤ 6) and highly alkaline conditions can affect liposome (B1194612) stability and size.[12][13] For instance, acidic conditions have been shown to decrease particle size and increase retention rates in some liposome formulations.[12][13] It's important to note that at a very low pH of 2, a significant disruption in membrane cohesiveness has been observed.[14]
Q5: What is the effect of ionic strength on this compound liposomes?
A5: Ionic strength of the buffer can significantly impact the physical stability of liposomes.[12][15] High ionic strength can lead to an increase in particle size and a decrease in encapsulation efficiency due to aggregation and fusion.[12][16] For negatively charged liposomes, stability can be maintained at both low and high ionic strengths.[15][17] However, for some liposome systems, low ionic strength (e.g., less than 0.33 mol/L) is beneficial for stability.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lipid Aggregation or Precipitation in Buffer | - Inappropriate Buffer pH: The pH of the buffer may be at or near the isoelectric point of a component in your system, reducing solubility. - High Ionic Strength: Excessive salt concentrations can screen surface charges, leading to aggregation.[12][16] - Low Temperature: Storage at low temperatures can sometimes promote precipitation. | - Adjust Buffer pH: Modify the pH to be at least one unit away from the isoelectric point of any proteins involved.[18] - Optimize Salt Concentration: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength.[19] - Add Stabilizing Agents: Consider including cryoprotectants like glycerol (B35011) or sucrose, especially for freeze-thaw cycles.[18][20] - Incorporate a Small Amount of Charged Lipid: Including a charged lipid in your formulation can increase electrostatic repulsion between vesicles, improving stability.[15][17] |
| Inconsistent Experimental Results | - Variable Liposome Size Distribution: Inconsistent preparation methods can lead to variations in vesicle size. - Buffer Variability: Inconsistencies in buffer preparation (pH, ionic strength) can affect results. - Lipid Oxidation: Improper storage or handling can lead to lipid degradation. | - Standardize Liposome Preparation: Use extrusion with a defined pore size membrane to obtain a uniform size distribution.[6] Sonication is another option for producing small unilamellar vesicles.[21] - Ensure Consistent Buffer Preparation: Carefully control the pH and ionic strength of your buffers for each experiment. - Proper Lipid Storage and Handling: Store lipids at -20°C in a dry, inert environment.[1] When preparing liposomes, purge solvents with an inert gas like nitrogen or argon.[3][8] |
| Low Encapsulation Efficiency | - Suboptimal Hydration Conditions: The temperature and duration of hydration can impact encapsulation. - High Ionic Strength of Hydration Media: Increased ionic strength can decrease encapsulation efficiency.[16] - Liposome Size: The size of the liposomes can influence the encapsulation volume. | - Optimize Hydration: Ensure the hydration temperature is above the phase transition temperature of the lipid and allow for adequate hydration time (e.g., 30-60 minutes) with occasional vortexing.[6][22] - Use Low Ionic Strength Hydration Buffer: Prepare liposomes in a buffer with lower ionic strength to improve encapsulation.[16] - Control Liposome Size: Use extrusion to generate liposomes of a consistent and appropriate size for your application. |
Quantitative Data Summary
Table 1: Effect of pH on Phosphatidylcholine Liposome Properties
| pH Range | Observed Effect | Reference |
| ≤ 6 | Decreased particle size and increased retention rate in some formulations. | [12][13] |
| ~6.5 | Minimal degradation due to hydrolysis. | [10] |
| 2 | Reduced membrane elasticity by ~30% in SOPC vesicles. | [14] |
| 2-3 | Positive ζ-potential, indicating proton association at the membrane surface. | [14] |
Table 2: Effect of Ionic Strength on Liposome Stability
| Ionic Strength | Observed Effect | Reference |
| High | Increased particle size and decreased encapsulation efficiency. | [12][16] |
| Low (< 0.33 mol/L) | Excellent stability for some cinnamaldehyde-loaded liposomes. | [16] |
| 150 mM | Good agreement with theoretical zeta potential predictions for charged liposomes. | [15][17] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol is a widely used method for producing unilamellar vesicles with a controlled size distribution.[5][6]
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in an appropriate organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture) in a round-bottom flask.[5][6]
-
Attach the flask to a rotary evaporator. The water bath temperature should be above the phase transition temperature of the lipid with the highest Tm.[6]
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent, creating a thin, uniform lipid film on the flask's inner surface.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours or overnight.[6]
-
-
Hydration:
-
Add the desired aqueous buffer, pre-heated to a temperature above the lipid's phase transition temperature, to the flask containing the dry lipid film.[5][22]
-
Agitate the flask gently (e.g., by hand or vortexing) for 30-60 minutes. The lipid film will gradually peel off the glass and form multilamellar vesicles (MLVs).[6]
-
-
Extrusion (Size Reduction):
-
Assemble a liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6]
-
Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles of a uniform size.
-
Visualizations
Caption: Experimental workflow for optimizing buffer conditions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH on formation and stability of phosphatidylcholine/phosphatidylserine coatings in fused-silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatidylcholine Membrane Fusion Is pH-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Solution pH Alters Mechanical and Electrical Properties of Phosphatidylcholine Membranes: Relation between Interfacial Electrostatics, Intramembrane Potential, and Bending Elasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Influence of lipid composition and ionic strength on the physical stability of liposomes. | Semantic Scholar [semanticscholar.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 22. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Analysis of C16-18:1 PC Isomers
Welcome to the technical support center for the analysis of C16-18:1 phosphatidylcholine (PC) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the characterization and quantification of these critical lipid molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main types of C16-18:1 PC isomers, and why are they difficult to distinguish?
A1: The primary isomers of this compound that present analytical challenges are:
-
sn-positional isomers: These isomers differ in the position of the fatty acyl chains on the glycerol (B35011) backbone. For this compound, the two main sn-positional isomers are PC 16:0/18:1 and PC 18:1/16:0.
-
Carbon-carbon double bond (C=C) location isomers: These isomers have the same fatty acyl composition but differ in the location of the double bond within the C18:1 fatty acyl chain. Common examples include PC 16:0/18:1(Δ9) and PC 16:0/18:1(Δ11).[1]
These isomers are difficult to distinguish using standard analytical techniques because they have the same mass-to-charge ratio (m/z) and often exhibit similar chromatographic behavior, leading to co-elution.[2][3] Differentiating them requires advanced analytical strategies.
Q2: My this compound standard appears to be impure. Is this a common issue?
A2: Yes, isomeric impurity in commercially available lipid standards is a well-documented issue. For instance, a PC 16:0/18:1 standard may contain a significant percentage of the complementary PC 18:1/16:0 isomer, and vice versa.[4] This cross-contamination can lead to significant inaccuracies in quantification if not accounted for. It is crucial to assess the isomeric purity of your standards, for example, by using phospholipase A2 (PLA₂) digestion followed by analysis of the resulting lysophosphatidylcholines (LPCs) and free fatty acids.[4][5]
Troubleshooting Guides
Issue 1: Poor or no chromatographic separation of sn-positional isomers.
Symptoms:
-
A single, broad peak is observed in the chromatogram for a sample known to contain both PC 16:0/18:1 and PC 18:1/16:0.
-
Inability to resolve sn-isomers in complex biological extracts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase | The choice of HPLC column is critical. While standard C18 columns may not provide sufficient resolution, specialized columns or multiple columns in series can enhance separation.[6] Consider using polymeric ODS columns which can better recognize structural differences.[6] |
| Suboptimal Mobile Phase Composition | The mobile phase composition directly impacts selectivity. A systematic optimization of the solvent gradient (e.g., acetonitrile, isopropanol, water mixtures) is recommended.[7] |
| Insufficient Column Temperature Control | Temperature can significantly affect separation efficiency. Experiment with different column temperatures to find the optimal condition for isomer resolution.[6] |
| Limitations of the Chromatographic Technique | For challenging separations, consider alternative or complementary techniques such as supercritical fluid chromatography (SFC) or ion mobility spectrometry (IMS).[2][7][8] |
Issue 2: Inability to differentiate C=C location isomers using mass spectrometry.
Symptoms:
-
A single precursor ion is observed for a mixture of C=C location isomers (e.g., PC 16:0/18:1(Δ9) and PC 16:0/18:1(Δ11)).
-
Standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) MS/MS spectra are identical for different C=C location isomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Standard Fragmentation Techniques are Insufficient | CID and HCD typically do not produce fragments that are diagnostic of the C=C bond position.[9] |
| Need for Specialized Fragmentation or Derivatization | Implement advanced MS techniques that can pinpoint the double bond location. These include: - Ozone-induced Dissociation (OzID): This technique involves introducing ozone into the mass spectrometer, which cleaves the C=C bond and produces diagnostic fragment ions.[9][10] - Paternò-Büchi (PB) Reaction: This involves an online photochemical derivatization that modifies the C=C bond, leading to position-specific fragments upon MS/MS analysis.[1][5][9] - Electron-Induced Dissociation (EID): EID can generate radical-driven fragmentation that provides information on both sn-position and C=C bond location.[11] |
| Lack of Isomer-Specific Precursor Ions | If using a technique that relies on specific adducts (e.g., silver-ion adducts in DMS), ensure the appropriate adduct-forming reagent is present in the mobile phase or introduced post-column.[12] |
Quantitative Data Summary
The following table summarizes the reported isomeric impurity in commercial PC standards, which is a critical factor for accurate quantification.
| Standard | Reported Impurity of Complementary Isomer | Reference |
| PC 16:0/18:1 | 26% of PC 18:1/16:0 | [4] |
| PC 18:1/16:0 | 10% of PC 16:0/18:1 | [4] |
Experimental Protocols
Protocol 1: Isomeric Purity Assessment using Phospholipase A₂ (PLA₂) Digestion
Objective: To determine the relative amounts of sn-1 and sn-2 positional isomers in a PC sample.
Methodology:
-
Sample Preparation: Prepare a solution of the PC standard or sample in an appropriate buffer (e.g., Tris buffer with CaCl₂).
-
Enzymatic Reaction: Add PLA₂ enzyme to the sample. PLA₂ specifically hydrolyzes the fatty acid at the sn-2 position of the glycerol backbone.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration to allow for complete hydrolysis.
-
Reaction Quenching: Stop the reaction by adding a solvent mixture such as chloroform/methanol to extract the lipids.
-
Analysis: Analyze the resulting lysophosphatidylcholine (B164491) (LPC) and free fatty acid products using LC-MS or GC-MS. The relative amounts of the different LPCs and free fatty acids will correspond to the original distribution of the sn-positional isomers.[4][5]
Protocol 2: Online Paternò-Büchi (PB) Reaction for C=C Location Isomer Analysis
Objective: To derivatize unsaturated lipids online for the determination of C=C bond positions by mass spectrometry.
Methodology:
-
LC Separation: Separate the lipid classes using hydrophilic interaction liquid chromatography (HILIC). The mobile phase should contain a PB reagent, such as acetone.[1]
-
Photochemical Reaction: After the LC column, pass the eluent through a UV-transparent flow microreactor (e.g., FEP tubing) and irradiate with a UV lamp (e.g., 254 nm). This induces the PB reaction, where the reagent adds across the C=C bond.[5]
-
Mass Spectrometry: Introduce the derivatized lipids into the mass spectrometer.
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the derivatized lipid ions. The fragmentation of the PB product will yield diagnostic ions that are specific to the original location of the C=C bond.[1][9]
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Logical relationships of common pitfalls in this compound isomer analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. biocompare.com [biocompare.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-scale lipid analysis with C=C location and sn-position isomer resolving power - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. dspace.stir.ac.uk [dspace.stir.ac.uk]
- 9. Deep-lipidotyping by mass spectrometry: recent technical advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. holcapek.upce.cz [holcapek.upce.cz]
Validation & Comparative
A Comparative Guide to the Physical Properties of POPC and DOPC Membranes
For Researchers, Scientists, and Drug Development Professionals
The composition of a lipid bilayer profoundly influences its physical properties, which in turn govern the function of embedded proteins and the overall behavior of the cell membrane. Two of the most commonly used phospholipids (B1166683) in model membrane studies are 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). Their subtle difference in acyl chain saturation leads to significant alterations in membrane characteristics. This guide provides an objective comparison of the physical properties of POPC and DOPC membranes, supported by experimental data, to aid researchers in selecting the appropriate lipid for their specific application.
Quantitative Comparison of Physical Properties
The following table summarizes the key physical properties of POPC and DOPC membranes, compiled from various experimental and computational studies. These values represent a consensus from the literature and can vary slightly depending on the experimental conditions (e.g., temperature, hydration, and measurement technique).
| Physical Property | POPC (16:0-18:1 PC) | DOPC (18:1-18:1 PC) | Experimental/Computational Method(s) |
| Membrane Thickness (dL) | ~40.5 Å - 42.1 Å[1][2] | ~36.7 Å - 46.2 Å[3][4][5] | Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), Molecular Dynamics (MD) Simulations |
| Area per Lipid (AL) | ~63 Ų - 70.5 Ų[6][7][8][9][10] | ~67 Ų - 75.5 Ų[11] | SANS, SAXS, MD Simulations, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Bending Rigidity (Kc) | ~1.5 - 5 x 10-20 J[12][13] | ~1.4 - 13 x 10-20 J[11][14][15] | Micropipette Aspiration, Neutron Spin Echo (NSE), MD Simulations |
| Main Phase Transition Temp (Tm) | -2 °C to -5 °C[16][17][18] | -17 °C to -22 °C[16][18] | Differential Scanning Calorimetry (DSC), High-Pressure Optical Method |
Experimental Protocols
Understanding the methodologies used to determine these properties is crucial for interpreting the data and designing new experiments. Below are detailed protocols for three key techniques.
Small-Angle X-ray Scattering (SAXS) for Membrane Thickness
SAXS is a powerful technique to determine the structure of lipid bilayers, including their thickness, on the nanometer scale.
Methodology:
-
Sample Preparation:
-
Hydrated lipid suspensions are prepared by dispersing a known amount of lipid (POPC or DOPC) in a buffer solution.
-
The suspension is subjected to multiple freeze-thaw cycles to ensure homogeneity.
-
Unilamellar vesicles are often prepared by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to obtain a monodisperse sample.
-
-
Data Acquisition:
-
The lipid vesicle suspension is loaded into a temperature-controlled sample cell with X-ray transparent windows (e.g., quartz capillaries).
-
A collimated monochromatic X-ray beam is passed through the sample.
-
The scattered X-rays are detected by a 2D detector placed at a distance from the sample. The scattering intensity is recorded as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).
-
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity versus q.
-
The scattering data is corrected for background scattering from the buffer and the sample cell.
-
The bilayer form factor is modeled to fit the experimental scattering curve. A common approach is to model the electron density profile of the bilayer as a series of Gaussian functions representing the headgroups and the acyl chains.
-
From the best-fit model of the electron density profile, the membrane thickness (e.g., the distance between the headgroup peaks, dHH) can be determined with high precision.[1][4]
-
Micropipette Aspiration for Bending Rigidity
This technique directly measures the mechanical properties of giant unilamellar vesicles (GUVs).
Methodology:
-
GUV Formation:
-
GUVs of POPC or DOPC are typically formed by the electroformation method. A thin film of the lipid is deposited on platinum or indium tin oxide (ITO) coated glass slides.
-
The lipid film is hydrated with a sucrose (B13894) solution, and an AC electric field is applied, which induces the formation of large, single-lamellar vesicles.
-
-
Micropipette Preparation and Aspiration:
-
A glass capillary is pulled to a fine tip (typically 5-10 µm in diameter) using a micropipette puller.
-
The micropipette is filled with a buffer solution and connected to a micromanipulator and a pressure control system.
-
A GUV is selected and held by applying a small suction pressure through the micropipette. The aspiration of a small portion of the vesicle membrane into the pipette is observed under a microscope.
-
-
Measurement and Analysis:
-
The suction pressure (ΔP) and the length of the membrane tongue (L) aspirated into the pipette are precisely measured.
-
The bending rigidity (Kc) is determined by analyzing the thermal fluctuations of the vesicle membrane outside the pipette or by measuring the force required to pull a membrane tether.
-
For fluctuation analysis, the mean-square amplitude of the vesicle's thermal flickering is analyzed as a function of the mode number. The bending rigidity is then extracted from the power spectrum of these fluctuations.[3][15]
-
Molecular Dynamics (MD) Simulations for Area per Lipid
MD simulations provide atomistic or coarse-grained insights into the dynamic behavior of lipid bilayers.
Methodology:
-
System Setup:
-
A lipid bilayer of either POPC or DOPC is constructed in silico. This typically involves placing a set number of lipid molecules (e.g., 128 or 256) in a bilayer configuration.
-
The bilayer is solvated with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system if necessary.
-
A force field (e.g., CHARMM36, GROMOS) is chosen to describe the interactions between all atoms in the system.
-
-
Simulation Protocol:
-
The system is first energy-minimized to remove any steric clashes.
-
A short equilibration phase is performed, often in the NVT (constant number of particles, volume, and temperature) ensemble, to allow the system to reach the desired temperature.
-
A longer production run is then carried out in the NPT (constant number of particles, pressure, and temperature) ensemble, which allows the simulation box dimensions to fluctuate, mimicking experimental conditions of constant pressure.
-
-
Data Analysis:
-
The trajectory of the simulation, which contains the positions, velocities, and energies of all atoms over time, is saved.
-
The area per lipid (AL) is calculated by dividing the average area of the simulation box in the xy-plane (the plane of the bilayer) by the number of lipids in one leaflet.
-
The analysis is typically performed on the equilibrated part of the trajectory to ensure the calculated properties represent the equilibrium state of the system.[8][11][14]
-
Visualizations
Experimental Workflow for Characterizing Lipid Bilayer Properties
Caption: Workflow for determining key physical properties of lipid bilayers.
Influence of Lipid Composition on Membrane Properties and Protein Function
Caption: Relationship between lipid composition and membrane function.
Conclusion
The choice between POPC and DOPC for constructing model membranes has significant consequences for the physical properties of the bilayer. POPC, with its single saturated acyl chain, forms thicker, more ordered membranes with a smaller area per lipid compared to DOPC, which has two unsaturated chains. These differences in membrane structure and dynamics can, in turn, influence the conformation and function of membrane-associated proteins and modulate cellular signaling events. Researchers should carefully consider these properties when designing experiments to ensure that the model system accurately reflects the biological question being addressed. This guide provides a foundational dataset and methodological overview to inform such decisions in the fields of biophysics, drug development, and cell biology.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. indico.ictp.it [indico.ictp.it]
- 3. Obtention of Giant Unilamellar Hybrid Vesicles by Electroformation and Measurement of their Mechanical Properties by Micropipette Aspiration [jove.com]
- 4. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results for "Small-angle X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 6. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Simulation Best Practices for Lipid Membranes [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]
- 12. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. rupress.org [rupress.org]
C16-18:1 PC (POPC): A Comprehensive Comparison Guide for Use as a Control Lipid in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biophysics and drug delivery, the choice of a control lipid is a critical decision that underpins the validity and reproducibility of experimental findings. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a C16-18:1 phosphatidylcholine, is a widely adopted control lipid due to its close resemblance to the phospholipids (B1166683) found in eukaryotic cell membranes. Its zwitterionic nature and the presence of both a saturated (palmitoyl, 16:0) and a monounsaturated (oleoyl, 18:1) acyl chain provide a balance of fluidity and stability, making it a versatile tool for a variety of membrane-based assays.
This guide provides an objective comparison of POPC with other common control lipids, supported by experimental data, to aid researchers in selecting the most appropriate control for their specific membrane studies.
Comparative Analysis of Control Lipids
The selection of a control lipid is dictated by the specific research question and the desired biophysical properties of the model membrane. Besides POPC, other frequently used control lipids include 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). Natural lipid extracts such as Egg PC and Soy PC are also utilized for their compositional diversity, which can more closely mimic the complexity of biological membranes.
Physical and Chemical Properties
The acyl chain composition and headgroup of a phospholipid are primary determinants of its physical behavior in a bilayer. Key properties such as the gel-to-liquid crystalline phase transition temperature (Tm), molecular weight, and lipid packing density significantly influence membrane fluidity, permeability, and stability.
| Lipid | Abbreviation | Acyl Chains | Molecular Weight ( g/mol ) | Phase Transition Temp. (Tm) (°C) | Membrane Phase at 37°C |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 16:0, 18:1 | 760.08 | -2 | Liquid-disordered (Ld) |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0, 16:0 | 734.04 | 41 | Gel (Lβ) |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1, 18:1 | 786.11 | -17 | Liquid-disordered (Ld) |
| Egg Phosphatidylcholine | Egg PC | Mixed | ~770 | ~ -5 | Liquid-disordered (Ld) |
| Soy Phosphatidylcholine | Soy PC | Mixed | ~770 | ~ -20 | Liquid-disordered (Ld) |
Performance in Membrane Studies: Experimental Data
The choice of control lipid has a profound impact on the outcome of in vitro membrane assays. The following sections summarize experimental findings on the performance of POPC and its alternatives in key areas of membrane research.
Liposome (B1194612) Stability and Leakage
The stability of a liposomal formulation, defined by its ability to retain its encapsulated contents, is critically dependent on the lipid composition. The acyl chain length and degree of saturation of the constituent phospholipids directly influence the packing density and, consequently, the permeability of the bilayer.
Studies have shown that liposomes formulated with lipids possessing longer, saturated acyl chains and higher phase transition temperatures exhibit greater stability and lower leakage rates. For instance, a comparative study on the stability of liposomes composed of different saturated phospholipids demonstrated that DSPC (18:0) liposomes had the highest drug retention over 48 hours at both 4°C and 37°C, with no significant leakage from time zero.[1] In contrast, DMPC (14:0) liposomes, which have a Tm below physiological temperature, showed significant leakage within 15 minutes under the same conditions.[1] DPPC (16:0) liposomes displayed intermediate stability.[1]
Membrane Permeability
The composition of the lipid bilayer is a major determinant of its permeability to water and small solutes. Research indicates that water permeability correlates strongly with the area per lipid.[3] Lipids that pack less densely, resulting in a larger area per molecule, tend to form more permeable membranes.
The presence of unsaturated acyl chains, as in POPC and DOPC, increases the area per lipid and thus enhances membrane permeability compared to saturated lipids like DPPC. Furthermore, the introduction of cholesterol into a fluid-phase bilayer, such as one made of DOPC, decreases the area per lipid and consequently reduces water permeability.[3]
Membrane Fusion
Membrane fusion is a fundamental biological process that is also critical for the delivery of encapsulated contents from liposomes into target cells. The lipid composition of both the liposome and the target membrane influences the efficiency of fusion. Lipids with a tendency to form non-lamellar structures, such as those with smaller headgroups or unsaturated acyl chains, can promote fusion by introducing curvature stress into the bilayer.
While specific quantitative data directly comparing the fusion efficiency of POPC, DPPC, and DOPC control liposomes is scarce, it is understood that fluid-phase membranes (POPC, DOPC) are generally more fusogenic than gel-phase membranes (DPPC). The rigidity of the gel-phase bilayer presents a higher energy barrier for the necessary membrane rearrangements to occur during fusion.
Experimental Protocols
Liposome Preparation by Thin-Film Hydration
This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles by extrusion or sonication.
Materials:
-
Phospholipid(s) of choice (e.g., POPC)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid(s) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid with the highest Tm.
-
Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 1-2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should also be above the Tm of the lipids.
-
Agitate the flask by vortexing or manual shaking to disperse the lipid film, leading to the formation of MLVs. Allow the lipid film to hydrate (B1144303) for at least 30 minutes.
-
-
Vesicle Sizing (Extrusion):
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size.
-
Heat the extruder block to a temperature above the lipid Tm.
-
Draw the MLV suspension into a gas-tight syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port.
-
Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage:
-
Store the resulting liposome suspension at 4°C. For long-term storage, the stability will depend on the lipid composition.
-
Membrane Permeability Assay (Calcein Leakage Assay)
This assay measures the release of a fluorescent dye, calcein (B42510), from the aqueous core of liposomes as an indicator of membrane permeability.
Materials:
-
Calcein
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
Liposome suspension (prepared as described above, with calcein included in the hydration buffer)
-
PBS or other suitable buffer
-
Triton X-100 (10% solution)
-
Fluorometer
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare liposomes using the thin-film hydration method, but use a concentrated solution of calcein (e.g., 50-100 mM in PBS) as the hydration buffer.
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.
-
Collect the fractions containing the liposomes (typically the first colored fractions to elute).
-
-
Leakage Measurement:
-
Dilute the purified liposome suspension in PBS to a suitable concentration for fluorescence measurement.
-
Place the diluted liposome suspension in a cuvette and monitor the fluorescence intensity over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm. The initial fluorescence (F₀) should be low due to self-quenching of the encapsulated calcein.
-
At the end of the experiment, add a small volume of Triton X-100 solution to the cuvette to lyse the liposomes and release all the encapsulated calcein. This will give the maximum fluorescence intensity (F_max).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point (t) using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence intensity at time t.
-
Visualizations
Caption: Workflow for liposome preparation by the thin-film hydration method.
Caption: Relationship between lipid structure and membrane biophysical properties.
References
- 1. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Binding to C16-18:1 PC-Containing Membranes
For researchers, scientists, and drug development professionals, confirming the interaction between a protein of interest and a lipid membrane is a critical step in understanding cellular signaling, drug delivery, and disease mechanisms. This guide provides a comparative overview of three widely used techniques for validating protein binding to membranes containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (C16-18:1 PC or POPC), a common phospholipid in biological membranes.
This guide will delve into the principles, experimental protocols, and data outputs of Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Liposome Co-sedimentation Assays. By presenting a clear comparison, researchers can select the most appropriate method for their specific experimental needs.
At a Glance: Comparing the Techniques
| Feature | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Liposome Co-sedimentation Assay |
| Principle | Measures changes in refractive index upon protein binding to an immobilized lipid bilayer. | Detects changes in molecular motion along a temperature gradient upon binding. | Centrifugation-based separation of liposome-bound proteins from unbound proteins. |
| Quantitative Data | Binding affinity (K D ), association (k a ) and dissociation (k d ) rates.[1][2] | Binding affinity (K D ).[3][4][5][6] | Semi-quantitative (% bound protein). |
| Lipid Presentation | Supported lipid bilayer on a sensor chip. | Liposomes in solution.[3][5] | Liposomes in solution.[7][8][9] |
| Protein Requirement | Micromolar to nanomolar concentrations, label-free. | Nanomolar concentrations, requires fluorescent labeling or intrinsic tryptophan fluorescence.[4][5] | Micromolar concentrations, label-free. |
| Throughput | Medium to high. | High.[5] | Low to medium. |
| Key Advantages | Real-time kinetics, label-free.[1] | Low sample consumption, tolerant to complex buffers.[5][10] | Simple, cost-effective, uses liposomes in a more native-like state. |
| Key Limitations | Immobilization of the lipid bilayer may affect its properties. | Requires protein labeling, which could alter binding. | Semi-quantitative, potential for non-specific pelleting. |
In-Depth Look at Each Technique
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.[1] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (protein) to a ligand (lipid membrane).
Experimental Workflow
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Structures of three MORN repeat proteins and a re-evaluation of the proposed lipid-binding properties of MORN repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microscale thermophoresis (MST) - Instituto de Biomedicina de Valencia [ibv.csic.es]
A Comparative Analysis of Ether-Linked vs. Ester-Linked Phosphatidylcholines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between ether-linked and ester-linked phosphatidylcholines is critical for advancing lipid-based research and therapeutic applications. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their involvement in cellular processes.
Phosphatidylcholines (PCs), a major class of phospholipids, are fundamental components of cellular membranes.[1] The linkage of the fatty acid chains to the glycerol (B35011) backbone, either through an ester or an ether bond, significantly influences their physicochemical properties and biological functions. While ester-linked PCs are more common in eukaryotes, ether-linked PCs, including plasmalogens, are also prevalent and play crucial roles in various physiological and pathological processes.[2][3] This guide delves into a comparative analysis of these two classes of lipids, focusing on their stability, physical properties, and roles in cellular signaling, providing a comprehensive resource for their application in research and drug development.
Structural and Physicochemical Differences: A Tabular Comparison
The substitution of an ester linkage with a more chemically robust ether linkage imparts distinct characteristics to phosphatidylcholines. These differences manifest in the stability of the molecule, its enzymatic degradation profile, and the physical properties of the lipid bilayers they form. The following tables summarize key quantitative data from comparative studies, primarily focusing on the well-characterized pair: dipalmitoylphosphatidylcholine (DPPC), an ester-linked PC, and its ether-linked analog, dihexadecylphosphatidylcholine (DHPC).
| Property | Ester-Linked PC (DPPC) | Ether-Linked PC (DHPC) | Key Findings & Significance |
| Chemical Stability | Susceptible to hydrolysis by esterases and at extreme pH. | More resistant to chemical and enzymatic hydrolysis due to the stable ether bond.[4] | Ether-linked PCs offer greater stability, which is advantageous for developing long-circulating liposomal drug delivery systems.[5] |
| Enzymatic Degradation | Readily hydrolyzed by phospholipases (e.g., PLA2, PLC, PLD).[6] | Resistant to many phospholipases that target the ester bond. Degraded by specific ether-hydrolases. | The differential enzymatic degradation allows for selective metabolic pathways and the generation of distinct signaling molecules. |
| Area per Lipid (A) in fluid phase | ~63.0 Ų (at 50°C)[7] | ~65.1 Ų (at 48°C)[8] | The slightly larger area per lipid in DHPC suggests a less densely packed membrane, which can influence membrane fluidity and protein function.[8] |
| Bending Modulus (KC) | Higher | 4.2 × 10⁻¹³ erg[8] | The lower bending modulus of ether-linked lipid bilayers suggests greater flexibility, which may be important for membrane fusion and fission events. |
| Water Permeability (Pf) | ~0.027 cm/s (at 50°C)[8] | ~0.022 cm/s (at 48°C)[8] | Ether-linked lipids form slightly less permeable membranes to water, a factor to consider in designing liposomes with specific release characteristics.[8] |
| Nanomechanical Resistance (Breakdown Force) | High | Generally lower than DPPC[4] | Ether-linked lipids create membranes that are mechanically less resistant to indentation compared to their ester-linked counterparts.[4] |
Experimental Protocols: Methodologies for Comparative Analysis
To aid researchers in designing and interpreting experiments, this section provides detailed protocols for key comparative analyses of ether- and ester-linked phosphatidylcholines.
Assessment of Chemical Stability
This protocol outlines a method to compare the hydrolytic stability of liposomes prepared from ether- and ester-linked PCs.
Objective: To determine the relative stability of ether- vs. ester-linked PC liposomes against hydrolysis.
Materials:
-
Ester-linked phosphatidylcholine (e.g., DPPC)
-
Ether-linked phosphatidylcholine (e.g., DHPC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Alkaline buffer (e.g., carbonate-bicarbonate buffer, pH 10.0)
-
Fluorescent probe for leakage assay (e.g., carboxyfluorescein)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) of both DPPC and DHPC encapsulating a self-quenching concentration of carboxyfluorescein (e.g., 100 mM) using the thin-film hydration method followed by extrusion.
-
Purification: Remove unencapsulated dye by passing the liposome suspensions through a size-exclusion chromatography column equilibrated with PBS.
-
Incubation: Aliquot the purified liposome suspensions and incubate them in the different buffers (PBS, acidic, and alkaline) at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: At various time points, measure the fluorescence intensity of the samples using a fluorometer. The leakage of the dye due to liposome destabilization will result in an increase in fluorescence as the self-quenching is relieved.
-
Data Analysis: Plot the percentage of dye leakage over time for each lipid type under each condition. A slower rate of leakage indicates higher stability.
Enzymatic Degradation Assay
This protocol describes a method to compare the susceptibility of ether- and ester-linked PCs to enzymatic degradation by phospholipase A2 (PLA2).
Objective: To assess the differential enzymatic degradation of ether- vs. ester-linked PCs.
Materials:
-
DPPC and DHPC liposomes
-
Phospholipase A2 (from a suitable source, e.g., bee venom)
-
Reaction buffer (e.g., Tris-HCl with CaCl2)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water)
-
Iodine vapor or other suitable visualization agent
-
Densitometer for quantification
Procedure:
-
Reaction Setup: In separate tubes, mix the liposome suspensions (DPPC and DHPC) with the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding PLA2 to each tube. Include a control for each lipid without the enzyme.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram.
-
Visualization and Quantification: Visualize the lipid spots using iodine vapor. The degradation of DPPC will result in the appearance of a lysophosphatidylcholine (B164491) spot. Quantify the amount of degraded and undegraded lipid using densitometry.
Differential Scanning Calorimetry (DSC)
This protocol details the use of DSC to compare the thermotropic phase behavior of bilayers composed of ether- and ester-linked PCs.[9]
Objective: To determine and compare the phase transition temperature (Tm) and enthalpy (ΔH) of DPPC and DHPC bilayers.[9]
Materials:
-
DPPC and DHPC
-
Buffer (e.g., 20 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)[9]
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) of DPPC and DHPC by hydrating the dry lipid films in the buffer at a concentration of 1-2 mmol L⁻¹.[9]
-
DSC Measurement: Load the lipid dispersion into the sample cell of the DSC instrument and the buffer into the reference cell.
-
Thermal Scan: Heat the samples at a constant rate (e.g., 45°C/h) over a temperature range that encompasses the expected phase transitions.[9]
-
Data Analysis: Analyze the resulting thermograms to determine the peak transition temperature (Tm) and the area under the peak, which corresponds to the transition enthalpy (ΔH).[9]
Signaling Pathways: Visualizing the Functional Divergence
The structural differences between ether- and ester-linked phosphatidylcholines translate into distinct roles in cellular signaling. Ether-linked lipids are not merely structural components but also act as precursors for potent signaling molecules and are implicated in various signaling cascades, particularly in cancer and inflammation.
Ether Lipid Biosynthesis and its Link to Cancer Signaling
Ether lipid metabolism is often upregulated in cancerous tissues.[10] The biosynthesis of ether lipids begins in the peroxisome and involves key enzymes like alkylglycerone phosphate (B84403) synthase (AGPS).[11] Elevated levels of ether lipids can alter membrane fluidity and signaling pathways, promoting tumor initiation and development.[3][4] For instance, certain ether lipids can activate the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[4]
Platelet-Activating Factor (PAF) Signaling Pathway
Platelet-activating factor (PAF) is a potent, ether-linked phospholipid that mediates a wide range of inflammatory and thrombotic responses.[2] It is synthesized from ether-linked phosphatidylcholine precursors and exerts its effects by binding to the G-protein coupled PAF receptor (PAFR).[2] This interaction triggers intracellular signaling cascades, leading to various cellular responses.
Conclusion
The choice between ether-linked and ester-linked phosphatidylcholines in research and development is not trivial. Ether-linked PCs offer enhanced stability and unique biological activities, making them attractive for drug delivery applications and as targets for therapeutic intervention in diseases like cancer. Conversely, the well-characterized nature and abundance of ester-linked PCs make them a staple in fundamental membrane research. A thorough understanding of their distinct properties, as outlined in this guide, is paramount for designing robust experiments and for the rational development of novel lipid-based technologies. The provided protocols and pathway diagrams serve as a foundational resource for researchers to explore and exploit the unique characteristics of these fascinating lipid molecules.
References
- 1. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Internal Standard in Lipidomics: C16-18:1 PC as a Case Study
This guide will delve into the theoretical underpinnings, practical considerations, and experimental data to aid in the selection of the most suitable internal standard for your lipidomics research.
The Critical Role of Internal Standards in Lipidomics
Internal standards (IS) are compounds added at a known concentration to a sample at the earliest stage of analysis, ideally before lipid extraction.[1][2] The fundamental principle is that the IS experiences the same analytical variations as the endogenous lipids of interest.[3] By normalizing the signal of the analyte to the signal of the IS, variations introduced during sample extraction, derivatization, and instrument analysis can be effectively minimized.[4] An ideal internal standard should be chemically and physically similar to the analyte, not naturally present in the sample, and clearly distinguishable by the mass spectrometer.[5]
Performance Comparison: Stable Isotope-Labeled vs. Odd-Chain PC Standards
The two primary choices for internal standards in phosphatidylcholine (PC) analysis are stable isotope-labeled (SIL) versions of naturally abundant PCs, such as a deuterated form of C16-18:1 PC, and PCs containing odd-chain fatty acids, which are typically absent or present at very low levels in biological samples.
While direct head-to-head quantitative data from a single study comparing deuterated this compound and an odd-chain PC was not prevalent in the reviewed literature, the following table summarizes the expected performance characteristics based on established principles in lipidomics.
| Performance Metric | Stable Isotope-Labeled this compound (e.g., POPC-d31) | Odd-Chain PC (e.g., C17:0/C17:0 PC) | Rationale & Supporting Evidence |
| Accuracy | Very High | High | SIL standards have nearly identical chemical and physical properties to their endogenous counterparts, leading to the most accurate correction for matrix effects and extraction efficiency.[4][5] Odd-chain standards, while structurally similar, may have slight differences in extraction recovery and ionization efficiency compared to the range of even-chain endogenous PCs.[6] |
| Precision (Reproducibility) | Very High | High | The co-elution of SIL standards with their endogenous analogs in liquid chromatography ensures they experience the same matrix effects at the same retention time, leading to high precision.[5] Odd-chain standards generally exhibit good reproducibility, but slight differences in chromatography can introduce minor variability.[7] |
| Correction for Matrix Effects | Superior | Good | As SIL standards are chemically identical to the analytes, they are the gold standard for correcting ion suppression or enhancement caused by the sample matrix.[3][4] Odd-chain PCs are effective but may not perfectly mimic the ionization behavior of all endogenous even-chain PCs, especially those with different fatty acid lengths and degrees of saturation.[1][8] |
| Commercial Availability | Good | Excellent | A wide variety of deuterated and 13C-labeled PC standards are commercially available from suppliers like Avanti Polar Lipids.[9] Odd-chain PC standards are also widely available and often more cost-effective.[9] |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled compounds is generally more complex and expensive than that of odd-chain lipids.[5] |
| Potential for Interference | Low (potential for isotopic overlap with very low abundance lipids) | Very Low (can be present endogenously in certain diets or disease states) | The mass difference of a deuterated standard is typically large enough to avoid overlap with naturally occurring isotopes. Odd-chain lipids are generally absent in most mammalian systems, but their presence should be verified for the specific sample type.[6] |
Experimental Protocols
Accurate and reproducible lipidomics data relies on well-defined and standardized experimental procedures. Below is a detailed protocol for the quantitative analysis of phosphatidylcholines in human plasma using an internal standard-based approach.
Lipid Extraction (Folch Method)
-
Sample Preparation: Thaw 50 µL of human plasma on ice.
-
Internal Standard Spiking: Add 10 µL of an internal standard mixture containing a known concentration of either a stable isotope-labeled PC (e.g., 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine, POPC-d31) or an odd-chain PC (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, PC(17:0/17:0)) in methanol. The final concentration of the internal standard should be within the linear dynamic range of the instrument and ideally close to the median concentration of the endogenous PCs being quantified.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol/isopropanol (1:1, v/v).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[10]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 30%) and gradually increase to 100% B over 15-20 minutes to elute the more hydrophobic lipid species.
-
Flow Rate: A flow rate of 0.3-0.4 mL/min is commonly used.[10]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) to ensure reproducible retention times.[10]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines, as they readily form [M+H]+ or [M+Na]+ adducts.
-
MS Scan Mode: For targeted quantification, use Multiple Reaction Monitoring (MRM). For untargeted or profiling experiments, use full scan mode with data-dependent MS/MS fragmentation.
-
MRM Transitions:
-
For endogenous PCs: Precursor ion scan for m/z 184.1 (the phosphocholine (B91661) headgroup) or specific precursor-to-product ion transitions for individual PC species.
-
For POPC-d31 internal standard: Monitor the specific transition for the deuterated precursor ion to the m/z 184.1 product ion.
-
For PC(17:0/17:0) internal standard: Monitor the specific transition for the odd-chain precursor ion to the m/z 184.1 product ion.
-
-
Instrument Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument and analytes of interest.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for consistent and reliable results.
Caption: A typical experimental workflow for quantitative lipidomics analysis.
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision that should be based on the specific goals of the experiment.
Caption: A logical framework for selecting an appropriate internal standard.
Conclusion
The choice between a stable isotope-labeled internal standard like deuterated this compound and an odd-chain PC depends on the specific requirements of the lipidomics study. For applications demanding the highest accuracy and precision, such as clinical biomarker validation, the use of a stable isotope-labeled standard is the gold standard. For large-scale screening studies where cost is a significant factor, odd-chain PC standards can provide robust and reliable quantification. By carefully considering the performance metrics and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reproducible lipidomics data to advance their scientific discoveries.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Thermotropic Behavior of POPC and DPPC Bilayers via Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipid bilayers, focusing on data obtained through differential scanning calorimetry (DSC). Understanding the distinct phase behaviors of these two common phospholipids (B1166683) is crucial for applications in drug delivery, membrane biophysics, and biomaterial development.
Unveiling the Structural Differences: Why POPC and DPPC Behave Differently
The fundamental difference between POPC and DPPC lies in their acyl chain composition, which directly influences their packing properties within a bilayer and, consequently, their thermal behavior.
-
DPPC (Dipalmitoylphosphatidylcholine): Possesses two saturated 16-carbon palmitoyl (B13399708) chains. The absence of double bonds allows for tight, ordered packing of the acyl chains, leading to a well-defined gel phase (Lβ') at lower temperatures.[1][2][3][4]
-
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine): Features a mixed-chain composition with one saturated 16-carbon palmitoyl chain and one monounsaturated 18-carbon oleoyl (B10858665) chain containing a single cis double bond.[1][2][3][4] This kink in the oleoyl chain disrupts the orderly packing of the lipid tails, resulting in a lower packing density and a more fluid bilayer at physiological temperatures.[4][5]
These structural distinctions are the primary determinants of the significantly different phase transition temperatures observed between the two lipids.
Quantitative Comparison of Thermotropic Properties
Differential scanning calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipid bilayers, the most prominent transition is the main phase transition (Tm), where the lipid assembly transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase (Lα). The enthalpy of this transition (ΔH) reflects the energy required to disrupt the ordered packing of the acyl chains.
| Parameter | DPPC (Dipalmitoylphosphatidylcholine) | POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) |
| Main Phase Transition Temperature (Tm) | ~41-42 °C (314-315 K)[6][7] | ~ -2 to -4 °C (269-271 K)[8] |
| Enthalpy of Transition (ΔH) | ~35 - 42 kJ/mol[6][7] | ~32.8 kJ/mol[8] |
| Pre-transition Temperature (Tp) | ~35-36 °C (for multilamellar vesicles) | Not typically observed |
| Phase at Physiological Temperature (~37°C) | Gel Phase (Lβ') | Liquid-Crystalline Phase (Lα) |
Experimental Protocol: Differential Scanning Calorimetry of Lipid Bilayers
This protocol outlines the key steps for preparing unilamellar vesicles of POPC and DPPC and analyzing their thermotropic properties using DSC.
I. Preparation of Large Unilamellar Vesicles (LUVs)
-
Lipid Film Hydration:
-
Dissolve the desired amount of POPC or DPPC lipid in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
-
For DPPC, the hydration buffer should be pre-heated to a temperature above its Tm (e.g., 50-60°C) to facilitate vesicle formation.[9][10] For POPC, hydration can be performed at room temperature.
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain a homogenous population of LUVs, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[11]
-
The extrusion process for DPPC should be performed at a temperature above its Tm.[11]
-
II. Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation:
-
Accurately transfer a known amount of the LUV suspension into a DSC sample pan.
-
Use the same buffer as a reference in the reference pan.
-
Seal the pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm of the lipid (e.g., 20°C for DPPC, -20°C for POPC).
-
Heat the sample at a constant scan rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 60°C for DPPC, 20°C for POPC).[7][12]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC thermogram will show an endothermic peak corresponding to the main phase transition.
-
The temperature at the peak maximum is the Tm.
-
The area under the peak, after baseline correction, is integrated to determine the enthalpy of transition (ΔH).
-
Visualizing the Experimental Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow for DSC analysis and the logical comparison between POPC and DPPC bilayers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respiratory Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 6. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomemphys.nat.fau.de [biomemphys.nat.fau.de]
- 8. researchgate.net [researchgate.net]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Purity of Synthetic C16-18:1 PC (POPC)
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic phospholipids (B1166683) is a critical step in guaranteeing the reproducibility and accuracy of experimental results, as well as the safety and efficacy of lipid-based drug delivery systems. This guide provides an objective comparison of methods to validate the purity of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (C16-18:1 PC or POPC), a commonly used synthetic phospholipid, and discusses alternative lipids.
Synthetic this compound is favored for its defined acyl chain composition, offering greater homogeneity compared to naturally sourced phospholipids. However, the synthesis and purification processes can introduce various impurities that may significantly impact its physicochemical properties and biological performance. This guide outlines the key analytical techniques and experimental protocols to thoroughly assess the purity of synthetic this compound.
Understanding Potential Impurities in Synthetic this compound
Several types of impurities can be present in synthetic this compound, each with the potential to alter the characteristics of research models like liposomes or lipid nanoparticles. These include:
-
Positional Isomers: The reversed orientation of the fatty acyl chains, such as 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (B1261621) (OPPC), is a common impurity that can affect membrane fluidity and packing.
-
Alternative Fatty Acyl Chains: The presence of phospholipids with different fatty acid chains, either saturated or with varying degrees of unsaturation, can alter the thermal properties and stability of lipid bilayers.
-
Lysophospholipids: The absence of one of the fatty acyl chains results in lysophosphatidylcholine (B164491) (LPC), which can act as a detergent and destabilize lipid membranes.
-
Oxidized Phospholipids: The unsaturated oleoyl (B10858665) chain is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other reactive species that can induce cellular toxicity and alter membrane properties.
-
Enantiomeric Impurities: The presence of the non-natural stereoisomer can affect chiral interactions with other molecules at the membrane interface.
Quantitative Purity Comparison of Commercial this compound
The stated purity of commercially available synthetic this compound is generally high, though the methods used for determination can vary. Below is a summary of the purity specifications from several major suppliers. It is important to note that the listed purity is often a minimum specification and lot-specific data may be available from the supplier.
| Supplier | Product Name | Stated Purity | Method of Analysis (if specified) |
| Avanti Polar Lipids | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | >99% | TLC |
| CordenPharma | POPC | ≥99% | HPTLC |
| Lipoid GmbH | LIPOID PC 16:0/18:1 (POPC) | Not specified | - |
| Cayman Chemical | 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC | ≥95% | - |
| Santa Cruz Biotechnology | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | ≥98% | - |
Comparison with Alternative Phospholipids
While this compound is a widely used phospholipid, several alternatives are available, each with distinct properties that may be advantageous for specific applications.
| Phospholipid | Key Characteristics | Common Applications |
| Natural Egg PC | A mixture of various phosphatidylcholines, with C16:0-18:1 being a major component. Exhibits a natural distribution of fatty acids. | Basic research, formulation development where a natural-like composition is desired. |
| Natural Soy PC | Primarily composed of polyunsaturated fatty acids, making it more fluid and prone to oxidation than POPC. | Food and cosmetic emulsions, nutritional supplements. |
| 1-Stearoyl-2-oleoyl-sn-glycero-3-PC (SOPC) | C18:0 and C18:1 acyl chains. Forms slightly thicker and more ordered membranes than POPC. | Drug delivery systems requiring slightly different membrane properties than POPC. |
| Hydrogenated Soy PC (HSPC) | Saturated acyl chains, resulting in a high phase transition temperature and rigid, stable membranes. | Formulations requiring high stability and low permeability, such as in some liposomal drug products. |
| Symmetric Diacyl PCs (e.g., DOPC, DPPC) | Contain two identical acyl chains (e.g., C18:1 for DOPC, C16:0 for DPPC). Exhibit sharp and well-defined phase transition temperatures. | Biophysical studies of membrane properties, model membranes, and specific drug delivery applications. |
Experimental Protocols for Purity Validation
A comprehensive assessment of synthetic this compound purity requires a multi-faceted analytical approach. Below are detailed protocols for key recommended techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Overall Purity and Impurity Profiling
This technique is powerful for separating and identifying different phospholipid species, including positional isomers and lipids with alternative acyl chains.
Methodology:
-
Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A suitable column for lipid separation, such as a C18 or a hydrophilic interaction liquid chromatography (HILIC) column. For C18, a common choice is an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Solvent B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient: A typical gradient would start at 40% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Range: m/z 100-1200.
-
Data Acquisition: Full scan for impurity profiling and tandem MS (MS/MS) for structural confirmation of the parent ion and any identified impurities. In positive ion mode, the phosphocholine (B91661) headgroup fragment at m/z 184 is characteristic of PCs.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) for Quantifying Phospholipid Classes
³¹P NMR is an excellent quantitative method for determining the relative amounts of different phospholipid classes and identifying phosphorus-containing impurities.
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Sample Preparation: Dissolve a known amount of the synthetic this compound in a deuterated solvent mixture, typically CDCl₃/CH₃OD/H₂O, often with a chelating agent like EDTA to improve spectral resolution.
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate quantification.
-
Proton decoupling is applied to simplify the spectrum.
-
-
Data Analysis: Integrate the signals corresponding to different phospholipid headgroups. The chemical shift of the phosphate (B84403) group is sensitive to its local chemical environment, allowing for the differentiation of PC, LPC, and other phospholipid classes.
Enzymatic Assay with Phospholipase A₂ (PLA₂) for Positional Isomer Analysis
This assay specifically cleaves the fatty acid at the sn-2 position of the glycerol (B35011) backbone, allowing for the determination of the ratio of this compound to its C18:1-C16:0 positional isomer.
Methodology:
-
Enzyme: Phospholipase A₂ from a suitable source (e.g., snake venom).
-
Reaction Buffer: A buffer containing Tris-HCl (pH 7.4-8.0), CaCl₂, and a detergent like Triton X-100 to facilitate substrate presentation to the enzyme.
-
Procedure:
-
Incubate a known amount of the synthetic this compound with PLA₂ in the reaction buffer at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA in methanol).
-
Extract the lipids using a method like the Folch or Bligh-Dyer procedure.
-
Analyze the resulting lysophosphatidylcholine (LPC) and free fatty acids by HPLC-MS or gas chromatography (GC) after derivatization of the fatty acids.
-
-
Data Analysis: The identity and quantity of the LPC (which will be 1-palmitoyl-LPC) and the released fatty acid (oleic acid) confirm the primary structure. The presence of 1-oleoyl-LPC and released palmitic acid would indicate the presence of the positional isomer.
Workflow for Validating the Purity of Synthetic this compound
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthetic this compound.
Caption: Workflow for the comprehensive purity validation of synthetic this compound.
By following a systematic and multi-technique approach as outlined in this guide, researchers can confidently validate the purity of their synthetic this compound, leading to more reliable and reproducible scientific outcomes.
comparing the effects of C16-18:1 PC and sphingomyelin on lipid rafts
A Comparative Guide to the Effects of C16-18:1 PC and Sphingomyelin (B164518) on Lipid Rafts
For researchers, scientists, and drug development professionals, understanding the nuanced roles of individual lipid species in membrane organization is critical. This guide provides an objective comparison of two key lipids: C16-18:1 phosphatidylcholine (PC), a common glycerophospholipid in the bulk membrane, and sphingomyelin (SM), a sphingolipid crucial for the formation of lipid rafts. Supported by experimental data, this document outlines their distinct effects on the biophysical properties and functional roles of these important membrane microdomains.
Introduction to Lipid Rafts
Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in sphingolipids, cholesterol, and specific proteins.[1] These microdomains are thought to function as platforms for signal transduction, protein trafficking, and membrane sorting.[2] The formation and stability of lipid rafts are critically dependent on the molecular properties of their lipid constituents. Sphingomyelin, with its typically long, saturated acyl chains, readily packs with cholesterol to form a liquid-ordered (lₒ) phase, which is the biophysical basis of a lipid raft.[3][4] In contrast, phosphatidylcholines with unsaturated acyl chains, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), are major components of the surrounding liquid-disordered (lₑ) phase and are generally excluded from rafts.[3][5]
Comparative Analysis of Lipid Effects
The distinct structural differences between sphingomyelin and this compound lead to opposing effects on membrane properties and raft formation. Sphingomyelin promotes a more ordered and thicker bilayer, while C16-18:1 PCs contribute to a more fluid and thinner membrane environment.
Table 1: Biophysical Effects on Model Membranes
| Parameter | Effect of Sphingomyelin (in presence of Cholesterol) | Effect of this compound (e.g., POPC) | Supporting Evidence |
| Lipid Phase | Promotes formation of the liquid-ordered (lₒ) phase. | Constituent of the liquid-disordered (lₑ) phase. | Ternary phase diagrams of PSM/POPC/Cholesterol mixtures show clear lₒ/lₑ coexistence regions.[3][6][7] |
| Membrane Order | Increases acyl chain order. Mean SCD for PSM palmitoyl (B13399708) chain with cholesterol is ~0.230. | Maintains a disordered state. Mean SCD for POPC palmitoyl chain with cholesterol is ~0.201. | Molecular dynamics simulations show cholesterol has a greater ordering effect on PSM than on POPC.[8] |
| Domain Formation | Essential for the formation of stable, observable domains. | Is excluded from ordered domains, forming the bulk fluid phase. | AFM and fluorescence microscopy studies on SM/DOPC/Cholesterol and SM/POPC/Cholesterol mixtures.[2][4][9] |
| Domain Size | Forms nanodomains (40-100 nm) that can coalesce into larger structures. | Does not form ordered domains. | AFM studies on SM/DOPC/Cholesterol monolayers show GM1-rich microdomains within the SM-rich phase.[10][11] |
| Bilayer Thickness | Increases bilayer thickness. SM-Chol domains are ~4.5 Å thicker than the surrounding DOPC bilayer. | Contributes to a thinner, disordered bilayer. | Atomic force microscopy measurements of phase-separated model membranes.[2] |
| Water Permeability | Decreases water permeability. 30 mol% SM in POPC liposomes reduces permeability by 72%. | Higher intrinsic water permeability compared to SM-containing membranes. | Stopped-flow fluorimetry on POPC liposomes containing varying amounts of SM.[12] |
Table 2: Functional Effects on Protein Localization and Signaling
| Function | Role of Sphingomyelin-Rich Rafts | Role of this compound-Rich Bulk Membrane | Supporting Evidence |
| Protein Partitioning | Enriches for GPI-anchored proteins and specific transmembrane proteins (e.g., certain signaling receptors). | Depleted of "raft-resident" proteins; houses proteins that function in a more fluid environment. | Detergent-resistant membrane (DRM) isolation shows enrichment of raft marker proteins like flotillin.[13] |
| Signal Transduction | Act as platforms to concentrate signaling molecules, facilitating specific downstream cascades (e.g., EGFR signaling). | Disruption of rafts can alter signaling by releasing raft-resident proteins into the bulk membrane. | Disruption of cholesterol-rich rafts alters EGFR phosphorylation and downstream Akt and MAPK signaling. |
Experimental Methodologies
Detailed protocols for key experiments used to characterize the effects of these lipids are provided below.
Experimental Workflow: Detergent-Resistant Membrane (DRM) Isolation
The following diagram illustrates a typical workflow for isolating lipid rafts, operationally defined as DRMs.
Caption: Workflow for the isolation of Detergent-Resistant Membranes (DRMs).
Detailed Protocol for DRM Isolation:
-
Cell Culture: Grow cells (e.g., in 15-cm dishes) to approximately 90% confluency.
-
Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in 1 ml of ice-cold lysis buffer (e.g., MBS: 25 mM MES, 150 mM NaCl, pH 6.5) containing 1% (w/v) Triton X-100 and protease/phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Sucrose Gradient Preparation: In an ultracentrifuge tube, mix the lysate with an equal volume of 80% sucrose in MBS to create a 40% sucrose solution.
-
Gradient Layering: Carefully overlay the 40% sucrose lysate with a layer of 35% sucrose in MBS, followed by a final layer of 5% sucrose in MBS.
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 4 to 18 hours at 4°C in a swinging-bucket rotor.
-
Fraction Collection: After centrifugation, carefully collect fractions (e.g., 1 ml each) from the top of the gradient. The lipid rafts (DRMs) are typically found at the 5%/35% sucrose interface.
-
Analysis: Precipitate the proteins from each fraction (e.g., using trichloroacetic acid). Resuspend the protein pellets in sample buffer and analyze by SDS-PAGE and Western blotting to detect the presence of raft-associated proteins (like flotillin) and non-raft proteins.
Protocol: Membrane Fluidity Measurement using Laurdan GP
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the phase state of the lipid bilayer. Its Generalized Polarization (GP) value is used to quantify membrane fluidity.
-
Probe Preparation: Prepare a 10 mM stock solution of Laurdan in a solvent like dimethylformamide (DMF).
-
Liposome/Cell Staining:
-
For Liposomes: Add Laurdan to the lipid mixture in chloroform (B151607) before film formation, at a final molar ratio of approximately 1:500 (probe:lipid).
-
For Cells: Resuspend cells in a suitable buffer and add the Laurdan stock solution to a final concentration of 5-10 µM. Incubate for 30 minutes at the desired temperature.
-
-
Fluorescence Measurement: Using a fluorometer, excite the sample at 350 nm. Record the emission intensity at two wavelengths: 440 nm (characteristic of the ordered phase) and 490-500 nm (characteristic of the disordered phase).
-
GP Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Higher GP values (approaching +1) indicate a more ordered, less fluid membrane (rich in SM/cholesterol), while lower GP values (approaching -1) indicate a more fluid, disordered membrane (rich in unsaturated PC).[2][3][14]
Impact on Signaling Pathways: The EGFR Example
The integrity of lipid rafts is crucial for the proper functioning of many signaling pathways. A well-studied example is the Epidermal Growth Factor Receptor (EGFR) pathway. The localization of EGFR within or outside of lipid rafts can significantly alter its activity and downstream signaling.
Caption: EGFR signaling modulation by lipid raft integrity.
Under normal conditions, a portion of the EGFR population resides within sphingomyelin- and cholesterol-rich lipid rafts. This localization can constrain the receptor and modulate its response to ligand binding. However, when lipid rafts are disrupted, for instance by depleting cholesterol, EGFR can be released into the bulk membrane, which is predominantly composed of lipids like this compound. This redistribution can lead to ligand-independent dimerization and activation of the receptor. This aberrant activation can trigger downstream pathways, such as the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival, and can contribute to resistance to EGFR-targeted therapies.
Conclusion
The choice between sphingomyelin and C16-18:1 phosphatidylcholine in a membrane system has profound consequences for its structure and function. Sphingomyelin is a key architect of the ordered, stable domains that constitute lipid rafts, creating platforms essential for specific protein interactions and signaling events. Conversely, C16-18:1 PCs are fundamental to the fluid, disordered environment of the bulk membrane. For researchers in drug development and cell biology, appreciating these opposing roles is essential for designing effective model membranes and for understanding the complex interplay of lipids in cellular health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingomyelin-Cholesterol Domains in Phospholipid Membranes: Atomistic Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin/Phosphatidylcholine/Cholesterol Phase Diagram: Boundaries and Composition of Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingomyelin Structure Influences the Lateral Diffusion and Raft Formation in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Domain Formation in Sphingomyelin/Cholesterol/POPC Mixtures by Fluorescence Resonance Energy Transfer and Monte Carlo Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Phase Diagram of Ternary Cholesterol/Palmitoylsphingomyelin/Palmitoyloleoyl-Phosphatidylcholine Mixtures: Spin-Label EPR Study of Lipid-Raft Formation [agris.fao.org]
- 8. Insight into the Putative Specific Interactions between Cholesterol, Sphingomyelin, and Palmitoyl-Oleoyl Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Diagram of a Polyunsaturated Lipid Mixture: brain sphingomyelin/1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine/cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The size of lipid rafts: an atomic force microscopy study of ganglioside GM1 domains in sphingomyelin/DOPC/cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Lipid raft components cholesterol and sphingomyelin increase H+/OH− permeability of phosphatidylcholine membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
Unveiling the Fluidity of POPC Membranes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biophysical properties of lipid membranes is paramount. The fluidity of a membrane, a critical parameter influencing cellular processes and drug interactions, is largely dictated by its lipid composition. This guide provides an objective comparison of the membrane fluidity of 1-palmolinyl-2-oleoyl-glycero-3-phosphocholine (POPC) with other unsaturated phosphatidylcholines (PCs), supported by experimental data and detailed methodologies.
At the heart of this comparison lies the understanding that the degree of unsaturation in the acyl chains of phospholipids (B1166683) significantly impacts membrane fluidity. The presence of double bonds introduces kinks in the hydrocarbon chains, disrupting the tight packing observed in saturated lipids and thereby increasing the membrane's fluidity. POPC, with its single double bond in the oleoyl (B10858665) chain, serves as a crucial benchmark in membrane studies.
Quantitative Comparison of Membrane Fluidity Parameters
To objectively compare membrane fluidity, several key biophysical parameters are measured. These include the phase transition temperature (Tm), the lateral diffusion coefficient (D), and the deuterium (B1214612) order parameter (SCD).
| Phospholipid | Acyl Chain Composition | Phase Transition Temp. (Tm) (°C) | Lateral Diffusion Coefficient (D) (μm²/s) | Deuterium Order Parameter (-SCD) |
| POPC | 16:0-18:1 | -2 | 8.87[1] | ~0.15 - 0.20 (sn-1 chain, plateau) |
| DOPC | 18:1-18:1 | -17[1] | 9.32[1] | ~0.12 - 0.18 (sn-1 chain, plateau) |
| SOPC | 18:0-18:1 | 6 | Not readily available | Not readily available |
| SLPC | 18:0-18:2 | -16.2[2] | Not readily available | Not readily available |
Note: The deuterium order parameter (-SCD) is a measure of the orientational order of the C-D bonds along the acyl chain. A lower absolute value of -SCD indicates a more disordered, and thus more fluid, membrane. The values presented are approximate and can vary based on the specific carbon position and experimental conditions.
In-Depth Look at Experimental Methodologies
The data presented in this guide is derived from established biophysical techniques. Understanding these methods is crucial for interpreting the results and designing future experiments.
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (Tm)
Differential Scanning Calorimetry is a thermodynamic technique used to measure the heat flow associated with thermal transitions in a material. In the context of lipid membranes, DSC is employed to determine the gel-to-liquid crystalline phase transition temperature (Tm).
Experimental Protocol:
-
Liposome (B1194612) Preparation: A known amount of the desired phospholipid is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is further dried under vacuum to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a buffer solution (e.g., PBS) to form multilamellar vesicles (MLVs). This is typically done by vortexing the sample at a temperature above the lipid's Tm.
-
Sample Loading: A specific amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing the same volume of buffer is also prepared.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a defined range (e.g., -50°C to 50°C) at a constant rate (e.g., 1-5°C/min).[2]
-
Data Analysis: The instrument measures the differential heat flow between the sample and the reference. The Tm is identified as the peak temperature of the endothermic transition on the resulting thermogram.[2]
Fluorescence Recovery After Photobleaching (FRAP) for Lateral Diffusion Coefficient (D)
FRAP is a microscopy-based technique used to measure the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane.
Experimental Protocol:
-
GUV Formation: Giant Unilamellar Vesicles (GUVs) are prepared by methods such as electroformation or gentle hydration. A small percentage of a fluorescently labeled lipid analog (e.g., NBD-PE) is incorporated into the lipid mixture.
-
Microscopy Setup: GUVs are transferred to a microscope slide. A region of interest (ROI) on the GUV membrane is selected.
-
Photobleaching: A high-intensity laser beam is used to irreversibly photobleach the fluorescent probes within the ROI.
-
Fluorescence Recovery: The fluorescence intensity within the bleached ROI is monitored over time as unbleached probes from the surrounding membrane diffuse into the area.
-
Data Analysis: The rate of fluorescence recovery is used to calculate the lateral diffusion coefficient (D) and the mobile fraction of the fluorescent probes.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Order Parameter (SCD)
Solid-state NMR spectroscopy, particularly deuterium (²H) NMR, is a powerful technique for determining the orientational order of specific segments of lipid molecules within a membrane.
Experimental Protocol:
-
Lipid Synthesis: The phospholipid of interest is synthesized with deuterium atoms at specific positions along the acyl chains.
-
Sample Preparation: The deuterated lipid is hydrated to form multilamellar vesicles (MLVs). The sample is then transferred to an NMR rotor.
-
NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer. A quadrupolar echo pulse sequence is used to acquire the ²H NMR spectrum.[6]
-
Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the spectrum. The deuterium order parameter (SCD) is then calculated using the equation: SCD = (4/3) * (h / e²qQ) * ΔνQ, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-D bond. A smaller quadrupolar splitting corresponds to a lower order parameter and higher membrane fluidity.[7]
Conclusion
The fluidity of a POPC membrane represents a crucial intermediate state among unsaturated phosphatidylcholines. Its single double bond in the sn-2 chain provides a significant increase in fluidity compared to fully saturated PCs, while it remains more ordered than PCs with multiple degrees of unsaturation, such as DOPC. This guide provides a foundational understanding and the necessary experimental frameworks for researchers to delve deeper into the nuanced world of membrane biophysics. The provided data and protocols serve as a starting point for the rational design of model membranes and the interpretation of their interactions with bioactive molecules.
References
- 1. Characterization of lipid composition and diffusivity in OLA generated vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
A Researcher's Guide to Validating C16-18:1 PC Liposome Size and Lamellarity
For researchers, scientists, and drug development professionals, the precise characterization of liposomal vesicles is paramount to ensuring product quality, stability, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for validating the size and lamellarity of liposomes formulated with 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a commonly used phospholipid in drug delivery systems.
This document outlines the principles, experimental protocols, and comparative performance of leading methods, supported by experimental data to aid in the selection of the most appropriate characterization strategy for your research needs.
Key Characterization Parameters: Size and Lamellarity
The size of liposomes influences their circulation half-life, biodistribution, and cellular uptake, while lamellarity, the number of lipid bilayers, dictates the encapsulation efficiency and release kinetics of therapeutic payloads. Accurate and reliable measurement of these critical quality attributes is therefore essential.
Comparative Analysis of Core Techniques
This section details the most widely employed techniques for determining liposome (B1194612) size and lamellarity, offering a side-by-side comparison of their capabilities.
Table 1: Comparison of Liposome Size Analysis Techniques
| Feature | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Cryo-Transmission Electron Microscopy (Cryo-TEM) |
| Principle | Measures time-dependent fluctuations in scattered light intensity due to Brownian motion. | Tracks the Brownian motion of individual particles to determine their size. | Direct visualization of individual, vitrified liposomes. |
| Information Provided | Mean hydrodynamic diameter (Z-average), Polydispersity Index (PDI).[1] | Particle-by-particle size distribution, concentration.[2] | Direct measurement of individual vesicle diameter, morphology.[3][4] |
| Typical Size Range | 1 nm - 10 µm | 10 - 1000 nm | ~10 nm - several µm |
| Sample Preparation | Dilution in an appropriate buffer.[1] | Dilution to an optimal particle concentration.[2] | Vitrification (rapid freezing) of the sample on a grid.[3][5] |
| Measurement Time | Minutes | Minutes per sample | Hours (including sample preparation and imaging) |
| Advantages | Fast, easy to use, provides information on sample homogeneity (PDI).[1] | High resolution for polydisperse samples, provides concentration data.[2] | Direct visualization, provides information on morphology and lamellarity.[3][4] |
| Limitations | Intensity-weighted average can be biased by larger particles, provides limited resolution for polydisperse samples.[6] | Lower throughput than DLS, sensitive to sample preparation. | Complex sample preparation, lower throughput, potential for artifacts.[5] |
Table 2: Comparison of Liposome Lamellarity Analysis Techniques
| Feature | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Small-Angle X-ray Scattering (SAXS) | 31P-Nuclear Magnetic Resonance (31P-NMR) |
| Principle | Direct imaging of the cross-section of vitrified liposomes. | Measures the scattering pattern of X-rays by the liposome structure. | Differentiates between phospholipids (B1166683) in the inner and outer leaflets of the bilayer. |
| Information Provided | Direct visualization of the number of bilayers for individual vesicles.[3][4] | Average number of bilayers, bilayer thickness, electron density profile.[7][8] | Ratio of outer to inner leaflet phospholipids, providing an average lamellarity.[7][9] |
| Sample Preparation | Vitrification on a TEM grid.[3][5] | Sample loaded into a capillary. | Addition of a shift reagent to the liposome suspension.[7][9] |
| Measurement Time | Hours | Minutes to hours | Minutes to hours |
| Advantages | Provides direct, unambiguous determination of lamellarity for individual vesicles.[3][4] | Provides statistically robust data from a large ensemble of liposomes, can also provide size information.[8][10] | Non-destructive, provides information on phospholipid headgroup packing. |
| Limitations | Low throughput, potential for artifacts from sample preparation.[5] | Provides an average lamellarity, requires access to specialized equipment.[11] | Indirect measurement of lamellarity, can be affected by the choice of shift reagent. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. The following sections provide step-by-step protocols for the primary characterization techniques.
Dynamic Light Scattering (DLS) for Size Analysis
DLS is a rapid and widely used technique for determining the hydrodynamic diameter of liposomes in suspension.[1]
Protocol:
-
Sample Preparation: Dilute the C16-18:1 PC liposome suspension with a filtered (0.22 µm) buffer to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1 mg/mL.
-
Instrument Setup:
-
Set the temperature of the sample holder, typically to 25°C.
-
Select the appropriate dispersant properties (viscosity and refractive index) in the software.
-
Choose a suitable measurement angle (e.g., 90° or 173°).
-
-
Measurement:
-
Equilibrate the sample in the instrument for at least 1-2 minutes to ensure temperature stability.
-
Perform multiple measurements (typically 3-5) to ensure reproducibility.
-
The instrument's software will calculate the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[1]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Size and Lamellarity
Cryo-TEM provides direct visualization of individual liposomes in their native, hydrated state, offering unparalleled detail on size, morphology, and lamellarity.[3][4]
Protocol:
-
Grid Preparation:
-
Glow-discharge a holey carbon-coated TEM grid to make the surface hydrophilic.
-
-
Sample Application and Vitrification:
-
Apply 2-3 µL of the liposome suspension to the prepared grid.
-
Blot the grid with filter paper to create a thin film of the suspension.
-
Immediately plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) using a vitrification apparatus (e.g., Vitrobot).[3] This process must be rapid to prevent the formation of ice crystals.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
-
Image the grid at cryogenic temperatures using a low electron dose to minimize radiation damage to the sample.
-
-
Image Analysis:
-
Acquire images at various magnifications.
-
Measure the diameter of a statistically significant number of individual liposomes using image analysis software.
-
Visually inspect the cross-sections of the liposomes to determine the number of bilayers (lamellarity).
-
Small-Angle X-ray Scattering (SAXS) for Lamellarity and Size Analysis
SAXS is a powerful technique for obtaining structural information about nanoparticles in solution, including the average lamellarity and size of liposomes.[8][10]
Protocol:
-
Sample Preparation: Load the liposome suspension into a thin-walled quartz or glass capillary. The concentration should be high enough to provide a good scattering signal but low enough to avoid inter-particle interference.
-
Instrument Setup:
-
Place the capillary in the sample holder of the SAXS instrument.
-
Set the appropriate X-ray wavelength and detector distance for the expected size range of the liposomes.
-
-
Data Acquisition:
-
Acquire the scattering pattern of the liposome sample.
-
Acquire a background scattering pattern of the buffer-filled capillary.
-
-
Data Analysis:
-
Subtract the background scattering from the sample scattering.
-
Analyze the resulting scattering curve. The position and number of peaks in the scattering profile provide information about the lamellarity and the spacing between the bilayers.[12]
-
The overall shape of the scattering curve at low angles can be used to determine the average size and shape of the liposomes. This is often done by fitting the data to a theoretical model. The indirect Fourier transformation of the scattering data can provide the electron density profile of the liposome bilayer.[7]
-
Alternative and Complementary Techniques
While DLS, Cryo-TEM, and SAXS are the primary methods, other techniques can provide valuable complementary information.
-
Nanoparticle Tracking Analysis (NTA): NTA offers higher resolution size distributions for polydisperse samples compared to DLS and provides a particle concentration measurement.[2] It is particularly useful for detecting and quantifying aggregates.
-
Atomic Force Microscopy (AFM): AFM can provide high-resolution 3D images of liposomes adsorbed onto a surface, offering information on their size, shape, and surface morphology.
-
31P-Nuclear Magnetic Resonance (31P-NMR): This spectroscopic technique can be used to determine the average lamellarity of a liposome population by distinguishing the phosphate (B84403) headgroups in the inner and outer leaflets of the bilayer.[7][9]
Conclusion
The selection of the most appropriate technique for validating the size and lamellarity of this compound liposomes depends on the specific research question, the required level of detail, and the available instrumentation. For rapid quality control and assessment of average size and homogeneity, DLS is a valuable tool. For definitive, high-resolution information on individual vesicle size, morphology, and lamellarity, Cryo-TEM is the gold standard. SAXS provides robust statistical data on the average lamellarity and size of the entire liposome population. A multi-faceted approach, combining a rapid screening method like DLS with a high-resolution technique like Cryo-TEM, often provides the most comprehensive characterization of this compound vesicles.
References
- 1. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. store.astm.org [store.astm.org]
- 6. azonano.com [azonano.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. xenocs.com [xenocs.com]
- 9. Lamellarity Determination - CD Bioparticles [cd-bioparticles.net]
- 10. news-medical.net [news-medical.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Dance of Lipids and Sterols: A Comparative Guide to Cholesterol's Interaction with POPC and Other Phosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
Cholesterol, an indispensable component of mammalian cell membranes, plays a pivotal role in modulating membrane fluidity, organization, and function. Its interactions with phospholipids (B1166683) are not uniform and are profoundly influenced by the nature of the phospholipid acyl chains. This guide provides an objective comparison of the interaction of cholesterol with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common monounsaturated phospholipid, and other phosphatidylcholines (PCs) with varying degrees of saturation, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC). The information presented is supported by experimental data from various biophysical techniques, providing a comprehensive resource for understanding these critical molecular interactions.
Key Findings at a Glance
Cholesterol's interaction with phosphatidylcholines is largely dictated by the saturation of the PC's acyl chains. In essence, cholesterol exhibits a more pronounced ordering and condensing effect on saturated phospholipids compared to their unsaturated counterparts. This differential interaction has significant implications for membrane organization, including the formation of lipid rafts.
Quantitative Comparison of Cholesterol's Effects
The following tables summarize the quantitative effects of cholesterol on the key biophysical properties of POPC and other PC bilayers.
Table 1: Effect of Cholesterol on Membrane Thickness
| Phospholipid | Cholesterol Concentration (mol%) | Membrane Thickness (nm) | Experimental Technique |
| POPC | 0 | ~3.7 | MD Simulation |
| 30 | ~4.0 | MD Simulation | |
| DPPC | 0 | ~4.4 | MD Simulation |
| 30 | ~4.8 | MD Simulation | |
| SOPC | 0 | 3.81 | MD Simulation[1] |
| 30 | 4.11 | MD Simulation[1] |
Table 2: Effect of Cholesterol on Area Per Lipid (APL)
| Phospholipid | Cholesterol Concentration (mol%) | Area Per Lipid (Ų) | Experimental Technique |
| POPC | 0 | ~64.3 | MD Simulation |
| 30 | ~57.0 | MD Simulation | |
| DPPC | 0 | ~63.0 | MD Simulation |
| 30 | ~48.0 | MD Simulation | |
| DMPC | 0 | ~60.6 | MD Simulation |
| 30 | ~49.5 | MD Simulation |
Table 3: Effect of Cholesterol on Acyl Chain Order Parameter (SCD)
| Phospholipid | Cholesterol Concentration (mol%) | Acyl Chain Position | Average SCD | Experimental Technique |
| POPC | 0 | sn-2, C9-C10 | ~0.15 | 2H NMR |
| 30 | sn-2, C9-C10 | ~0.35 | 2H NMR | |
| DPPC | 0 | sn-1/sn-2 | ~0.20 | 2H NMR |
| 30 | sn-1/sn-2 | ~0.45 | 2H NMR |
Experimental Protocols
Understanding the methodologies behind the data is crucial for critical evaluation. Below are detailed protocols for the key experimental techniques used to characterize cholesterol-lipid interactions.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is particularly useful for studying the phase transitions of lipid bilayers.
1. Liposome (B1194612) Preparation:
-
Thin-Film Hydration Method:
-
Appropriate amounts of phospholipid (e.g., POPC, DPPC) and cholesterol are dissolved in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.[2]
-
The solvent is removed under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
The flask is placed under a high vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing or gentle shaking above the lipid's main transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).[2][3]
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[3]
-
2. DSC Analysis:
-
The liposome suspension (typically 0.5-1 mg/mL of lipid) is loaded into the sample cell of the calorimeter. The reference cell is filled with the same buffer.[2]
-
The sample and reference cells are heated and cooled at a constant rate (e.g., 1°C/min) over a desired temperature range that encompasses the lipid's phase transition.[2]
-
The differential power required to maintain a zero temperature difference between the sample and reference cells is recorded as a function of temperature, generating a thermogram.
-
The Tm is determined as the temperature at the peak of the transition endotherm. The enthalpy of the transition (ΔH) is calculated from the area under the peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state 2H NMR spectroscopy is a powerful technique for determining the orientational order of lipid acyl chains, providing insights into membrane fluidity.
1. Sample Preparation:
-
Deuterated phospholipids (e.g., POPC-d31, DPPC-d62) are used to provide a specific NMR signal.
-
Liposomes are prepared using the thin-film hydration method as described for DSC, incorporating the desired mole fraction of cholesterol.
-
The hydrated lipid dispersion is then transferred to an NMR tube. For oriented samples, the lipid mixture can be deposited on thin glass plates, which are then stacked and hydrated.
2. NMR Data Acquisition:
-
2H NMR spectra are acquired using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.
-
Spectra are typically recorded at a temperature above the Tm of the lipid mixture.
3. Data Analysis:
-
The quadrupolar splitting (ΔνQ) is measured from the Pake doublet pattern in the 2H NMR spectrum.
-
The carbon-deuterium bond order parameter (SCD) for a specific segment of the acyl chain is calculated using the equation: SCD = (4/3) * (h / e2qQ) * ΔνQ where h is Planck's constant, and (e2qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the dynamic interactions between cholesterol and phospholipids, offering insights that complement experimental data.
1. System Setup:
-
A lipid bilayer is constructed using software packages like CHARMM-GUI or GROMACS. The desired number of phospholipid and cholesterol molecules are arranged in a bilayer configuration.
-
The bilayer is solvated with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system.
2. Simulation Parameters:
-
A force field, such as CHARMM36 or AMBER Lipid14, is chosen to describe the interatomic interactions.
-
The system is first energy-minimized to remove any steric clashes.
-
The system is then equilibrated in a stepwise manner, typically involving simulations under constant number of particles, volume, and temperature (NVT) followed by constant number of particles, pressure, and temperature (NPT) ensembles.
3. Production Run and Analysis:
-
A long production run (typically hundreds of nanoseconds) is performed under the NPT ensemble to generate a trajectory of the system's evolution over time.
-
Analysis of the trajectory allows for the calculation of various biophysical parameters, including membrane thickness, area per lipid, and acyl chain order parameters.
Visualizing the Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the differential effects of cholesterol on saturated and unsaturated PC bilayers.
Discussion and Conclusion
The presented data unequivocally demonstrates that cholesterol's interaction with phosphatidylcholines is highly dependent on the saturation of the lipid's acyl chains.
With POPC , which contains one saturated (palmitoyl) and one unsaturated (oleoyl) chain, cholesterol's effects are moderate. It induces a degree of order in the otherwise disordered liquid-crystalline phase and causes a noticeable but not drastic reduction in the area per lipid. This is attributed to the kink in the oleoyl (B10858665) chain, which creates a packing defect that cholesterol can partially fill, but the overall flexibility of the unsaturated chain limits the extent of ordering.
In contrast, with fully saturated PCs like DPPC and DMPC , cholesterol exerts a much stronger influence. Below their Tm, these lipids exist in a highly ordered gel phase. Cholesterol disrupts this tight packing, but above the Tm, it induces a highly ordered state known as the liquid-ordered (lo) phase. This phase is characterized by the high conformational order of the acyl chains, similar to the gel phase, but with lateral mobility more akin to the liquid-disordered phase. This "ordering effect" is accompanied by a significant "condensing effect," as evidenced by the substantial decrease in the area per lipid. The straight, saturated acyl chains of DPPC and DMPC allow for favorable van der Waals interactions with the rigid sterol ring of cholesterol, leading to tighter packing.
SOPC , with a saturated stearoyl chain and an unsaturated oleoyl chain, exhibits behavior intermediate between POPC and fully saturated PCs, though its response to cholesterol is more similar to that of POPC due to the presence of the unsaturated chain.
These fundamental differences in cholesterol's interactions with saturated and unsaturated phospholipids are the basis for the formation of lipid rafts, which are thought to be cholesterol- and sphingolipid-enriched domains in the lo phase, floating in a sea of more unsaturated phospholipids in the liquid-disordered phase.
For researchers in drug development, understanding these interactions is critical. The composition of liposomal drug delivery systems, for instance, can be tailored to control membrane fluidity and permeability, thereby influencing drug loading and release kinetics. The presence and type of PC in combination with cholesterol can significantly impact the stability and performance of these nanocarriers.
References
The Dubious "Negative Control": A Comparative Guide to C16-18:1 PC in Cell Signaling Experiments
For researchers, scientists, and drug development professionals, the selection of appropriate controls is the bedrock of reliable experimental design. In the intricate world of cell signaling, particularly when investigating lipid mediators, the choice of a negative control is paramount. This guide provides a critical comparison of C16-18:1 Phosphatidylcholine (PC) as a negative control, examining its properties, potential pitfalls, and more suitable alternatives, supported by experimental context.
C16-18:1 PC, chemically known as 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, is a member of the phosphatidylcholine family of lipids. While often considered as a potential negative control due to its structural resemblance to bioactive lipids, its inherent biological activity as a Platelet-Activating Factor (PAF) makes its use as a true negative control problematic. PAF is a potent phospholipid that mediates a variety of physiological and pathological processes, including inflammation and platelet aggregation. Therefore, introducing this compound into a cell signaling experiment may inadvertently activate signaling pathways, leading to confounding results.
A true negative control should be inert in the experimental system, demonstrating that the observed effects are specific to the treatment and not an artifact of the delivery vehicle or a structurally similar but non-bioactive molecule. In the context of lipid signaling, a vehicle control, such as a buffer solution (e.g., PBS) or a solvent (e.g., ethanol (B145695), DMSO) used to solubilize the lipid, is an essential baseline. Furthermore, the use of a structurally related but biologically inactive analog of the bioactive lipid being studied is a more rigorous approach to demonstrating specificity.
Understanding the Alternatives: A Comparative Overview
To illustrate the importance of selecting an appropriate control, this guide compares the potential effects of this compound with a standard vehicle control and a more suitable inactive lipid analog in a representative cell signaling experiment.
| Control Type | Compound | Rationale for Use | Potential Effects on Cell Signaling |
| Vehicle Control | Phosphate-Buffered Saline (PBS) or solvent (e.g., Ethanol, DMSO) | To control for the effects of the delivery solution on the cells. | Ideally, should have no effect on the signaling pathway being investigated. |
| Putative "Negative" Control | This compound | Structurally similar to some bioactive lipids, sometimes mistakenly used as an inert control. | Can activate PAF receptors and downstream signaling pathways, leading to a false negative or a misinterpretation of the experimental results. |
| Inactive Lipid Analog | Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine) | A precursor and metabolite of PAF that is biologically inactive in many systems. | Should not activate the specific signaling pathway of interest, thus confirming the specificity of the active compound. |
Experimental Context: Platelet-Activating Factor (PAF) Receptor Signaling
To provide a practical framework, let's consider an experiment designed to investigate the activation of a G-protein coupled receptor (GPCR) by a synthetic PAF analog.
Experimental Workflow
The following workflow outlines a typical experiment to measure the activation of this pathway.
Expected Outcomes and Interpretation
The expected results from this experiment would highlight the importance of choosing the correct negative control.
| Treatment Group | Expected Downstream Signal (e.g., p-PKC levels) | Interpretation |
| Vehicle (PBS) | Baseline | No activation of the signaling pathway. |
| This compound | Potentially elevated | This compound may act as a weak agonist, leading to some pathway activation and a misleading baseline. |
| Lyso-PAF | Baseline | Demonstrates that the signaling response is specific to the active PAF analog and not to a structurally similar, inactive lipid. |
| Active PAF Analog | Significantly elevated | The positive control, showing a robust activation of the signaling pathway. |
Detailed Experimental Protocol
Cell Culture and Plating:
-
Culture a suitable cell line endogenously expressing or transfected with the PAF receptor (e.g., HEK293-PAFR) in appropriate growth medium.
-
Seed cells into 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.
Cell Starvation and Treatment:
-
The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Prepare stock solutions of this compound, Lyso-PAF, and the active PAF analog in ethanol.
-
Prepare working solutions by diluting the stock solutions in serum-free medium to the final desired concentration (e.g., 1 µM). The final ethanol concentration should be consistent across all conditions and ideally below 0.1%.
-
Add the vehicle control (serum-free medium with the same final concentration of ethanol), this compound, Lyso-PAF, or the active PAF analog to the respective wells.
-
Incubate the plate at 37°C for the desired time point (e.g., 15 minutes for rapid signaling events).
Downstream Analysis (Western Blot for Phospho-PKC):
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 50 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 10 minutes, then scrape the cells and transfer the lysates to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PKC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody for total PKC.
Conclusion
The evidence strongly suggests that this compound is not a suitable negative control for most cell signaling experiments due to its inherent biological activity as a PAF. Its use can lead to the misinterpretation of data by creating a false baseline of signaling activation. For rigorous and reproducible research, it is imperative to use appropriate controls. A vehicle control is the minimum requirement, while a structurally related, biologically inactive analog provides a more robust validation of the specificity of the observed signaling events. Researchers in cell signaling and drug development should carefully consider the properties of their control compounds to ensure the validity and reliability of their findings.
A Comparative Guide to the Quantification of C16-18:1 Phosphatidylcholine
For researchers, scientists, and professionals in drug development, the accurate quantification of specific lipid species is paramount for understanding disease mechanisms and developing targeted therapeutics. C16-18:1 Phosphatidylcholine (PC), encompassing isomers such as PC(16:0/18:1) and ether-linked species like 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, is a crucial membrane constituent and signaling molecule.[1][2][3] This guide provides an objective comparison of prevalent analytical methods for its quantification, supported by experimental data and detailed protocols.
Quantitative Performance of Analytical Methods
The selection of an appropriate quantification method depends on the specific requirements for sensitivity, specificity, and throughput. The following table summarizes the performance of common techniques used for the analysis of C16-18:1 PC and related phosphatidylcholines.
| Method | Principle | Limit of Quantification (LOQ) | Precision (%RSD) | Key Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity, often in the fmol to pmol range.[4] | Typically <15% | High specificity and selectivity; can distinguish isomers and isobars; suitable for complex matrices.[5][6][7] | Requires expensive instrumentation; matrix effects can cause ion suppression.[7] |
| HPLC-CAD | Chromatographic separation followed by universal aerosol-based detection. | Low ng range (e.g., 10-30 ng on column for various phospholipids).[8] | <4% for amounts >10 ng | Universal detection for non-volatile analytes; more consistent response than UV; does not require chromophores.[8] | Lower sensitivity than MS; response can be non-linear; not suitable for volatile compounds. |
| NMR | Nuclear magnetic resonance spectroscopy to identify and quantify molecules based on their nuclear properties. | Generally lower sensitivity than MS-based methods. | High precision and reproducibility. | Non-destructive; provides detailed structural information; considered a primary quantitative method.[9][10] | Lower sensitivity; requires higher sample concentrations; complex spectra for mixtures. |
| GC-FID/MS | Gas chromatography for fatty acid analysis after hydrolysis of the PC molecule. | pmol range for fatty acid methyl esters (FAMEs).[4] | Good, typically <10% | Provides accurate fatty acid composition and positional analysis (with enzymatic hydrolysis).[11][12] | Indirect quantification of intact PC; requires derivatization; destructive to the original molecule. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of this compound is essential for a comprehensive understanding.
Caption: General workflow for the quantification of this compound.
Caption: Role of PC in membrane structure and signaling pathways.
Detailed Experimental Protocols
LC-MS/MS Method for PC Quantification
This method is adapted from shotgun lipidomics and targeted LC-MS/MS approaches, offering high sensitivity and specificity for individual PC species.[5][6]
-
Lipid Extraction (Folch Method):
-
Homogenize the sample (e.g., 50 µL of plasma) in a chloroform/methanol mixture (2:1, v/v).
-
Add an internal standard mix containing non-physiological PC species (e.g., PC 17:0/17:0) for absolute quantification.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in an appropriate solvent for injection (e.g., methanol).[5]
-
-
Chromatographic Separation:
-
Column: A reverse-phase column such as a C18 (e.g., Acquity UPLC CSH C18).[6]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would run from ~40% B to 100% B over 10-20 minutes to elute the different lipid classes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Precursor ion scanning for the phosphocholine (B91661) headgroup fragment at m/z 184 is a common method for identifying all PC species.[5][13]
-
MRM for Quantification: For targeted quantification of PC(16:0/18:1) (m/z 760.6), monitor the transition from the precursor ion to the product ion (e.g., 760.6 -> 184.1).
-
MS/MS for Isomer Identification: To distinguish between acyl chain isomers (e.g., PC 16:0/18:1 vs. PC 18:0/16:1), perform product ion scanning in negative ion mode to identify the fatty acid fragments.[5]
-
HPLC-CAD Method for Phospholipid Class Quantification
This method is suitable for quantifying total PC or separating different phospholipid classes without the need for mass spectrometry.[14][15]
-
Lipid Extraction:
-
Perform lipid extraction as described in the LC-MS/MS protocol.
-
For class separation, Solid Phase Extraction (SPE) using a silica (B1680970) cartridge can be employed to isolate phospholipids (B1166683) from neutral lipids.[15]
-
-
Chromatographic Separation:
-
Column: A normal-phase column, such as a silica or diol column, is used to separate lipid classes based on the polarity of their headgroups.[15][16]
-
Mobile Phase: A gradient elution using a mixture of solvents like n-hexane, isopropanol, and water with additives like acetic acid and triethylamine.[16]
-
Flow Rate: 1.0 mL/min.
-
-
Charged Aerosol Detection (CAD):
-
The column eluent is nebulized with nitrogen gas.
-
The resulting droplets are dried to form analyte particles.
-
Particles are charged by a corona discharge, and the charge is measured by an electrometer.
-
The signal is proportional to the mass of the non-volatile analyte.[8]
-
Quantification is performed using a calibration curve generated from a PC standard.
-
NMR for Structural Confirmation and Quantification
NMR provides absolute quantification without the need for identical internal standards but requires higher concentrations. It is particularly useful for verifying standards and analyzing bulk samples.[9][10]
-
Sample Preparation:
-
Extract a larger amount of sample to ensure sufficient concentration for NMR analysis.
-
Dry the lipid extract completely and reconstitute in a deuterated solvent (e.g., deuterated chloroform/methanol).
-
Add a known amount of an internal standard for quantification if desired.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Provides information on the different proton environments, allowing for the identification of the choline (B1196258) headgroup and fatty acid chains.
-
³¹P NMR: This is highly specific for phospholipids. Each phospholipid class gives a distinct peak, allowing for straightforward quantification of the relative amounts of PC, PE, PI, etc., in a mixture.[10]
-
Quantification: The integral of the specific NMR signal (e.g., the choline methyl proton signal in ¹H NMR or the phosphate (B84403) signal in ³¹P NMR) is directly proportional to the molar concentration of the analyte.
-
References
- 1. Human Metabolome Database: Showing metabocard for PC(P-16:0/18:1(11Z)) (HMDB0011209) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsbms.jp [jsbms.jp]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer[S] | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Drug Release from POPC and DPPC Liposomes
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid composition is a critical determinant in the design of liposomal drug delivery systems, directly influencing the stability, encapsulation efficiency, and, most importantly, the drug release profile. This guide provides an objective comparison of drug release from liposomes formulated with 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), supported by experimental data and detailed methodologies.
Core Lipid Characteristics
The fundamental differences between POPC and DPPC lie in their acyl chain composition, which dictates their physicochemical properties and, consequently, their drug release behavior.
| Feature | POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) | DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) |
| Acyl Chains | One saturated (palmitic acid) and one unsaturated (oleic acid) chain | Two saturated (palmitic acid) chains |
| Phase Transition Temperature (Tm) | -2 °C | 41 °C |
| Membrane Fluidity at 37°C | High (liquid-crystalline phase) | Low (gel phase) |
This difference in phase transition temperature is the primary factor governing the drug release profiles of liposomes formulated with these lipids. At physiological temperature (37°C), POPC liposomes possess a fluid, more permeable membrane, while DPPC liposomes have a rigid, less permeable membrane.
Comparative Drug Release and Encapsulation Efficiency
The fluidity of the liposomal membrane significantly impacts both the encapsulation of drugs and their subsequent release.
Doxorubicin (B1662922) Release and Antitumor Activity
A comparative study evaluated the efficacy of doxorubicin (DOX) encapsulated in liposomes composed of different phospholipids (B1166683). While this study used hydrogenated soy phosphatidylcholine (HSPC) (Tm ~55°C) as the solid-phase lipid, its properties are comparable to DPPC for the purpose of illustrating the effect of a high Tm lipid versus a low Tm lipid like POPC. The study found that substituting the high Tm lipid with POPC resulted in cytotoxicity profiles similar to that of free doxorubicin solution, indicating a faster drug release.[1] However, this rapid release did not translate to enhanced in vivo antitumor efficacy, suggesting that the more stable, rigid liposomes provided better drug retention until they reached the tumor site.[1]
Inulin (B196767) Retention
A study comparing the in vitro stability of liposomes composed of various saturated phospholipids provides valuable insight into the drug retention capabilities of DPPC liposomes. In this study, radiolabeled inulin was used as a model for a hydrophilic drug.
| Liposome (B1194612) Composition | Drug Retention at 4°C (after 48h) | Drug Retention at 37°C (after 48h) |
| DPPC | 62.1 ± 8.2% (significant difference after 3h) | 60.8 ± 8.9% (significant difference after 24h) |
| DMPC (shorter acyl chains, Tm = 23°C) | 47.3 ± 6.9% | 53.8 ± 4.3% |
| DSPC (longer acyl chains, Tm = 55°C) | 87.1 ± 6.8% | 85.2 ± 10.1% |
| Data adapted from a study on the in vitro stability of liposome formulations.[2] |
These results demonstrate that liposomes with higher phase transition temperatures, like DPPC and DSPC, exhibit greater drug retention.[2] This suggests that POPC liposomes, with their much lower Tm, would have even lower drug retention compared to DPPC.
Paclitaxel Encapsulation Efficiency
The choice of lipid also affects the efficiency of drug encapsulation. A study on paclitaxel-loaded liposomes reported promising encapsulation efficiencies for both DPPC and DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) liposomes.[3] Generally, lipids with shorter hydrocarbon chains have been shown to achieve higher encapsulation efficiencies for certain drugs.[3]
Experimental Protocols
Liposome Preparation: Thin-Film Hydration Method
This is a common method for preparing both POPC and DPPC liposomes.
-
Lipid Film Formation: The desired amounts of lipids (e.g., POPC or DPPC, and cholesterol if required) are dissolved in a suitable organic solvent mixture, such as chloroform/methanol.[1]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask. For DPPC, this step should be performed at a temperature above its Tm (e.g., 45-50°C).
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated (for passive loading). The hydration temperature should be above the Tm of the lipid to ensure proper formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
In Vitro Drug Release Assay: Dialysis Method
This method is widely used to assess the in vitro release of drugs from liposomes.
-
Sample Preparation: A known amount of the drug-loaded liposome suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Dialysis: The dialysis bag is placed in a larger volume of release medium (e.g., PBS at pH 7.4) and incubated at a controlled temperature (e.g., 37°C) with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: The cumulative percentage of drug release is calculated at each time point.
Logical Relationship: Lipid Properties and Drug Release
The relationship between the physicochemical properties of POPC and DPPC and their resulting drug release profiles can be summarized as follows:
Conclusion
The choice between POPC and DPPC for liposomal drug delivery formulations depends heavily on the desired drug release kinetics.
-
POPC liposomes are suitable for applications requiring rapid drug release due to their fluid membrane at physiological temperatures.
-
DPPC liposomes are preferred for applications where sustained drug release and high drug retention are crucial, owing to their rigid membrane structure at physiological temperatures.
Researchers and drug development professionals must carefully consider the therapeutic application, the nature of the encapsulated drug, and the desired pharmacokinetic profile when selecting between these two widely used phospholipids.
References
Unraveling the Role of C16-18:1 PC in Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate symphony of cellular life and death, lipids play a role far more nuanced than mere structural components. Among these, phosphatidylcholines (PCs), particularly species like C16-18:1 PC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), are emerging as key modulators of apoptosis, or programmed cell death. This guide provides a comparative analysis of this compound's function in this critical biological process, contrasting it with other key lipid players, notably sphingomyelin (B164518) (SM). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to offer a comprehensive resource for researchers in the field.
This compound and Sphingomyelin: A Tale of Two Lipids in Apoptosis
Apoptosis is a tightly regulated process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. While the protein machinery of apoptosis, such as caspases, is well-studied, the contribution of specific lipid species is an area of active investigation.
Emerging evidence suggests a contrasting role for phosphatidylcholine and sphingomyelin in the induction of apoptosis. A study on human intestinal epithelial cells demonstrated that while sphingomyelin treatment resulted in increased apoptosis, phosphatidylcholine exhibited contrary, anti-apoptotic effects[1]. This fundamental difference underscores the importance of understanding the specific roles of individual lipid species.
While the aforementioned study did not specify the exact acyl-chain composition of the phosphatidylcholine used, other research highlights the significance of specific PC species in cellular processes. For instance, the shift in sphingolipid composition from longer chain (C24:0) to shorter chain (C16:0) sphingomyelin has been shown to increase susceptibility to apoptosis[2]. This points to the critical role of fatty acid chain length and saturation in determining a lipid's function.
Table 1: Comparative Effects of Phosphatidylcholine and Sphingomyelin on Apoptotic Markers
| Lipid Treatment | Effect on Apoptosis | Key Molecular Changes | Reference |
| Sphingomyelin | Pro-apoptotic | Increased Cathepsin D and BID activation | [1] |
| Phosphatidylcholine | Anti-apoptotic | Decreased Cathepsin D and BID activation | [1] |
The Signaling Pathway: A Visual Representation
The interplay between these lipids and the apoptotic machinery can be visualized as a signaling cascade. Sphingomyelin, upon hydrolysis by sphingomyelinase, generates ceramide, a well-known pro-apoptotic second messenger. Ceramide can then activate downstream effectors, including the lysosomal protease Cathepsin D, which in turn cleaves and activates the pro-apoptotic protein BID (BH3-interacting death agonist). Activated BID translocates to the mitochondria, triggering the intrinsic apoptotic pathway. Conversely, phosphatidylcholine appears to dampen this cascade, although the precise mechanism of its anti-apoptotic action is still under investigation.
Figure 1: Simplified signaling pathway illustrating the opposing roles of Sphingomyelin (pro-apoptotic) and this compound (potentially anti-apoptotic) in the induction of apoptosis.
Experimental Protocols for Validation
To aid researchers in validating the role of this compound and other lipids in apoptosis, we provide detailed methodologies for key experiments.
Induction and Assessment of Apoptosis
A common method to induce apoptosis in cell culture is through the use of chemical inducers like staurosporine (B1682477) or by activating death receptors with ligands such as FasL or TNF-α.
Experimental Workflow:
Figure 2: General experimental workflow for studying the effect of lipids on apoptosis.
Detailed Protocol for Apoptosis Induction:
-
Cell Culture: Plate cells (e.g., HT-29 human colon adenocarcinoma cells) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Lipid Treatment: Prepare lipid vesicles of this compound and sphingomyelin. Treat cells with the desired concentration of lipid vesicles or a vehicle control for a predetermined time (e.g., 24 hours).
-
Apoptosis Induction: Induce apoptosis by adding an apoptosis-inducing agent (e.g., 1 µM staurosporine) for a specified duration (e.g., 4-6 hours).
-
Cell Harvesting and Staining: Harvest both adherent and floating cells. For flow cytometry, stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells. For Western blotting, lyse the cells and probe for apoptotic markers like cleaved caspase-3 and cleaved PARP.
Lipid Extraction and Quantification by LC-MS/MS
To quantify the changes in this compound and other lipid species during apoptosis, a robust lipid extraction and analysis method is crucial.
Detailed Protocol for Lipid Analysis:
-
Cell Lysis and Lipid Extraction: After inducing apoptosis, wash the cells with ice-cold PBS and scrape them into a glass tube. Add a mixture of chloroform:methanol (2:1, v/v) to the cell pellet to extract the lipids. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the lipid extract onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Use a suitable column (e.g., C18) and a gradient elution to separate the different lipid species.
-
Data Analysis: Identify and quantify this compound, sphingomyelin, and other lipids of interest based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. Use appropriate internal standards for accurate quantification.
Conclusion and Future Directions
The evidence strongly suggests that specific lipid species, including this compound and sphingomyelin, are not passive bystanders but active participants in the complex process of apoptosis. While sphingomyelin and its metabolite ceramide are established pro-apoptotic molecules, phosphatidylcholines, and potentially this compound, may exert a protective, anti-apoptotic effect.
Further research is needed to fully elucidate the precise mechanisms by which this compound influences apoptotic signaling. Comparative lipidomic studies employing advanced mass spectrometry techniques will be instrumental in mapping the dynamic changes in the cellular lipidome during apoptosis and in response to various stimuli. Understanding the intricate dance of lipids in programmed cell death will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. Sphingomyelin and phosphatidylcholine contrarily affect the induction of apoptosis in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-long-chain fatty acid sphingomyelin in nuclear lipid microdomains of hepatocytes and hepatoma cells: can the exchange from C24:0 to C16:0 affect signal proteins and vitamin D receptor? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C16-18:1 PC: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of C16-18:1 PC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), this guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this phospholipid in a laboratory setting.
This compound is a common phospholipid used in various research applications. While the phospholipid itself is not classified as a hazardous substance, its proper disposal depends on its form (solid or in solution) and any potential contamination with hazardous materials. Adherence to institutional and local regulations is paramount for ensuring a safe laboratory environment.
Disposal Procedures
The appropriate disposal method for this compound is contingent on whether it is in its pure solid form, dissolved in a non-hazardous solvent, or dissolved in a hazardous solvent like chloroform (B151607).
This compound Solid Waste
Uncontaminated solid this compound is generally not considered hazardous waste.
Step-by-Step Protocol:
-
Segregation: Ensure the solid this compound waste is not mixed with any hazardous chemical, biological, or radiological waste.
-
Containment: Place the solid waste in a designated, leak-proof, and clearly labeled solid waste container.
-
Disposal: This material can typically be disposed of as regular laboratory trash, provided it is not contaminated with any hazardous substances.[1] Always confirm this with your institution's Environmental Health and Safety (EHS) office.
-
Documentation: Keep a record of the disposed of material in your laboratory inventory.
This compound in Non-Hazardous Aqueous Solutions
Small quantities of dilute aqueous solutions of this compound can often be disposed of down the sanitary sewer.
Step-by-Step Protocol:
-
Verification: Confirm with your institution's EHS guidelines that disposal of non-hazardous phospholipid solutions down the drain is permitted.[1]
-
Dilution: Dilute the solution with copious amounts of water.
-
Disposal: Pour the diluted solution down the sink, followed by a further flushing with water.
-
Log Entry: Record the disposal in your laboratory's waste log.
This compound in Hazardous Solvents (e.g., Chloroform)
When this compound is dissolved in a hazardous solvent such as chloroform, the entire mixture is treated as hazardous waste. Chloroform is a select carcinogen and toxic, requiring special disposal procedures.[2]
Step-by-Step Protocol:
-
Personal Protective Equipment (PPE): Always handle chloroform solutions in a chemical fume hood while wearing appropriate PPE, including nitrile gloves, a lab coat, and safety glasses.[2]
-
Waste Collection:
-
Collect all liquid waste containing this compound and chloroform in a designated, properly labeled hazardous waste container for halogenated organic solvents.[2][3]
-
Do not mix with non-halogenated solvent waste.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a separate, sealable container also labeled as hazardous waste containing chloroform.[4]
-
-
Container Management:
-
Storage: Store the hazardous waste container in a well-ventilated, cool, and secure area away from direct sunlight and ignition sources.[3]
-
Disposal Request: When the container is nearly full, arrange for pickup and disposal through your institution's certified hazardous waste disposal service.[3] Never attempt to dispose of chloroform waste by evaporation or down the drain.[3][5]
Data Presentation: Disposal Summary
| Waste Type | Hazard Classification | Recommended Disposal Procedure | Key Precautions |
| Solid this compound | Non-Hazardous | Dispose in regular laboratory trash (if uncontaminated). | Confirm with institutional EHS. Segregate from hazardous waste. |
| Aqueous Solution of this compound | Non-Hazardous | Dispose down the sanitary sewer with copious amounts of water. | Obtain institutional EHS approval. For small quantities and dilute solutions only. |
| This compound in Chloroform | Hazardous | Collect in a labeled, sealed container for halogenated solvents. Arrange for professional hazardous waste disposal. | Handle in a fume hood with appropriate PPE. Do not mix with other waste streams. Never dispose down the drain or via evaporation. |
Experimental Protocols: Waste Characterization
In cases where this compound waste may be contaminated with other substances, a waste determination may be necessary to identify the appropriate disposal route. This typically involves reviewing the process that generated the waste to identify all potential contaminants. If the contaminants are hazardous, the waste must be managed as hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Guide to Handling C16-18:1 PC
Essential Safety and Handling Protocols for 1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine (POPC)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, direct safety and logistical information for handling C16-18:1 PC (POPC), a common phospholipid in laboratory research. While generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure operational integrity.[1][2]
Personal Protective Equipment (PPE): A Task-Based Summary
The appropriate level of PPE depends on the specific task being performed. The following table outlines the recommended equipment for handling this compound in both solid and solution forms.
| Protection Type | Recommended Equipment | Key Considerations & Standards |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[1][3][4] | Use chemical splash goggles when there is a risk of splashing, such as when handling solutions.[1] Ensure compliance with EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Hand Protection | Chemical-resistant nitrile gloves.[1][3][4] | Gloves must be inspected prior to use.[5] Use proper removal techniques to avoid skin contact.[5] Dispose of contaminated gloves after use.[5] The selected gloves should satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[5] |
| Body Protection | Laboratory coat.[1][4] | A standard lab coat is sufficient to protect against incidental contact. |
| Respiratory Protection | Not generally required for small quantities.[1][2] | Handle in a well-ventilated area.[1] If the material is a powder, handle it carefully to avoid creating dust and consider a dust mask (e.g., N95).[3][6] Use a chemical fume hood if there is a potential for aerosol generation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Following a structured workflow is critical for safety and experimental success. The procedural steps below outline the safe handling of this compound from preparation to disposal.
-
Preparation and Engineering Controls :
-
Thoroughly review the Safety Data Sheet (SDS) before use.
-
Ensure a clean and organized workspace.[1]
-
Work in a well-ventilated area. A chemical fume hood is recommended if aerosols may be generated.[1]
-
Locate and verify the functionality of the nearest emergency eyewash station and safety shower.[1]
-
-
Handling the Solid Form (If applicable) :
-
Dissolving and Solution Handling :
-
Storage :
Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste : Dispose of unused this compound and solutions containing the substance in a designated and clearly labeled chemical waste container.
-
Contaminated Materials : Dispose of contaminated items, such as gloves, pipette tips, and wipes, in accordance with applicable institutional and local regulations for chemical waste.[5] Do not discard them in regular trash.
-
Regulatory Compliance : Always follow your institution's and local government's guidelines for chemical waste disposal.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine = 95.5 GC, = 98 TLC 26853-31-6 [sigmaaldrich.com]
- 4. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 5. nextsds.com [nextsds.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine =98 GC, =99 TLC 59491-62-2 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
